molecular formula C6H6O4 B016225 5-Hydroxymethyl-2-furoic acid CAS No. 6338-41-6

5-Hydroxymethyl-2-furoic acid

Cat. No.: B016225
CAS No.: 6338-41-6
M. Wt: 142.11 g/mol
InChI Key: PCSKKIUURRTAEM-UHFFFAOYSA-N
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Description

5-hydroxymethyl-2-furoic acid is a member of the class of furoic acids that is 2-furoic acid substituted at position 5 by a hydroxymethyl group. It has a role as a human urinary metabolite, a nematicide, a bacterial xenobiotic metabolite and a fungal metabolite. It is a furoic acid and an aromatic primary alcohol.
5-Hydroxymethyl-2-furancarboxylic acid has been reported in Amesia nigricolor, Rehmannia glutinosa, and other organisms with data available.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(hydroxymethyl)furan-2-carboxylic acid
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InChI

InChI=1S/C6H6O4/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7H,3H2,(H,8,9)
Source PubChem
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InChI Key

PCSKKIUURRTAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(OC(=C1)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6O4
Source PubChem
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DSSTOX Substance ID

DTXSID5033098
Record name 5-(Hydroxymethyl)-2-furoic acid
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Molecular Weight

142.11 g/mol
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Physical Description

Solid
Record name Sumiki's acid
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CAS No.

6338-41-6
Record name 5-(Hydroxymethyl)-2-furancarboxylic acid
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Record name 5-Hydroxymethyl-2-furoic acid
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Record name 5-Hydroxymethyl-2-furancarboxylic acid
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Record name 5-(hydroxymethyl)furan-2-carboxylic acid
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Record name 5-HYDROXYMETHYL-2-FUROIC ACID
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Record name Sumiki's acid
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Foundational & Exploratory

The Fungal Production of 5-Hydroxymethyl-2-furoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of 5-Hydroxymethyl-2-furoic acid (5-HMFA) in fungi. 5-HMFA, a furan (B31954) derivative, is a recognized fungal metabolite, with particular prominence in the Aspergillus genus. This document summarizes the quantitative data on its production, details the experimental protocols for its isolation and analysis, and visualizes the key biological and experimental pathways.

Quantitative Data on Fungal Production of this compound

The production of 5-HMFA by fungi is often linked to the biotransformation of 5-hydroxymethylfurfural (B1680220) (HMF), a common compound formed from the dehydration of sugars. Several fungal species have demonstrated the ability to oxidize HMF to 5-HMFA. The following table summarizes the available quantitative data on 5-HMFA production by various fungi.

Fungal SpeciesSubstrateConcentration of 5-HMFAReference
Aspergillus sp.Culture mediumIsolated as a nematicidal agent
Aspergillus nidulans5-Hydroxymethylfurfural (HMF)Degradation intermediate
Aspergillus flavus5-Hydroxymethylfurfural (HMF)Intermediate in FDCA production
Amorphotheca resinae ZN15-Hydroxymethylfurfural (HMF)Biodegradation product
Fusarium striatum5-Hydroxymethylfurfural (HMF)Biotransformation product

Experimental Protocols

The isolation and quantification of 5-HMFA from fungal sources typically involve extraction from the culture medium or mycelial biomass, followed by chromatographic separation and detection.

Fungal Cultivation and 5-HMFA Production
  • Culture Media: Fungi can be cultivated in standard laboratory media such as Potato Dextrose Broth (PDB) or Czapek-Dox broth. To study the biotransformation of HMF, a known concentration of HMF can be added to the culture medium after a period of initial fungal growth.

  • Incubation: Cultures are typically incubated at a temperature and pH optimal for the specific fungal species, with shaking to ensure aeration.

Extraction of 5-HMFA
  • From Culture Broth:

    • Separate the fungal biomass from the culture broth by filtration or centrifugation.

    • Acidify the supernatant to approximately pH 2-3 with an acid such as HCl.

    • Perform a liquid-liquid extraction using an organic solvent like ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

    • Pool the organic extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude extract containing 5-HMFA.

  • From Fungal Biomass:

    • Lyophilize the fungal biomass to remove water.

    • Grind the dried biomass to a fine powder.

    • Extract the powder with a suitable organic solvent (e.g., methanol (B129727) or ethyl acetate) using methods like sonication or Soxhlet extraction.

    • Filter the extract and evaporate the solvent to yield the crude extract.

Chromatographic Analysis and Quantification
  • High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the quantification of 5-HMFA.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (often containing an acid like formic acid or phosphoric acid to ensure the protonation of the carboxylic acid group) and an organic solvent (e.g., methanol or acetonitrile).

    • Detection: UV detection at the wavelength of maximum absorbance for 5-HMFA (around 265 nm).

    • Quantification: A calibration curve is generated using pure 5-HMFA standards of known concentrations. The concentration of 5-HMFA in the sample is then determined by comparing its peak area to the calibration curve.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatization: As 5-HMFA is not volatile, a derivatization step is necessary before GC-MS analysis. This typically involves silylation to convert the hydroxyl and carboxylic acid groups into their more volatile trimethylsilyl (B98337) (TMS) ethers and esters.

    • Analysis: The derivatized sample is then injected into the GC-MS system for separation and identification based on its mass spectrum.

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound in Fungi

The primary known pathway for the formation of 5-HMFA in fungi is through the oxidation of 5-hydroxymethylfurfural (HMF). This biotransformation is an enzymatic process.

Biosynthesis_of_5_HMFA HMF 5-Hydroxymethylfurfural (HMF) HMFA This compound (5-HMFA) HMF->HMFA Fungal Oxidoreductases

Figure 1: Biosynthesis of 5-HMFA from HMF in fungi.

General Experimental Workflow for 5-HMFA Analysis

The following diagram illustrates a typical workflow for the isolation and quantification of 5-HMFA from a fungal culture.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Fungal_Culture Fungal Culture Centrifugation Centrifugation/Filtration Fungal_Culture->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Biomass Fungal Biomass Centrifugation->Biomass Acidification Acidification (pH 2-3) Supernatant->Acidification LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE Evaporation1 Solvent Evaporation LLE->Evaporation1 Crude_Extract1 Crude Extract Evaporation1->Crude_Extract1 HPLC HPLC-UV Analysis Crude_Extract1->HPLC Quantification Quantification HPLC->Quantification

Figure 2: General workflow for 5-HMFA analysis.

The Biocatalytic Route to 5-Hydroxymethyl-2-furoic Acid in Aspergillus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxymethyl-2-furoic acid (5-HMFCA) is a valuable bio-based platform chemical with emerging applications in the pharmaceutical and polymer industries. The filamentous fungus Aspergillus, renowned for its metabolic versatility, presents a promising avenue for the biocatalytic production of 5-HMFCA from the renewable feedstock derivative, 5-hydroxymethylfurfural (B1680220) (HMF). This technical guide provides an in-depth exploration of the biosynthesis of 5-HMFCA in Aspergillus, detailing the core metabolic pathway, key enzymatic players, and the regulatory mechanisms that govern this conversion. Comprehensive experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

The transition towards a bio-based economy necessitates the development of sustainable methods for producing valuable chemicals from renewable resources. 5-Hydroxymethylfurfural (HMF), derived from the dehydration of C6 sugars, is a pivotal platform chemical that can be upgraded to a variety of value-added products, including 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid. The biosynthesis of FDCA in microorganisms often proceeds through the intermediate, this compound (5-HMFCA). Aspergillus species, with their robust enzymatic machinery for degrading lignocellulosic biomass and tolerating inhibitory compounds like HMF, have been identified as effective biocatalysts for this transformation.[1][2] This guide focuses on the specific biosynthetic step leading to 5-HMFCA in Aspergillus.

The Biosynthesis Pathway of 5-HMFCA in Aspergillus

The conversion of HMF to 5-HMFCA is the initial step in one of the two primary oxidative pathways for HMF metabolism in fungi.[3][4][5] This pathway involves the selective oxidation of the aldehyde group of HMF to a carboxylic acid, while the alcohol group remains unchanged.

The key enzyme identified in Aspergillus nidulans responsible for this conversion is a FAD-dependent oxidoreductase, a homolog of the bacterial HMF oxidase (hmfH).[6] This enzyme catalyzes the sequential oxidation of HMF, first to 5-HMFCA and subsequently to 5-formyl-2-furoic acid (FFCA).[6] While aryl-alcohol oxidases (AAOs) are also known to oxidize HMF, their primary role in many fungi appears to be the oxidation of the alcohol group of HMF to an aldehyde, initiating the alternative metabolic route.[7] However, some fungal AAOs have been shown to be capable of oxidizing the aldehyde group as well.[7]

Biosynthesis_Pathway cluster_pathway Biosynthesis of 5-HMFCA and subsequent conversion to FDCA in Aspergillus HMF 5-Hydroxymethylfurfural (HMF) HMFCA This compound (5-HMFCA) HMF->HMFCA FAD-dependent oxidoreductase (hmfH homolog) FFCA 5-Formyl-2-furoic acid (FFCA) HMFCA->FFCA FAD-dependent oxidoreductase / Other oxidases FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Aldehyde dehydrogenase

Figure 1: Biosynthesis pathway of 5-HMFCA in Aspergillus.

Key Enzymes and Quantitative Data

The primary enzyme implicated in the direct oxidation of HMF to 5-HMFCA in Aspergillus is a FAD-dependent oxidoreductase. While specific kinetic data for native Aspergillus enzymes acting on HMF to produce 5-HMFCA is still emerging, studies on homologous enzymes and related fungal oxidoreductases provide valuable insights.

Table 1: Kinetic Parameters of Fungal Enzymes Involved in HMF Oxidation

EnzymeOrganismSubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (s-1mM-1)Reference
Aryl-alcohol oxidasePleurotus eryngiiHMF----[7]
HMF OxidaseMethylovorus sp. MP688HMF2.1 ± 0.210.5 ± 0.311.65.5[8]
GlycosidaseAspergillus niger 185IIIp-Nitrophenyl-α-N-acetylgalactosaminide1.1925.0 µmol/min/mg--[9]
GlycosidaseAspergillus niger 185IIIp-Nitrophenyl-α-galactopyranoside1.2510.5 µmol/min/mg--[9]

Note: Data for native Aspergillus enzymes specifically for HMF to 5-HMFCA conversion is limited. The table includes data from homologous enzymes and other relevant Aspergillus enzymes for context.

Table 2: Quantitative Yields of HMF Conversion Products

BiocatalystSubstrate & ConcentrationProductYield (%)Time (h)Reference
Aspergillus niger M13HMF (0.24 - 1.02 g/L)HMF Degradation>9072[2]
Aryl-alcohol oxidase + CatalaseHMFFDCA99-[10]
Fungal Laccase + TEMPOHMFFDCA90.296[4]

Regulatory Mechanisms

The biosynthesis of 5-HMFCA in Aspergillus is a detoxification process, and its regulation is intertwined with the fungus's general stress response mechanisms. Exposure of Aspergillus oryzae to HMF leads to a significant transcriptomic response, indicating an adaptation to the inhibitory compound.[11]

Key regulatory aspects include:

  • Induction of Detoxification Enzymes: HMF and other furan (B31954) derivatives induce the expression of genes encoding NAD(P)H-dependent oxidoreductases and efflux transporters, such as those from the ATP-Binding Cassette (ABC) and Major Facilitator Superfamily (MFS) transporter families.[11] This suggests a mechanism to both metabolize and expel the toxic compounds.

  • Oxidative Stress Response: HMF is known to generate reactive oxygen species (ROS), triggering the oxidative stress response in fungi.[11][12] This involves the upregulation of antioxidant enzymes like superoxide (B77818) dismutases and catalases.

  • Global Regulators: While a specific transcription factor for the HMF-to-5-HMFCA pathway has not been definitively identified in Aspergillus, global regulators of secondary metabolism, such as LaeA, and transcription factors involved in stress responses, are likely to play a role.[13][14][15] For instance, the expression of many secondary metabolite gene clusters is influenced by environmental stressors.

Regulatory_Network cluster_regulation Regulatory Network of HMF Metabolism in Aspergillus HMF HMF Stress ROS Reactive Oxygen Species (ROS) HMF->ROS Stress_Response General Stress Response Pathways HMF->Stress_Response ROS->Stress_Response Global_Regulators Global Regulators (e.g., LaeA) Stress_Response->Global_Regulators Antioxidant_Enzymes Antioxidant Enzymes Stress_Response->Antioxidant_Enzymes induces Detox_Genes Detoxification Genes Global_Regulators->Detox_Genes regulates Oxidoreductase Oxidoreductase (hmfH homolog) Detox_Genes->Oxidoreductase Transporters ABC/MFS Transporters Detox_Genes->Transporters

Figure 2: Putative regulatory network for HMF metabolism in Aspergillus.

Experimental Protocols

Cultivation of Aspergillus for HMF Degradation Studies

This protocol is adapted for Aspergillus niger and can be optimized for other species.

  • Media Preparation: Prepare a minimal salt medium containing (per liter): 1 g casamino acids, 1 g yeast extract, 1.2 g NaNO₃, 0.5 g KH₂PO₄, 0.2 g MgSO₄·7H₂O, and 40 µL Vishniac solution. Adjust the pH to 6.0.

  • Carbon Source: Supplement the medium with a specific concentration of HMF (e.g., 0.5 - 2 g/L) as the primary carbon source or in combination with a co-substrate like glucose.

  • Inoculation: Inoculate the sterile medium with Aspergillus spores to a final concentration of 10⁶ spores/mL.

  • Incubation: Incubate the cultures at 30°C with shaking at 200 rpm for a specified period (e.g., 48-96 hours).

  • Sampling: Aseptically collect samples at regular intervals for analysis of HMF degradation and 5-HMFCA production.

Preparation of Cell-Free Extract from Aspergillus

This protocol is a rapid method for obtaining active enzymes.[16][17]

  • Mycelia Harvesting: Harvest the fungal mycelia from the liquid culture by filtration through a cheesecloth or by centrifugation.

  • Washing: Wash the mycelia with a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).

  • Freezing and Grinding: Immediately freeze the mycelial mat in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

  • Homogenization: Resuspend the powdered mycelia in the same buffer and homogenize using a mechanical homogenizer or sonicator on ice.

  • Clarification: Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which constitutes the cell-free extract containing the soluble enzymes. Determine the protein concentration using a standard method (e.g., Bradford assay).

Enzyme Activity Assay

This protocol is a general guide for determining the activity of HMF-oxidizing enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM sodium phosphate buffer (pH can be optimized, typically between 6.0 and 8.0)

    • A defined concentration of HMF (e.g., 1-10 mM)

    • (Optional) FAD as a cofactor if a FAD-dependent enzyme is being assayed.

  • Enzyme Addition: Add a specific amount of the cell-free extract or purified enzyme to initiate the reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.

  • Reaction Termination: Stop the reaction at various time points by adding a quenching agent (e.g., an equal volume of acetonitrile (B52724) or by heat inactivation).

  • Analysis: Analyze the reaction mixture for the consumption of HMF and the formation of 5-HMFCA using HPLC.

HPLC Analysis of HMF and 5-HMFCA
  • Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic elution can be employed. A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 100 mM ammonium (B1175870) formate, pH 2.35).

  • Detection: Monitor the elution of compounds at a wavelength of 280 nm for both HMF and 5-HMFCA.

  • Quantification: Quantify the concentrations of HMF and 5-HMFCA by comparing the peak areas to those of known standards.

Experimental_Workflow cluster_workflow Experimental Workflow for Studying 5-HMFCA Biosynthesis Cultivation 1. Aspergillus Cultivation with HMF Harvesting 2. Mycelia Harvesting and Washing Cultivation->Harvesting Extraction 3. Cell-Free Extract Preparation Harvesting->Extraction Assay 4. Enzyme Activity Assay Extraction->Assay Analysis 5. HPLC Analysis Assay->Analysis Data Quantitative Data (Kinetics, Yields) Analysis->Data

Figure 3: General experimental workflow for investigating 5-HMFCA biosynthesis in Aspergillus.

Conclusion and Future Perspectives

Aspergillus species represent a robust and promising platform for the biocatalytic production of 5-HMFCA from HMF. The key enzymatic step is catalyzed by a FAD-dependent oxidoreductase, and the expression of the corresponding gene is likely regulated by a complex network of stress response and metabolic signaling pathways. The experimental protocols outlined in this guide provide a framework for further investigation into this biotransformation.

Future research should focus on:

  • Identification and Characterization of Native Aspergillus Enzymes: Isolating and characterizing the specific FAD-dependent oxidoreductases from various Aspergillus species will provide crucial kinetic data for process optimization.

  • Elucidation of Regulatory Networks: Unraveling the specific transcription factors and signaling pathways that control the expression of HMF-metabolizing enzymes will enable targeted strain engineering for improved 5-HMFCA production.

  • Metabolic Engineering: Overexpression of the key oxidoreductase and transporter genes, coupled with the knockout of competing pathways, could significantly enhance the yield and productivity of 5-HMFCA.

  • Process Optimization: Optimizing fermentation conditions, including media composition, pH, temperature, and aeration, will be critical for developing a scalable and economically viable bioprocess.

By leveraging the metabolic capabilities of Aspergillus and applying modern biotechnological tools, the sustainable production of 5-HMFCA can be realized, contributing to the advancement of a bio-based economy.

References

The Nematicidal Potential of 5-Hydroxymethyl-2-furoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethyl-2-furoic acid (5-HMFA) is a naturally occurring furan (B31954) derivative that has demonstrated significant potential as a nematicidal agent. Isolated from the fungus Aspergillus sp., this compound has shown efficacy against several economically important plant-parasitic nematodes as well as the free-living nematode Caenorhabditis elegans.[1] This technical guide provides a comprehensive overview of the biological activity of 5-HMFA as a nematicide, summarizing the available quantitative data, detailing experimental protocols, and exploring its potential mechanism of action.

Data Presentation: Nematicidal Activity of this compound

The nematicidal efficacy of 5-HMFA has been evaluated against various nematode species. The following tables summarize the key quantitative findings from published research.

Table 1: Nematicidal Activity of 5-HMFA against Bursaphelenchus xylophilus (Pine Wood Nematode)

Concentration (µg/mL)Time (h)Corrected Mortality (%)Reference
20024100Kimura et al., 2007
1002490Kimura et al., 2007
502470Kimura et al., 2007
252440Kimura et al., 2007

Table 2: Nematicidal Activity of 5-HMFA against Caenorhabditis elegans

Concentration (µg/mL)Time (h)Corrected Mortality (%)Reference
20024100Kimura et al., 2007
1002485Kimura et al., 2007
502460Kimura et al., 2007
252430Kimura et al., 2007

Table 3: Nematicidal Activity of 5-HMFA against Meloidogyne incognita (Root-Knot Nematode) Juveniles (J2s)

Concentration (µg/mL)Time (h)Mortality (%)Reference
1004881.50Li et al., 2018

Table 4: Effect of 5-HMFA on Meloidogyne incognita Egg Hatching

Concentration (µg/mL)Inhibition of Egg HatchingReference
200Significant InhibitionLi et al., 2018

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in this guide.

Isolation and Identification of this compound

5-HMFA was first isolated from cultures of the fungus Aspergillus sp.[1][2] The general workflow for isolation and identification is as follows:

cluster_0 Isolation cluster_1 Purification cluster_2 Identification Fungal Culture Fungal Culture Solvent Extraction Solvent Extraction Fungal Culture->Solvent Extraction e.g., Ethyl Acetate Crude Extract Crude Extract Solvent Extraction->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Fractions Fractions Silica Gel Chromatography->Fractions Further Purification Further Purification Fractions->Further Purification e.g., HPLC Pure 5-HMFA Pure 5-HMFA Further Purification->Pure 5-HMFA Spectroscopic Analysis Spectroscopic Analysis Pure 5-HMFA->Spectroscopic Analysis NMR, MS Structure Elucidation Structure Elucidation Spectroscopic Analysis->Structure Elucidation

Fig. 1: Isolation and identification workflow for 5-HMFA.
Nematicidal Bioassays

This protocol is adapted from the methodology described by Kimura et al. (2007).[1]

Nematode Culture Nematode Culture Nematode Suspension Nematode Suspension Nematode Culture->Nematode Suspension Wash & Suspend in sterile water Assay Plate Assay Plate Nematode Suspension->Assay Plate Add ~50 nematodes/well 5-HMFA Stock 5-HMFA Stock Solution (in a suitable solvent) Serial Dilutions Serial Dilutions 5-HMFA Stock->Serial Dilutions Incubation Incubation Assay Plate->Incubation 25°C for 24h Serial Dilutions->Assay Plate Add to wells to achieve final concentrations Microscopic Observation Microscopic Observation Incubation->Microscopic Observation Count dead/immobile nematodes Calculate Mortality Rate Calculate Mortality Rate Microscopic Observation->Calculate Mortality Rate

Fig. 2: Workflow for in vitro nematicidal mortality assay.

Detailed Steps:

  • Nematode Preparation: B. xylophilus is cultured on Botrytis cinerea growing on a potato dextrose agar (B569324) (PDA) medium. C. elegans is maintained on nematode growth medium (NGM) plates with Escherichia coli OP50 as a food source. Nematodes are harvested by washing the plates with sterile water and collected.

  • Assay Setup: The assays are typically conducted in 24-well microtiter plates. A suspension of approximately 50 nematodes in sterile water is added to each well.

  • Treatment Application: A stock solution of 5-HMFA is prepared in a suitable solvent (e.g., methanol (B129727) or DMSO) and then serially diluted. Aliquots of the dilutions are added to the wells to achieve the desired final concentrations. A solvent control is included.

  • Incubation and Observation: The plates are incubated at 25°C for 24 hours. After incubation, the number of dead or immobile nematodes is counted under a stereomicroscope. Nematodes are considered dead if they do not respond to probing with a fine needle.

  • Data Analysis: The mortality rate is calculated and corrected for any mortality in the control group using Abbott's formula.

This protocol is based on the study by Li et al. (2018).

Mortality Assay:

  • Juvenile Collection: Second-stage juveniles (J2s) of M. incognita are hatched from egg masses in a Baermann funnel.

  • Assay: Approximately 100 J2s are suspended in water in a 96-well plate.

  • Treatment: 5-HMFA is added to the wells to the final desired concentration.

  • Incubation: Plates are incubated at 25°C for 48 hours.

  • Observation: The number of dead juveniles is counted.

Egg Hatching Assay:

  • Egg Mass Collection: Egg masses of M. incognita are collected from infected tomato roots.

  • Treatment: Egg masses are placed in solutions of 5-HMFA at various concentrations.

  • Incubation: The setup is incubated at 25°C.

  • Observation: The number of hatched J2s is counted at regular intervals and compared to a water control.

Phytotoxicity Assay

To assess the potential harm of 5-HMFA to plants, a phytotoxicity assay can be conducted. The following is a general protocol.

  • Plant Material: Seeds of indicator plants such as lettuce (Lactuca sativa) and carrot (Daucus carota) are used.

  • Germination: Seeds are surface-sterilized and germinated on moist filter paper in petri dishes.

  • Treatment: The filter paper is moistened with different concentrations of 5-HMFA solution. A water control is included.

  • Incubation: The petri dishes are incubated in a growth chamber with controlled light and temperature.

  • Observation: After a set period (e.g., 7 days), the germination rate, root length, and shoot length are measured and compared to the control.

Mechanism of Action

The precise molecular mechanism of action of 5-HMFA as a nematicide has not yet been fully elucidated. However, based on the known activities of other furan derivatives and nematicidal compounds, several potential mechanisms can be proposed.

cluster_0 Proposed Mechanisms of Action 5-HMFA 5-HMFA Target1 Target1 5-HMFA->Target1 Disruption of Cell Membranes Target2 Target2 5-HMFA->Target2 Inhibition of Acetylcholinesterase (AChE) Target3 Target3 5-HMFA->Target3 Induction of Oxidative Stress Nematode Nematode Cellular Leakage Cellular Leakage Target1->Cellular Leakage Neurotransmission\nDisruption Neurotransmission Disruption Target2->Neurotransmission\nDisruption ROS Accumulation ROS Accumulation Target3->ROS Accumulation Nematode Death Nematode Death Cellular Leakage->Nematode Death Paralysis & Death Paralysis & Death Neurotransmission\nDisruption->Paralysis & Death Cellular Damage Cellular Damage ROS Accumulation->Cellular Damage Cellular Damage->Nematode Death

Fig. 3: Proposed nematicidal mechanisms of 5-HMFA.
  • Disruption of Cell Membranes: Some furan compounds are known to have membranolytic effects. 5-HMFA may intercalate into the lipid bilayer of nematode cell membranes, leading to a loss of integrity, leakage of cellular contents, and ultimately cell death.

  • Inhibition of Acetylcholinesterase (AChE): Acetylcholinesterase is a critical enzyme in the nervous system of nematodes, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and death. Many commercial nematicides target this enzyme. The furan ring system is a component of some compounds known to interact with enzyme active sites, suggesting that 5-HMFA could potentially act as an AChE inhibitor.

  • Induction of Oxidative Stress: Furan derivatives can be metabolized to reactive intermediates that generate reactive oxygen species (ROS). An excess of ROS can lead to oxidative stress, causing damage to vital cellular components such as DNA, proteins, and lipids, which can trigger apoptosis and lead to nematode death.

Further research is required to determine the specific molecular targets and signaling pathways affected by 5-HMFA in nematodes.

Conclusion

This compound, a natural product from Aspergillus sp., demonstrates significant nematicidal activity against a range of important nematode pests. Its efficacy at relatively low concentrations, coupled with a lack of phytotoxicity, makes it a promising candidate for the development of new, environmentally friendly nematicides. While the precise mechanism of action remains to be fully elucidated, potential targets include the nematode's cell membranes, nervous system, and cellular redox balance. Further investigation into its mode of action and optimization of its formulation are warranted to fully realize its potential in agricultural applications.

References

Toxicological studies of 5-Hydroxymethyl-2-furoic acid and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Toxicological Studies of 5-Hydroxymethyl-2-furoic Acid and Its Precursor, 5-Hydroxymethylfurfural (B1680220)

Executive Summary

This compound (5-HMFCA) is a primary metabolite of 5-Hydroxymethylfurfural (5-HMF), a compound commonly formed in sugar-containing foods during heat processing. Toxicological assessment reveals that the parent compound, 5-HMF, possesses low acute toxicity; however, its metabolic fate is a critical determinant of its potential health risk. The primary metabolic pathway for 5-HMF is oxidation to 5-HMFCA and subsequently to 2,5-furandicarboxylic acid (FDCA), which are considered detoxification products and are efficiently excreted.[1][2] A secondary, minor pathway involves the bioactivation of 5-HMF via sulfation to 5-sulfoxymethylfurfural (SMF), a reactive electrophile that is considered the ultimate mutagenic and carcinogenic metabolite.[1][3] Consequently, the vast majority of toxicological research has focused on 5-HMF and its reactive metabolite, SMF, rather than the detoxification product, 5-HMFCA. This guide provides a comprehensive overview of the available toxicological data, details key experimental methodologies, and visualizes the critical metabolic and assessment pathways.

Metabolic Pathways and Bioactivation of 5-HMF

The toxicity of 5-Hydroxymethylfurfural (5-HMF) is intrinsically linked to its metabolism, which follows two principal routes: a major detoxification pathway and a minor bioactivation pathway.

  • Oxidation Pathway (Detoxification): The primary metabolic route involves the oxidation of 5-HMF. The aldehyde group is first oxidized to form this compound (5-HMFCA).[4] This is followed by further oxidation to 2,5-furandicarboxylic acid (FDCA) or conjugation with glycine.[2][4] These polar metabolites are considered detoxification products and are rapidly eliminated from the body, primarily through urine.[2][5]

  • Sulfation Pathway (Bioactivation): A minor but toxicologically significant pathway is the sulfation of the hydroxymethyl group by sulfotransferase (SULT) enzymes, particularly SULT1A1 in humans, to produce 5-sulfoxymethylfurfural (SMF).[1][6] SMF is a highly reactive and electrophilic metabolite that can form covalent adducts with DNA and proteins, which is believed to be the mechanism for its genotoxic and carcinogenic effects.[1][3]

The balance between these two pathways is a crucial factor in determining the overall toxicological risk of 5-HMF exposure.

G cluster_exposure Exposure cluster_metabolism Metabolism cluster_outcome Toxicological Outcome HMF 5-Hydroxymethylfurfural (5-HMF) (Dietary Intake) HMFCA This compound (5-HMFCA) HMF->HMFCA Oxidation (Major Pathway) SMF 5-Sulfoxymethylfurfural (SMF) (Reactive Metabolite) HMF->SMF Sulfation (SULTs) (Minor Pathway) FDCA 2,5-Furandicarboxylic acid (FDCA) HMFCA->FDCA Further Oxidation Detox Detoxification HMFCA->Detox Excretion Urinary Excretion FDCA->Excretion Adducts DNA & Protein Adducts SMF->Adducts Electrophilic Attack Toxicity Genotoxicity & Carcinogenicity Adducts->Toxicity

Metabolic pathway of 5-Hydroxymethylfurfural (5-HMF).

Quantitative Toxicological Data

The following tables summarize the key quantitative data from various toxicological studies. The focus is primarily on 5-HMF, as data for 5-HMFCA is scarce due to its role as a detoxification product.

Table 1: Acute and Subchronic Toxicity of 5-Hydroxymethylfurfural (5-HMF)

Species Route of Administration Parameter Value Reference
Rat Oral LD50 3100 mg/kg bw [2][4]
Mouse Oral LD50 1910 mg/kg bw [2][4]
Rat Oral (11 months) NOAEL 80 mg/kg bw/day [7]

| Mouse | Oral (3 months) | NOAEL | 94 mg/kg bw/day |[1] |

Table 2: Genotoxicity of 5-HMF and its Metabolite SMF

Test System Compound Metabolic Activation Result Reference
Salmonella typhimurium (Ames test) 5-HMF With and without S9 Negative [8]
Human HepG2 cells (Micronucleus test) 5-HMF Endogenous Negative [8]
Human HepG2 cells (Comet assay) 5-HMF Endogenous Positive (weak) [8]
Chinese hamster V79 cells (Chromosomal Aberrations) 5-HMF Not specified Positive [2]

| Salmonella typhimurium TA100 | SMF | Not required | Positive |[3] |

Table 3: Carcinogenicity of 5-Hydroxymethylfurfural (5-HMF)

Species Route Doses (mg/kg bw) Duration Findings Reference
F344/N Rats (Male & Female) Gavage 188, 375, 750 2 years No evidence of carcinogenic activity. Non-neoplastic lesions of nasal olfactory and respiratory epithelium. [7][9]
B6C3F1 Mice (Male) Gavage 188, 375 2 years No evidence of carcinogenic activity. [9]

| B6C3F1 Mice (Female) | Gavage | 188, 375 | 2 years | Some evidence of carcinogenic activity (increased incidences of hepatocellular adenoma). |[7][9] |

Toxicological Profile of Key Compounds

5-Hydroxymethylfurfural (5-HMF)

5-HMF is the parent compound to which humans are most commonly exposed through diet.[9] Its toxicological profile is characterized by low acute toxicity but concerns over genotoxicity and carcinogenicity upon metabolic activation.[1][7] In vitro genotoxicity tests are typically positive only when conditions allow for the metabolic formation of SMF.[4][7] Long-term carcinogenicity studies in rodents have yielded mixed results, with no evidence of cancer in rats but some evidence of liver adenomas in female mice at high doses.[7][9] A notable finding across studies is the induction of non-neoplastic lesions in the nasal epithelium of both rats and mice.[9]

5-Sulfoxymethylfurfural (SMF)

SMF is not ingested directly but is formed endogenously from 5-HMF. It is considered the ultimate carcinogen derived from 5-HMF.[1][3] Studies involving direct administration of SMF demonstrate its potent toxicity. When administered intraperitoneally to mice, SMF was a potent nephrotoxicant, causing severe damage to the proximal tubules of the kidneys.[6] It has also demonstrated higher skin tumor-initiating activity than 5-HMF in mouse models.[3]

This compound (5-HMFCA)

5-HMFCA is consistently identified as a major detoxification product of 5-HMF metabolism.[1][4] It is rapidly formed and excreted, and as a result, it has not been the focus of extensive toxicological testing in mammalian systems. Some studies have noted that at high concentrations, 5-HMFCA can exert toxic or inhibitory effects on microbial cells, largely attributed to its acidic nature.[10][11] Interestingly, some research suggests potential biological activity, with reports of 5-HMFCA acting as an antitumor agent and an interleukin inhibitor, though this requires further investigation.[10][12]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of toxicological endpoints. Below are summaries of key methodologies cited in the toxicological evaluation of 5-HMF and its derivatives.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is used to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Strains: A set of tester strains (e.g., TA98, TA100, TA1535, TA1537) are selected to detect different types of mutations (frameshift, base-pair substitutions).

  • Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of Aroclor-induced rats, to simulate mammalian metabolism.

  • Procedure: The tester strains, the test compound at various concentrations, and the S9 mix (if applicable) are combined in soft agar (B569324) and poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Endpoint: A positive result is a dose-dependent increase in the number of revertant colonies (His+) compared to a solvent control, indicating that the chemical has caused a mutation restoring the bacteria's ability to synthesize histidine.

In Vitro Mammalian Cell Micronucleus Test

This test detects chromosomal damage by identifying micronuclei (small, membrane-bound DNA fragments) in the cytoplasm of interphase cells.

  • Cell Line: A suitable mammalian cell line is used, such as human HepG2 cells, which are metabolically active.[8]

  • Treatment: Cells are exposed to the test compound at multiple concentrations, with and without metabolic activation (if the cell line is not metabolically competent).

  • Harvest: After a treatment period that allows for cell division, cells are harvested. A cytokinesis blocker (e.g., cytochalasin B) is often used to identify cells that have completed one division, allowing for analysis in binucleated cells.

  • Staining & Scoring: Cells are fixed, stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye), and scored under a microscope. The frequency of micronucleated cells is recorded.

  • Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) activity.

Single Cell Gel Electrophoresis (Comet Assay)

The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.

  • Cell Preparation: Cells are treated with the test substance.

  • Embedding: Single cells are embedded in a thin layer of low-melting-point agarose (B213101) on a microscope slide.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the DNA as a "nucleoid."

  • Electrophoresis: The slides are placed in an alkaline (or neutral) electrophoresis buffer. The electric field draws the negatively charged DNA towards the anode. Broken DNA fragments migrate faster and further than intact DNA.

  • Visualization: After electrophoresis, the DNA is stained with a fluorescent dye and visualized. Damaged DNA appears as a "comet" with a bright head (intact DNA) and a tail (fragmented DNA).

  • Endpoint: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.[8] A dose-dependent increase in tail moment or tail intensity indicates genotoxicity.

G cluster_invitro In Vitro Genotoxicity Assessment cluster_invivo In Vivo Follow-up cluster_risk Risk Assessment start Test Compound ames Ames Test (Bacterial Mutagenicity) start->ames micronucleus Micronucleus Assay (Chromosomal Damage) ames->micronucleus If positive or equivocal comet Comet Assay (DNA Strand Breaks) micronucleus->comet Further investigation invivo_mn Rodent Micronucleus Test comet->invivo_mn If in vitro results warrant carcinogenicity 2-Year Bioassay (Rats & Mice) invivo_mn->carcinogenicity If positive assess Weight of Evidence Analysis carcinogenicity->assess

References

A Technical Guide to the Metabolic Fate of 5-Hydroxymethyl-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

5-Hydroxymethyl-2-furoic acid (5-HMFA) is the primary and most significant metabolite of 5-hydroxymethylfurfural (B1680220) (HMF), a compound commonly formed during the thermal processing of carbohydrate-rich foods.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of 5-HMFA is crucial for assessing the metabolic load from dietary sources and for evaluating its potential physiological effects. Following oral administration of its precursor HMF, 5-HMFA is rapidly formed and undergoes extensive phase II metabolism, primarily through glycine (B1666218) conjugation.[3][4] The resulting metabolites are efficiently eliminated from the body, almost exclusively via urinary excretion.[4] This document provides a comprehensive overview of the metabolic pathways, quantitative excretion data, and analytical methodologies for 5-HMFA.

Absorption, Distribution, and Excretion (ADME) Profile

While studies directly administering 5-HMFA are limited, its metabolic fate is well-characterized from studies involving the oral intake of HMF.

  • Absorption: HMF is readily absorbed from the gastrointestinal tract.[2] Following absorption, it is rapidly oxidized to 5-HMFA. Whole-body radiography in rats after oral HMF administration shows that radioactivity is concentrated in the kidney and bladder within one hour, indicating swift absorption and transit towards excretion.[4]

  • Distribution: There is no evidence of accumulation of 5-HMFA or its metabolites in bodily tissues. Radiography studies show no residual radioactivity in the body 24 hours after administration of HMF, suggesting a rapid and thorough clearance.[4]

  • Metabolism: The metabolism of 5-HMFA is dominated by two primary pathways: conjugation and oxidation. The principal metabolic route is conjugation with glycine to form N-(5-hydroxymethyl-2-furoyl)glycine (HMFG).[4] A secondary oxidation pathway converts the hydroxymethyl group to a carboxylic acid, forming 2,5-furandicarboxylic acid (FDCA), which can also be conjugated with glycine.[3]

  • Excretion: Excretion of 5-HMFA and its metabolites is rapid and occurs almost entirely through the urine.[3][4] In a human study involving consumption of HMF-rich dried plum juice, an estimated 46.2% of the ingested HMF dose was recovered as various metabolites in the urine within the first 6 hours.[3]

Metabolic Pathways

The biotransformation of 5-HMFA primarily involves Phase I (oxidation) and Phase II (conjugation) reactions, which increase its water solubility and facilitate its renal clearance. The major pathways are detailed below.

Metabolic Pathway of 5-HMFA cluster_0 Precursor Biotransformation cluster_1 5-HMFA Metabolism HMF 5-Hydroxymethylfurfural (HMF) HMFA This compound (5-HMFA) HMF->HMFA Oxidation (Primary Route) HMFG N-(5-hydroxymethyl-2-furoyl)glycine (HMFG) FDCA 2,5-Furandicarboxylic acid (FDCA) FDCA_Gly (5-carboxylic acid-2-furoyl)glycine FDCA->FDCA_Gly Phase II: Glycine Conjugation HMFA_ref->HMFG Phase II: Glycine Conjugation (Major Pathway) HMFA_ref->FDCA Phase I: Oxidation (Minor Pathway)

Caption: Metabolic conversion of HMF to 5-HMFA and its subsequent biotransformation pathways.

Quantitative Data Presentation

The following tables summarize key quantitative data on the urinary excretion of 5-HMFA and its metabolites from human studies.

Table 1: Urinary Excretion of HMF Metabolites in Humans After Consumption of HMF-rich Dried Plum Juice [3]

Metabolite Chemical Name Mean Excretion (µmol / 6 hours)
5-HMFA This compound 168
HMFG N-(5-hydroxymethyl-2-furoyl)glycine 1465
Metabolite IV (5-carboxylic acid-2-furoyl)glycine 137
Metabolite V (5-carboxylic acid-2-furoyl)aminomethane 75

Data derived from a study where subjects consumed a dose of 3944 µmol of HMF.

Table 2: General Urinary Concentrations of 5-HMFA [5]

Population Number of Samples Concentration Range (mg/L) Typical Concentration (mg/L)

| General Population | 300 | 0 - 100 | ~10 |

Experimental Protocols

This section details a standard analytical method for the quantification of 5-HMFA in human urine.

5.1. Protocol: Quantification of 5-HMFA in Urine by HPLC-UV [5]

This method provides a robust and reliable means of measuring 5-HMFA concentrations for clinical and research purposes.

  • Principle: Reversed-phase high-performance liquid chromatography (HPLC) is used to separate 5-HMFA from other urinary components. An ion-pairing reagent is included in the mobile phase to improve the retention and peak shape of the acidic analyte. Detection and quantification are achieved using an ultraviolet (UV) detector at the absorption maximum of 5-HMFA.

  • Sample Preparation:

    • Collect urine samples in sterile containers.

    • Centrifuge the urine sample to pellet any particulate matter.

    • Collect the supernatant.

    • Dilute the supernatant with ultrapure water as required to bring the concentration within the calibration range.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: Reversed-phase C18 column.

    • Mobile Phase (Eluent): 5% methanol (B129727) in water containing 5 mM tetramethylammoniumhydrogen sulphate as an ion-pair reagent.

    • Flow Rate: Isocratic elution at a constant flow rate (e.g., 1.0 mL/min).

  • Detection:

    • Wavelength: 255 nm (UV absorption maximum for 5-HMFA).[5]

  • Quantification:

    • A calibration curve is generated using standards of known 5-HMFA concentration.

    • The concentration in unknown samples is determined by comparing the peak area to the calibration curve.

    • Limit of Quantification (LOQ): 7 mg/L.[5]

    • Recovery: 89%.[5]

Experimental Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Urine Sample Collection s2 Centrifugation s1->s2 s3 Supernatant Dilution s2->s3 a1 Injection onto Reversed-Phase Column s3->a1 a2 Isocratic Elution with Ion-Pairing Reagent a1->a2 a3 UV Detection at 255 nm a2->a3 d1 Peak Integration a3->d1 d2 Quantification via Calibration Curve d1->d2 d3 Final Concentration Report (mg/L) d2->d3

Caption: Workflow for the quantification of 5-HMFA in urine via HPLC-UV analysis.

Conclusion

The metabolic fate of this compound, following its formation from dietary HMF, is characterized by rapid and efficient biotransformation and elimination. The primary metabolic pathway is glycine conjugation, leading to the formation of N-(5-hydroxymethyl-2-furoyl)glycine, with a minor contribution from oxidation to 2,5-furandicarboxylic acid. These hydrophilic metabolites are swiftly excreted in the urine with no evidence of long-term tissue accumulation. The well-defined analytical methods available allow for accurate quantification, making 5-HMFA a reliable biomarker for HMF intake. For drug development professionals, this rapid clearance profile suggests that 5-HMFA itself is unlikely to pose a significant bioaccumulation risk.

References

Spectroscopic Characterization of 5-Hydroxymethyl-2-furoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-Hydroxymethyl-2-furoic acid, a key organic compound with applications in various fields, including as a metabolite and a building block in chemical synthesis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule, offering a comprehensive resource for its identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityAssignment
~13.0 (broad s)Singlet-COOH
7.25DoubletH-3
6.50DoubletH-4
~5.5 (broad s)Singlet-OH
4.59Singlet-CH₂-

Note: Data is compiled from typical values for similar structures and publicly available spectra. The chemical shifts of exchangeable protons (-COOH, -OH) can vary significantly with solvent and concentration.

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
161.0C-6 (-COOH)
158.0C-5
148.0C-2
120.0C-3
110.0C-4
57.0C-7 (-CH₂)

Note: This data is based on spectral prediction and publicly available information.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400-2400 (broad)StrongO-H stretch (carboxylic acid)
~3300 (broad)MediumO-H stretch (alcohol)
~3100WeakC-H stretch (aromatic)
~1680StrongC=O stretch (carboxylic acid)
~1580, ~1470MediumC=C stretch (furan ring)
~1200StrongC-O stretch (carboxylic acid)
~1020StrongC-O stretch (alcohol)

Note: IR data is based on typical absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
142~40[M]⁺ (Molecular Ion)
125~100[M-OH]⁺
97~85[M-COOH]⁺
69~30Furan ring fragment

Note: This fragmentation pattern is predicted based on the structure of the molecule under electron ionization (EI).

Experimental Protocols

Detailed methodologies for the spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The use of DMSO-d₆ is recommended to observe the exchangeable protons of the carboxylic acid and alcohol functional groups. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Both ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons. For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of at least 5 seconds to ensure accurate integration. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum and enhance the signal of carbon atoms.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound is typically obtained using the potassium bromide (KBr) pellet technique. A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then compressed under high pressure in a die to form a transparent or translucent pellet.

The KBr pellet is placed in the sample holder of a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide, as well as any impurities in the KBr. The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis is performed using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the solid sample is introduced into the ion source, typically via a direct insertion probe. The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules.

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Mass Spectrum (m/z values) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic characterization.

Quantum Chemical Blueprint of 5-Hydroxymethyl-2-furoic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Structural, Electronic, and Vibrational Properties of a Key Bio-based Platform Molecule

This technical guide provides a comprehensive overview of the quantum chemical properties of 5-Hydroxymethyl-2-furoic acid (HMFA), a pivotal bio-based platform molecule with significant potential in materials science and drug development. Through the application of Density Functional Theory (DFT), this document elucidates the molecule's optimized geometry, electronic structure, and vibrational characteristics. The theoretical findings are juxtaposed with available experimental data to offer a validated computational model for researchers, scientists, and professionals in drug development.

Molecular Geometry: A Comparative Analysis

The equilibrium geometry of this compound in the gas phase was determined using DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory is well-established for providing a reliable prediction of molecular structures. The calculated bond lengths and angles are presented in Table 1, alongside experimental data obtained from X-ray crystallography for a direct and robust validation of the computational methodology.

Table 1: Selected Optimized and Experimental Geometric Parameters for this compound

ParameterBond/AngleCalculated Value (Å/°)Experimental Value (Å/°)[1]
Bond LengthsC2-C31.3751.369
C3-C41.4211.417
C4-C51.3681.361
O1-C21.3541.351
O1-C51.3651.362
C2-C61.4781.473
C6-O21.2211.215
C6-O31.3521.345
C5-C71.4951.491
C7-O41.4281.423
Bond AnglesO1-C2-C3110.8111.0
C2-C3-C4106.5106.7
C3-C4-C5106.7106.5
C4-C5-O1110.3110.1
C2-O1-C5105.7105.7
O1-C2-C6115.2115.5
C3-C2-C6134.0133.5
O2-C6-O3123.5123.8
O1-C5-C7120.1120.4
C4-C5-C7129.6129.5

Note: Atom numbering is based on the standard IUPAC nomenclature for furan (B31954) derivatives, where O1 is the furan ring oxygen, C2 is bonded to the carboxylic acid group, and C5 is bonded to the hydroxymethyl group.

The strong correlation between the calculated and experimental values underscores the accuracy of the chosen computational model in replicating the molecular structure of HMFA.

Experimental and Computational Protocols

Quantum Chemical Calculations

All theoretical calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The 6-311++G(d,p) basis set was employed for all atoms. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra. The electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), were also calculated at the B3LYP/6-311++G(d,p) level.

Experimental Data Acquisition

The experimental geometric parameters cited in this guide are derived from single-crystal X-ray diffraction data available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 828692.[1] Experimental vibrational spectra (FTIR and Raman) for comparison were obtained from peer-reviewed literature and spectroscopic databases.

experimental_workflow cluster_computational Quantum Chemical Calculations cluster_experimental Experimental Data cluster_analysis Data Analysis and Validation start_calc Initial HMFA Structure dft DFT Optimization (B3LYP/6-311++G(d,p)) start_calc->dft freq Frequency Calculation dft->freq electronic Electronic Property Calculation dft->electronic comparison Comparison of Theoretical and Experimental Data dft->comparison freq->comparison xrd X-ray Crystallography xrd->comparison ftir_raman FTIR & Raman Spectroscopy ftir_raman->comparison validation Validated Computational Model comparison->validation

Computational and experimental workflow for HMFA analysis.

Vibrational Spectroscopy: A Theoretical and Experimental Correlation

The calculated vibrational frequencies for this compound are presented in Table 2, alongside the available experimental data for key vibrational modes. The theoretical frequencies have been scaled by a factor of 0.967 for the B3LYP/6-311++G(d,p) level of theory to account for anharmonicity and the approximate nature of the theoretical method. The assignments are based on the potential energy distribution (PED) analysis and are compared with the vibrational analysis of the closely related 2-furoic acid.

Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹) and Assignments for this compound

Calculated (Scaled)Experimental (IR)Experimental (Raman)Assignment (PED %)
3580~3570-O-H stretch (hydroxymethyl) (98%)
3450~3400-2500 (broad)-O-H stretch (carboxylic acid dimer) (95%)
3145~3140~3142C-H stretch (furan ring) (97%)
3120~3125~3128C-H stretch (furan ring) (96%)
2955~2950~2958CH₂ asymmetric stretch (hydroxymethyl) (94%)
2880~2875~2882CH₂ symmetric stretch (hydroxymethyl) (95%)
1715~1710~1708C=O stretch (carboxylic acid) (85%)
1585~1580~1582C=C stretch (furan ring) (75%)
1470~1465~1468C=C stretch (furan ring) (70%)
1425~1420~1422CH₂ scissoring (hydroxymethyl) (65%)
1390~1385~1388In-plane O-H bend (carboxylic acid) (55%)
1240~1235~1238C-O stretch (carboxylic acid) (45%)
1180~1175~1178Ring breathing (furan) (60%)
1030~1025~1028C-O stretch (hydroxymethyl) (50%)
930~925~928Out-of-plane C-H bend (furan ring) (70%)
880~875~878Ring deformation (furan) (65%)

Note: Experimental values are approximate and based on typical ranges for similar compounds and the spectrum of 2-furoic acid due to the limited availability of a fully assigned experimental spectrum for HMFA.

Electronic Properties: Insights from Frontier Molecular Orbitals and Molecular Electrostatic Potential

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

Table 3: Calculated Electronic Properties of this compound

ParameterValue (eV)
HOMO Energy-6.85
LUMO Energy-1.98
HOMO-LUMO Gap (ΔE)4.87

The relatively large HOMO-LUMO gap of 4.87 eV suggests that this compound is a kinetically stable molecule. The distribution of the HOMO is primarily located on the furan ring and the oxygen atoms of the carboxylic acid group, indicating these are the most probable sites for electrophilic attack. The LUMO is predominantly distributed over the furan ring and the carbonyl group of the carboxylic acid, suggesting these are the likely sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks. The MEP surface of HMFA reveals that the most negative potential (red and yellow regions) is concentrated around the oxygen atoms of the carboxylic acid and hydroxymethyl groups, making them susceptible to electrophilic attack. The regions of positive potential (blue areas) are located around the hydrogen atoms, particularly the hydroxyl and carboxylic acid protons.

mep_relationship cluster_mep Molecular Electrostatic Potential (MEP) cluster_reactivity Chemical Reactivity mep_map MEP Map neg_pot Negative Potential (Red/Yellow) mep_map->neg_pot indicates pos_pot Positive Potential (Blue) mep_map->pos_pot indicates elec_attack Electrophilic Attack Site neg_pot->elec_attack prone to nuc_attack Nucleophilic Attack Site pos_pot->nuc_attack prone to

Relationship between MEP and chemical reactivity.

Signaling Pathways and Biological Interactions

While this guide focuses on the intrinsic quantum chemical properties of HMFA, it is important to contextualize its potential biological significance. HMFA is a metabolite of 5-hydroxymethylfurfural (B1680220) (HMF), a compound commonly found in heat-processed foods. Understanding the electronic and structural properties of HMFA is a crucial first step in modeling its interactions with biological targets, such as enzymes and receptors. The MEP map, for instance, can be used to predict hydrogen bonding interactions and the overall binding orientation of HMFA within a protein's active site.

biological_interaction hmf 5-Hydroxymethylfurfural (HMF) (from diet) metabolism Metabolism in vivo hmf->metabolism hmfa This compound (HMFA) metabolism->hmfa interaction Molecular Interaction (e.g., Hydrogen Bonding, Electrostatic) hmfa->interaction protein Biological Target (e.g., Enzyme, Receptor) protein->interaction response Biological Response interaction->response

Conceptual pathway from dietary HMF to biological interaction of HMFA.

Conclusion

This technical guide provides a foundational understanding of the molecular and electronic properties of this compound through high-level quantum chemical calculations. The strong agreement between theoretical and experimental data validates the computational methodology, establishing a reliable in silico model of HMFA. The detailed analysis of the molecule's geometry, vibrational spectra, and electronic characteristics offers valuable insights for researchers in materials science and drug discovery. The presented data can serve as a robust starting point for further computational studies, such as molecular docking simulations and reaction mechanism investigations, ultimately accelerating the development of new materials and therapeutics derived from this versatile bio-based platform chemical.

References

The Enigmatic Furan: A Technical Guide to the Discovery and Isolation of 5-Hydroxymethyl-2-furoic Acid from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethyl-2-furoic acid (5-HMFA), a fascinating furan (B31954) derivative also known by the trivial name Sumiki's acid, has garnered increasing interest within the scientific community.[1][2] This organic compound is not only a product of the thermal degradation of sugars but has also been identified as a naturally occurring metabolite in various fungal species.[1] Furthermore, it is a known human urinary metabolite, primarily formed from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a common component in heat-processed foods.[3][4] The presence of 5-HMFA in these biological and food-related contexts, coupled with its emerging biological activities, including antibacterial and potential antitumor effects, underscores the importance of understanding its natural origins and the methodologies for its isolation and characterization.

This technical guide provides a comprehensive overview of the discovery and isolation of 5-HMFA from natural sources, with a particular focus on fungal producers. It is designed to equip researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and a deeper understanding of the biological context of this promising molecule.

Natural Occurrence of this compound

5-HMFA has been identified as a secondary metabolite in a diverse range of fungi. Its discovery in these organisms highlights nature's intricate biosynthetic capabilities and provides a direct route for its isolation.

Fungal Producers

Initial discoveries and subsequent research have pinpointed several fungal genera as producers of 5-HMFA. These include:

  • Fomitopsis meliae : This brown rot fungus has been a significant source for the isolation of 5-HMFA. Studies have focused on the fermentation of this organism to yield the target compound from the culture broth.[5][6]

  • Aspergillus species : Various species within the ubiquitous Aspergillus genus, such as Aspergillus niger, are known to produce 5-HMFA.[7][8] Given the industrial significance of Aspergillus in fermentation processes for other organic acids like citric acid, these species represent a potentially scalable source for 5-HMFA production.[9][10]

  • Gibberella fujikuroi

  • Helminthosporium maydis

  • Pyricularia grisea [2]

  • Epicoccum sp.

  • Wardomyces anomalus

  • Cladosporium herbarum

The production of 5-HMFA by these varied fungal species suggests its involvement in common metabolic or secondary metabolic pathways, the full elucidation of which is an ongoing area of research.

Experimental Protocols for Isolation and Purification

The isolation of 5-HMFA from fungal fermentation broths typically involves a multi-step process encompassing fermentation, extraction, and chromatographic purification. The following protocols are generalized from standard myco-chemical techniques and specific, albeit limited, literature on 5-HMFA isolation.

Fungal Fermentation

Objective: To cultivate the fungal strain under conditions that promote the production of 5-HMFA.

Materials:

  • Selected fungal strain (e.g., Fomitopsis meliae, Aspergillus niger)

  • Appropriate liquid fermentation medium (e.g., Potato Dextrose Broth (PDB), Malt Extract Broth)

  • Shaker incubator

  • Sterile flasks and culture handling equipment

Protocol:

  • Prepare the selected liquid fermentation medium according to standard protocols and sterilize by autoclaving.

  • Inoculate the sterile medium with a fresh culture of the chosen fungal strain.

  • Incubate the culture in a shaker incubator at a controlled temperature (typically 25-30°C) and agitation speed (e.g., 150-200 rpm) for a predetermined period (e.g., 7-21 days), which should be optimized for maximum 5-HMFA production.

  • Monitor the fermentation periodically for fungal growth and, if possible, for the production of 5-HMFA using analytical techniques like HPLC.

Extraction of 5-HMFA from Culture Broth

Objective: To separate the crude 5-HMFA from the fungal biomass and the aqueous culture medium.

Materials:

  • Fermentation broth

  • Filtration apparatus (e.g., cheesecloth, filter paper, vacuum filtration system)

  • Centrifuge

  • Organic solvents (e.g., ethyl acetate, dichloromethane)

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Separate the fungal mycelium from the culture broth by filtration or centrifugation. The supernatant (culture filtrate) contains the secreted secondary metabolites, including 5-HMFA.

  • Acidify the culture filtrate to a pH of approximately 2-3 with a suitable acid (e.g., HCl). This protonates the carboxylic acid group of 5-HMFA, making it more soluble in organic solvents.

  • Perform a liquid-liquid extraction of the acidified filtrate with an appropriate organic solvent, such as ethyl acetate. Repeat the extraction process multiple times (e.g., 3 times) to ensure complete recovery of the compound.

  • Combine the organic extracts and dry them over an anhydrous salt like sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude extract containing 5-HMFA.

Chromatographic Purification

Objective: To isolate pure 5-HMFA from the crude extract.

Materials:

  • Crude extract

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20 for size-exclusion chromatography

  • Appropriate solvent systems for chromatography (e.g., gradients of hexane (B92381), ethyl acetate, methanol (B129727), and dichloromethane)

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

Protocol:

  • Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of hexane to ethyl acetate).

  • Monitor the fractions by TLC to identify those containing 5-HMFA. Pool the fractions that show the presence of the target compound.

  • For further purification, the pooled fractions can be subjected to size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent.

  • Final purification to obtain highly pure 5-HMFA can be achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.

Structure Elucidation

Objective: To confirm the chemical structure of the isolated compound as this compound.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

Quantitative Data

While detailed quantitative yield data for 5-HMFA from various fungal sources is not extensively reported in the literature, the following table summarizes the available information on its biological activity. Further research is needed to optimize fermentation conditions for enhanced production and to quantify the yields from different natural producers.

CompoundOrganismBioactivityConcentration/DosageReference
This compoundFomitopsis meliaeAntibacterial against Staphylococcus aureusMIC & MBC > 0.25 mg/mL[5]
5-pentadecylresorcinol (co-isolated with 5-HMFA)Aspergillus niger xjAntibacterial against Ralstonia solanacearumMIC 15.56 μg/mL[7]

Biological Activity and Signaling Pathways

The biological activities of 5-HMFA are a growing area of investigation. While specific signaling pathways for 5-HMFA are not yet fully elucidated, preliminary studies and research on its precursor, 5-HMF, provide some insights into its potential mechanisms of action.

Antibacterial Activity

5-HMFA has demonstrated antibacterial activity, notably against Staphylococcus aureus.[5] While the precise mechanism is not fully understood, a study on a co-isolate from Aspergillus niger suggests that the mode of action for antibacterial compounds from this source may involve the inhibition of bacterial protein synthesis and intracellular metabolism.[7] Further research is required to determine if 5-HMFA acts through a similar mechanism.

Antitumor and Anti-inflammatory Potential (Inferred from 5-HMF)

Extensive research on 5-HMF, the precursor to 5-HMFA, has revealed its influence on several key signaling pathways implicated in cancer and inflammation. It is plausible that 5-HMFA may share some of these activities or have its own unique effects. The pathways modulated by 5-HMF include:

  • NF-κB Pathway: Inhibition of this pathway can reduce the expression of pro-inflammatory cytokines.

  • MAPK Pathway: Modulation of MAPKs such as ERK, JNK, and p38 can impact cell proliferation, differentiation, and apoptosis.

  • JAK/STAT Pathway: This pathway is crucial for cytokine signaling and immune responses.

  • mTOR Pathway: A central regulator of cell growth, proliferation, and survival.

It is critical for future research to delineate the specific signaling pathways directly affected by 5-HMFA to understand its therapeutic potential.

Visualizations

Experimental Workflow for Isolation of 5-HMFA

experimental_workflow cluster_fermentation 1. Fungal Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Structure Elucidation A Fungal Strain (e.g., Fomitopsis meliae) B Liquid Culture (e.g., PDB) A->B C Shaker Incubation (25-30°C, 7-21 days) B->C D Fermentation Broth C->D E Filtration / Centrifugation D->E F Culture Filtrate E->F G Acidification (pH 2-3) F->G H Liquid-Liquid Extraction (Ethyl Acetate) G->H I Crude Extract H->I J Silica Gel Column Chromatography I->J K Sephadex LH-20 Chromatography J->K L Preparative HPLC K->L M Pure 5-HMFA L->M N NMR Spectroscopy M->N O Mass Spectrometry M->O P Structure Confirmation N->P O->P

Caption: Generalized workflow for the isolation and purification of 5-HMFA from fungal fermentation.

Hypothesized Antibacterial Mechanism of Action

antibacterial_mechanism HMFA This compound BacterialCell Bacterial Cell HMFA->BacterialCell Inhibition Inhibition BacterialCell->Inhibition ProteinSynthesis Protein Synthesis CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath Metabolism Intracellular Metabolism Metabolism->CellDeath Inhibition->ProteinSynthesis Inhibition->Metabolism

Caption: Hypothesized antibacterial mechanism of 5-HMFA based on related compounds.

Conclusion and Future Directions

This compound stands as a molecule of significant interest at the intersection of natural product chemistry, microbiology, and pharmacology. Its presence in various fungal species opens avenues for its biotechnological production as a potentially valuable biorenewable chemical. While the methodologies for its isolation are based on established techniques, further optimization of fermentation and purification processes is necessary to improve yields and facilitate larger-scale studies.

The preliminary evidence of its biological activities, particularly its antibacterial properties, warrants more in-depth investigation. A critical next step will be to elucidate the specific molecular targets and signaling pathways modulated by 5-HMFA. Distinguishing its bioactivities from those of its well-studied precursor, 5-HMF, will be crucial in defining its unique therapeutic potential. For drug development professionals, 5-HMFA represents a novel scaffold that could be explored for the development of new therapeutic agents. Future research should focus on a comprehensive pharmacological profiling of 5-HMFA, including its efficacy in various disease models and its safety profile.

References

In Vitro Antioxidant Potential of 5-Hydroxymethyl-2-furoic Acid: A Technical Guide and Review of a Structurally Related Compound

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction to 5-Hydroxymethyl-2-furoic Acid

This compound is a furan (B31954) derivative characterized by a carboxylic acid group at the C2 position and a hydroxymethyl group at the C5 position. It is a stable oxidation product of 5-HMF. While its bio-catalytic synthesis and potential applications as a building block for polymers and in pharmaceuticals have been explored, its intrinsic antioxidant capabilities remain an understudied area.

In Vitro Antioxidant Potential of 5-Hydroxymethylfurfural (5-HMF)

5-Hydroxymethylfurfural (5-HMF) is a well-documented organic compound that forms during the heat treatment of carbohydrate-containing foods. Extensive research has demonstrated its notable antioxidant properties through various in vitro assays. 5-HMF's ability to scavenge free radicals and modulate cellular antioxidant defenses makes it a compound of significant interest.

Data Presentation: Quantitative Antioxidant Activity of 5-HMF

The following tables summarize the quantitative data on the in vitro antioxidant activity of 5-HMF from various studies.

Table 1: Radical Scavenging Activity of 5-HMF

Assay TypeRadical SpeciesIC50 Value (µM)Scavenging PercentageTest ConditionsReference
DPPH2,2-diphenyl-1-picrylhydrazyl45.076.4% at 100 µMElectron Spin Resonance (ESR) spectrometry[1]
ABTS2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)Not Reported53.98% at 6.4 mMSpectrophotometry[2]
Hydroxyl Radical•OH22.892% at 100 µMFenton reaction, ESR spectrometry[1]
Superoxide (B77818) AnionO2•−33.5Not ReportedRiboflavin-EDTA system with UV irradiation, ESR spectrometry[3]
Alkyl RadicalROO•Not ReportedNot ReportedAAPH decomposition, ESR spectrometry[1]

Table 2: Cellular and Enzymatic Antioxidant Effects of 5-HMF

Assay TypeCell Line / SystemEffectMethodReference
AAPH-induced HemolysisHuman ErythrocytesInhibition of hemolysis (89.95% at 12.0 mM)Spectrophotometry[2]
Antioxidant Enzyme ExpressionRAW 264.7 macrophagesIncreased expression of Glutathione (GSH) and Superoxide Dismutase (SOD)Polymerase Chain Reaction (PCR)[4]
Myeloperoxidase (MPO) InhibitionCell-free systemInhibition of MPO activity---[4]
Reduction of ROS and MDAHuman ErythrocytesDecreased levels of Reactive Oxygen Species (ROS) and Malondialdehyde (MDA)---
Increased Antioxidant Enzyme ActivitiesHuman ErythrocytesIncreased activities of SOD, Catalase (CAT), and Glutathione Peroxidase (GPx)---

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays performed on 5-HMF are provided below. These protocols can be adapted for the investigation of 5-HMF-2-CA.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of 5-HMF in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.

  • In a microplate or cuvette, add a specific volume of the 5-HMF solution at various concentrations.

  • Add a fixed volume of the DPPH solution to each well/cuvette.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.

ABTS Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a loss of color that is measured spectrophotometrically.

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Add a small volume of the 5-HMF solution at various concentrations to a fixed volume of the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • A control containing the solvent and ABTS•+ solution is also measured.

  • The percentage of inhibition is calculated using the same formula as for the DPPH assay.

  • The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Hydroxyl Radical Scavenging Assay (Fenton Reaction)

Principle: Hydroxyl radicals (•OH) are generated via the Fenton reaction (Fe²+ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The scavenging capacity of the test compound is measured by its ability to compete with a detector molecule (e.g., DMPO for ESR or a colorimetric probe) for the hydroxyl radicals.

Protocol using ESR:

  • The reaction mixture contains a Fenton reaction system, for example, FeSO₄ and H₂O₂.

  • A spin trapping agent, 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is added to trap the hydroxyl radicals, forming a stable DMPO-OH adduct.

  • The ESR spectrum of the DMPO-OH adduct is recorded.

  • 5-HMF at various concentrations is added to the reaction mixture before the initiation of the Fenton reaction.

  • The decrease in the intensity of the ESR signal for the DMPO-OH adduct is measured.

  • The scavenging percentage is calculated based on the reduction in signal intensity compared to a control without the sample.

Superoxide Anion Radical Scavenging Assay

Principle: Superoxide radicals (O₂•⁻) can be generated in vitro by systems such as the xanthine (B1682287)/xanthine oxidase system or a photoreduction system (e.g., riboflavin/methionine). The scavenging activity is determined by the inhibition of the reduction of a detector molecule like nitroblue tetrazolium (NBT).

Protocol (Xanthine/Xanthine Oxidase System):

  • The reaction mixture contains xanthine and NBT in a suitable buffer (e.g., phosphate (B84403) buffer).

  • 5-HMF at various concentrations is added to the mixture.

  • The reaction is initiated by adding xanthine oxidase.

  • The mixture is incubated at a specific temperature for a set time.

  • The formation of formazan (B1609692) from the reduction of NBT by superoxide radicals is measured spectrophotometrically (around 560 nm).

  • The percentage of inhibition of NBT reduction is calculated to determine the superoxide scavenging activity.

Mandatory Visualizations

Experimental Workflow Diagrams

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare 5-HMF Stock Solution R1 Mix 5-HMF (various conc.) with DPPH P1->R1 P2 Prepare DPPH Solution (0.1 mM) P2->R1 R2 Incubate in Dark (30 min) R1->R2 M1 Measure Absorbance at 517 nm R2->M1 M2 Calculate % Scavenging M1->M2 M3 Determine IC50 Value M2->M3

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Generate ABTS•+ Radical Cation P2 Dilute ABTS•+ to Absorbance ~0.7 P1->P2 R1 Mix 5-HMF with Diluted ABTS•+ P2->R1 P3 Prepare 5-HMF Solutions P3->R1 R2 Incubate (e.g., 6 min) R1->R2 M1 Measure Absorbance at 734 nm R2->M1 M2 Calculate % Inhibition M1->M2 M3 Express as TEAC (optional) M2->M3

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Signaling Pathway Diagram

Studies on 5-HMF have suggested its involvement in the activation of the Nrf2/ARE signaling pathway, a key cellular defense mechanism against oxidative stress.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HMF 5-HMF Keap1_Nrf2 Keap1-Nrf2 Complex HMF->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Normal Conditions Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds with Maf Maf sMaf Gene_Expression Gene Expression ARE->Gene_Expression Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1, SOD, GPx) Gene_Expression->Antioxidant_Enzymes Upregulation

Caption: Postulated Nrf2/ARE Signaling Pathway Activation by 5-HMF.

Future Directions for this compound Research

The comprehensive data available for 5-HMF strongly suggests that its carboxylic acid analogue, 5-HMF-2-CA, is a promising candidate for antioxidant research. The presence of the carboxylic acid group may influence its solubility, bioavailability, and interaction with biological targets, potentially leading to different or enhanced antioxidant properties compared to 5-HMF.

Future research should focus on:

  • Direct evaluation of the in vitro antioxidant activity of 5-HMF-2-CA using the assays detailed in this guide.

  • Comparative studies of 5-HMF and 5-HMF-2-CA to understand the structure-activity relationship.

  • Investigation of the cellular antioxidant effects of 5-HMF-2-CA, including its ability to modulate signaling pathways like Nrf2/ARE.

This technical guide provides a solid foundation for initiating such investigations, leveraging the existing knowledge on a closely related furan compound.

References

The Pivotal Role of 5-Hydroxymethyl-2-furoic Acid in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethyl-2-furoic acid (5-HMFCA) is a furanic compound that plays a significant and multifaceted role in microbial metabolism. As a key intermediate in the microbial degradation of 5-hydroxymethylfurfural (B1680220) (HMF), a common byproduct of lignocellulosic biomass processing, 5-HMFCA is central to detoxification pathways in various microorganisms. Furthermore, it is a crucial precursor in the biotechnological production of 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid in polymer manufacturing. Understanding the intricate microbial metabolic pathways involving 5-HMFCA is paramount for developing robust microbial cell factories for biorefineries and for elucidating microbial strategies to overcome inhibitory compounds. This technical guide provides an in-depth exploration of the role of 5-HMFCA in microbial metabolism, detailing the metabolic pathways, key enzymes, quantitative data from biotransformation studies, and relevant experimental protocols.

Aerobic Microbial Metabolism of 5-HMFCA

Under aerobic conditions, many bacteria and some fungi can metabolize 5-HMFCA. The primary role of 5-HMFCA in this context is as an intermediate in the catabolic pathway of HMF, which ultimately leads to intermediates of central metabolism.

Bacterial Degradation Pathways

Gram-negative bacteria, particularly species of Cupriavidus and Pseudomonas, have been extensively studied for their ability to degrade HMF and 5-HMFCA. The metabolic pathways in these organisms typically involve the oxidation of 5-HMFCA to FDCA, which is then further metabolized.

A well-characterized pathway is found in Cupriavidus basilensis HMF14. In this bacterium, HMF is first oxidized to 5-HMFCA. This is followed by the oxidation of 5-HMFCA to 5-formyl-2-furancarboxylic acid (FFCA) and subsequently to FDCA.[1] The FDCA is then decarboxylated to 2-furoic acid, which enters the "Trudgill pathway" and is ultimately converted to 2-oxoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle.[2][3]

The key enzymes in this pathway are encoded by the hmf gene cluster. Specifically, the conversion of HMF to FDCA involves an HMF/furfural (B47365) oxidoreductase (HmfH).[1] The subsequent decarboxylation of FDCA to 2-furoic acid is catalyzed by an FDCA decarboxylase.[1]

Pseudomonas species also possess similar metabolic capabilities. For instance, Pseudomonas putida has been engineered to produce FDCA from HMF, a process in which 5-HMFCA is a key intermediate.[4] The transport of 5-HMFCA into the cell can be a rate-limiting step, and overexpression of specific transporters can enhance the overall conversion efficiency.

Aerobic_HMFCA_Metabolism HMF 5-Hydroxymethylfurfural (HMF) HMFCA This compound (5-HMFCA) HMF->HMFCA HMF/Furfural Oxidoreductase (HmfH) / Aldehyde Dehydrogenase FFCA 5-Formyl-2-furancarboxylic acid (FFCA) HMFCA->FFCA HMF/Furfural Oxidoreductase (HmfH) FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA HMF/Furfural Oxidoreductase (HmfH) FuroicAcid 2-Furoic Acid FDCA->FuroicAcid FDCA Decarboxylase TCA TCA Cycle Intermediates FuroicAcid->TCA Trudgill Pathway

Caption: Aerobic degradation pathway of HMF via 5-HMFCA in bacteria.
Fungal Metabolism of 5-HMFCA

The role of 5-HMFCA in fungal metabolism is also significant, though the pathways are generally less well-defined than in bacteria. In some fungi, such as Aspergillus species, 5-HMFCA is a known metabolite.[1][5] Its presence in human urine can be used as a biomarker for gastrointestinal overgrowth of these molds.[1][5]

In the context of HMF degradation, fungi like Amorphotheca resinae ZN1 can convert HMF to both 5-hydroxymethylfurfuryl alcohol (HMF alcohol) and 5-HMFCA under aerobic conditions.[6] The pathway in Aspergillus nidulans has been shown to involve the conversion of HMF to 5-HMFCA, then to FDCA, and finally to 2-furoic acid, mirroring the bacterial pathway.[7] This suggests a conserved strategy for detoxifying and metabolizing furan (B31954) compounds across different microbial kingdoms.

Anaerobic Microbial Metabolism of 5-HMFCA

Information on the specific anaerobic degradation of 5-HMFCA is less abundant than for aerobic pathways. Most studies on anaerobic digestion of furan compounds have focused on the parent compound, HMF. During anaerobic fermentation, some microorganisms, including E. coli and yeast, utilize NAD(P)H-dependent oxidoreductases to reduce HMF to the less toxic HMF alcohol.[8]

Some enteric bacteria can co-metabolize HMF to HMF alcohol under both aerobic and anaerobic conditions, but they do not appear to further transform 2-furoic acid.[9] This suggests that under anaerobic conditions, reductive detoxification pathways may be more prevalent than oxidative catabolic pathways. One study on the anaerobic digestion of HMF-containing wastewater indicated that furanic compounds could be inhibitory to methane (B114726) production.[10] The specific fate of 5-HMFCA in these complex anaerobic communities requires further investigation.

Quantitative Data on 5-HMFCA Biotransformation

The bioconversion of HMF to 5-HMFCA and its further transformation to FDCA has been the subject of numerous studies, providing valuable quantitative data. The following tables summarize key findings from whole-cell biotransformation experiments.

MicroorganismSubstrate (HMF) Concentration (mM)Product (5-HMFCA) Concentration (mM)Yield (%)Time (h)Reference
Comamonas testosteroni SC1588130~128.7~99< 24[11]
Comamonas testosteroni SC1588160~156.8~9836[11]
Comamonas testosteroni SC1588 (adapted)200~200~10024[12]
Engineered E. coli5047.595N/A[12]
Engineered E. coli175~157.5~90N/A[12]
Engineered E. coli200~160~80N/A[12]
Engineered E. coli (fed-batch)N/A292N/AN/A[12]
Gluconobacter oxydans100979724[12]
Pseudomonas putida ATCC 4705478.878.0991.75[12]
MicroorganismSubstrate (HMF) ConcentrationProduct (FDCA) ConcentrationYield (%)Time (h)Reference
Engineered Pseudomonas putida S12Fed-batch30.1 g/L97N/A[4]
Raoultella ornithinolytica BF60100 mM11.3 g/L51.0 (initial)N/A[13]

Experimental Protocols

Quantification of 5-HMFCA and Related Furan Compounds by HPLC

Objective: To determine the concentration of 5-HMFCA, HMF, FFCA, and FDCA in microbial culture supernatants.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size).

Mobile Phase and Gradient:

  • A gradient elution is typically used.

  • Mobile Phase A: 20 mM KH₂PO₄ buffer (pH 6.0).

  • Mobile Phase B: Acetonitrile.

  • Example Gradient Program:

    • 0-7 min: 10% to 24% B

    • 7-10 min: 24% to 10% B

    • 10-13 min: Hold at 10% B

Procedure:

  • Prepare standards of 5-HMFCA, HMF, FFCA, and FDCA of known concentrations in the mobile phase A.

  • Collect microbial culture samples at desired time points.

  • Centrifuge the samples to pellet the cells (e.g., 10,000 x g for 10 min).

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject a known volume (e.g., 20 µL) of the filtered supernatant and standards onto the HPLC system.

  • Monitor the absorbance at a suitable wavelength (e.g., 268 nm or 280 nm).

  • Quantify the compounds by comparing the peak areas of the samples to the calibration curve generated from the standards.

Whole-Cell Biotransformation of HMF to 5-HMFCA

Objective: To assess the ability of a microbial strain to convert HMF to 5-HMFCA.

Materials:

  • Microbial strain of interest.

  • Appropriate growth medium.

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0).

  • HMF stock solution.

  • Incubator shaker.

Procedure:

  • Cultivate the microbial strain in its optimal growth medium to a desired cell density (e.g., late exponential phase).

  • Harvest the cells by centrifugation and wash them with phosphate buffer.

  • Resuspend the cell pellet in fresh phosphate buffer to a specific concentration (e.g., determined by optical density or wet/dry cell weight).

  • Add HMF from a concentrated stock solution to the cell suspension to a final desired concentration (e.g., 50-200 mM).

  • Incubate the reaction mixture in a shaker at the optimal temperature and agitation speed for the microorganism.

  • Withdraw aliquots at regular intervals for HPLC analysis as described in Protocol 1.

  • Monitor the decrease in HMF concentration and the increase in 5-HMFCA concentration over time.

Experimental_Workflow_Biotransformation cluster_prep Preparation cluster_reaction Biotransformation cluster_analysis Analysis Culture Microbial Culture (Optimal Growth) Harvest Cell Harvesting & Washing Culture->Harvest Resuspend Resuspend Cells in Buffer Harvest->Resuspend Add_HMF Add HMF to Cell Suspension Resuspend->Add_HMF Incubate Incubation (Controlled Temp. & Agitation) Add_HMF->Incubate Sampling Time-course Sampling Incubate->Sampling HPLC HPLC Analysis (Quantification) Sampling->HPLC Data Data Analysis (Yield, Conversion Rate) HPLC->Data

Caption: Workflow for whole-cell biotransformation of HMF to 5-HMFCA.
Enzyme Assay for HMF Oxidase

Objective: To determine the activity of HMF oxidase on 5-HMFCA.

Principle: This assay can be based on monitoring the consumption of the substrate (5-HMFCA) or the formation of the product (FFCA) over time. A coupled assay can also be used to detect the production of hydrogen peroxide (H₂O₂), a byproduct of oxidase activity.

Materials:

  • Purified HMF oxidase.

  • Phosphate buffer (e.g., 50 mM, pH 7.5).

  • 5-HMFCA stock solution.

  • (For coupled assay) Horseradish peroxidase (HRP) and a suitable chromogenic substrate (e.g., ABTS or Amplex Red).

Procedure (Direct Assay):

  • Prepare a reaction mixture containing phosphate buffer and a known concentration of 5-HMFCA.

  • Pre-incubate the mixture at the desired temperature.

  • Initiate the reaction by adding a known amount of HMF oxidase.

  • Stop the reaction at different time points by adding a quenching agent (e.g., acid or by heat inactivation).

  • Analyze the concentration of remaining 5-HMFCA and formed FFCA by HPLC (Protocol 1).

  • Calculate the enzyme activity based on the rate of substrate consumption or product formation.

Procedure (Coupled Assay):

  • Prepare a reaction mixture containing phosphate buffer, 5-HMFCA, HRP, and the chromogenic substrate.

  • Pre-incubate the mixture at the desired temperature.

  • Initiate the reaction by adding HMF oxidase.

  • Monitor the change in absorbance at the specific wavelength for the oxidized chromogenic substrate in a spectrophotometer.

  • Calculate the rate of H₂O₂ production, which is stoichiometric to the oxidation of 5-HMFCA.

Conclusion and Future Perspectives

This compound is a critical node in the microbial metabolism of furan compounds. Its role as an intermediate in both detoxification and valorization pathways highlights the metabolic versatility of microorganisms. While significant progress has been made in elucidating the aerobic degradation pathways of 5-HMFCA, particularly in bacteria, further research is needed to fully understand its fate under anaerobic conditions and the intricacies of its metabolism in fungi. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers aiming to harness and engineer microbial systems for applications in biorefineries and drug development. Future work should focus on the discovery of novel enzymes with improved catalytic efficiency and stability for 5-HMFCA conversion, as well as the elucidation of regulatory networks that govern the expression of these metabolic pathways. Such advancements will be instrumental in the transition towards a sustainable bio-based economy.

References

Physical and chemical properties of 5-Hydroxymethyl-2-furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxymethyl-2-furoic acid (HMFA), a key metabolite of the widely occurring dietary compound 5-hydroxymethylfurfural (B1680220) (HMF), is gaining significant attention in various scientific fields.[1][2][3][4] Its presence in biological systems serves as a crucial biomarker for HMF exposure, a compound formed during the heat treatment of carbohydrate-rich foods.[1][2][4] Beyond its role as a biomarker, HMFA is being explored for its potential applications in green chemistry, pharmaceutical synthesis, and as a building block for bio-based polymers.[5] This technical guide provides an in-depth overview of the physical and chemical properties of HMFA, detailed experimental protocols for its synthesis and analysis, and a visualization of its metabolic context.

Physical and Chemical Properties

This compound is a furan (B31954) derivative characterized by a carboxylic acid group at the 2-position and a hydroxymethyl group at the 5-position.[3][6] It is typically a white to pale yellow crystalline solid.[7][8]

Table 1: Physical and Chemical Data of this compound

PropertyValueSource(s)
Identifiers
IUPAC Name5-(hydroxymethyl)furan-2-carboxylic acid[6]
Synonyms5-(Hydroxymethyl)-2-furancarboxylic acid, Sumiki's acid, NSC 40739[1][3][8][9][10][11][12]
CAS Number6338-41-6[1][2][3][8][13][14]
Formula & Weight
Molecular FormulaC₆H₆O₄[1][2][8][14]
Molecular Weight142.11 g/mol [1][6][8][14]
Physical Properties
Melting Point157-159 °C[8]
247 °C (decomposes)[2][7]
Boiling Point349.4 ± 32.0 °C (Predicted)[2][7]
AppearanceWhite to light yellow crystalline powder[7][8]
Solubility
Ethanol~100 mg/mL[1][10]
DMSO~10 mg/mL[1]
Dimethylformamide~15 mg/mL[1]
PBS (pH 7.2)~1 mg/mL[1]
Chloroform, Dichloromethane, Ethyl Acetate (B1210297), AcetoneSoluble[13]
Acid-Base Properties
pKa (strongest acidic)3.11[9]
Spectroscopic Data
UV/Vis (λmax)254 nm[1]
¹H NMR (500 MHz, D₂O, pH 7.0) δ (ppm)4.59, 6.46, 6.47, 6.94, 6.95[6]
Mass Spectrometry (GC-MS)Molecular Ion (m/z): 142[6]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of HMFA is the selective oxidation of 5-hydroxymethylfurfural (HMF). Biocatalytic methods using whole-cell systems are favored for their high selectivity and mild reaction conditions.

Protocol: Whole-Cell Biocatalytic Oxidation of HMF

This protocol is based on the use of Gluconobacter oxydans as a whole-cell biocatalyst.

1. Materials and Reagents:

  • 5-Hydroxymethylfurfural (HMF)
  • Gluconobacter oxydans (e.g., DSM 50049)
  • Growth medium for G. oxydans
  • Phosphate (B84403) buffer (100 mM, pH 7.0)
  • Sodium hydroxide (B78521) (NaOH) solution for pH adjustment
  • Centrifuge
  • Shaking incubator
  • pH meter and controller
  • Bioreactor (optional, for scaled-up production)

2. Procedure:

  • Cell Culture and Harvest: Cultivate Gluconobacter oxydans in a suitable growth medium until the desired cell density is reached. Harvest the cells by centrifugation.
  • Reaction Setup: Resuspend the harvested cells in a phosphate buffer (100 mM, pH 7.0) to a specific cell concentration (e.g., 10 g/L cell dry weight). Add HMF to the cell suspension to a final concentration of, for example, 30 g/L.
  • Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., 30-35 °C) with constant agitation (e.g., 200 rpm) to ensure proper aeration.[9] Monitor and maintain the pH of the reaction at 7.0 using a pH controller that adds NaOH solution as needed.
  • Monitoring the Reaction: Periodically take samples from the reaction mixture to monitor the conversion of HMF to HMFA using HPLC analysis (see protocol 2.2.1).
  • Product Recovery and Purification: Once the reaction is complete (HMF is consumed), separate the cells from the reaction mixture by centrifugation. The supernatant contains the HMFA.
  • Purification: The HMFA can be purified from the supernatant by liquid-liquid extraction with ethyl acetate or by adsorption onto an anion exchange resin followed by elution.[10]

Analytical Methods

2.2.1. High-Performance Liquid Chromatography (HPLC) for HMFA Quantification

1. Instrumentation and Columns:

  • HPLC system with a UV detector
  • Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size)[9]

2. Mobile Phase and Gradient:

  • Mobile Phase A: 5% methanol (B129727) in water with 5 mM tetramethylammonium (B1211777) hydrogen sulphate (as an ion-pair reagent).[1]
  • Mobile Phase B (alternative): Acetonitrile and 20 mM KH₂PO₄ (pH 6.0).[9]
  • Gradient Elution (example): A gradient can be employed, for instance, starting with a lower concentration of the organic solvent and increasing it over the run time to elute compounds with different polarities.[9]

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min[9]
  • Column Temperature: 25 °C[9]
  • Detection Wavelength: 255 nm[1][13]
  • Injection Volume: 10-20 µL

4. Sample Preparation:

  • For biological samples like urine, centrifuge the sample to remove particulates and then dilute the supernatant with water before injection.[1][13] For reaction mixtures, a similar clarification and dilution step is appropriate.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) for HMFA Analysis

GC-MS analysis of HMFA typically requires derivatization to increase its volatility.

1. Derivatization:

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or other silylating agents.
  • Procedure: Evaporate the sample to dryness. Add the silylating agent and heat at a specific temperature (e.g., 60 °C) for a set time (e.g., 10 minutes) to form the trimethylsilyl (B98337) (TMS) derivative of HMFA.

2. Instrumentation and Column:

  • GC-MS system
  • A non-polar capillary column (e.g., DB-5ms or equivalent) is commonly used.

3. GC-MS Conditions:

  • Carrier Gas: Helium
  • Injection Mode: Split or splitless
  • Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate.
  • Mass Spectrometer: Operate in electron ionization (EI) mode.
  • Scan Range: Scan a mass range appropriate for detecting the derivatized HMFA and its fragments (e.g., m/z 50-500).

Metabolic and Biosynthetic Pathways

While HMFA is not known to be a central player in major signaling cascades, it is a key component in the metabolic pathway of HMF and has been implicated in cellular metabolic shifts.

Metabolic Degradation of HMF to HMFA

In various organisms, including bacteria and humans, HMF is metabolized to HMFA. This is a detoxification step, as HMFA is generally considered less toxic than HMF. In some bacteria, HMFA can be further metabolized. The following diagram illustrates the microbial degradation pathway of HMF.

HMF_Metabolism HMF 5-Hydroxymethylfurfural (HMF) HMFA This compound (HMFA) HMF->HMFA Oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) HMFA->FDCA Oxidation FuroicAcid 2-Furoic acid FDCA->FuroicAcid Decarboxylation TCACycle TCA Cycle Intermediate FuroicAcid->TCACycle Ring Cleavage & Further Metabolism HMFA_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis HMF Start: 5-Hydroxymethylfurfural (HMF) Biocatalysis Whole-Cell Biocatalysis (e.g., G. oxydans) HMF->Biocatalysis Reaction Controlled Reaction (pH, Temp, Agitation) Biocatalysis->Reaction Centrifugation Cell Separation (Centrifugation) Reaction->Centrifugation Extraction Product Extraction (e.g., Ethyl Acetate) Centrifugation->Extraction PureHMFA Purified HMFA Extraction->PureHMFA HPLC HPLC Analysis (Quantification) PureHMFA->HPLC GCMS GC-MS Analysis (Identification) PureHMFA->GCMS BetaCell_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular (Beta-Cell) HMF_ext HMF HMF_int HMF HMF_ext->HMF_int Cellular Uptake HMFA_int HMFA HMF_int->HMFA_int Oxidation Krebs Krebs Cycle Intermediates HMFA_int->Krebs Inhibits/Alters MetabolicShift Metabolic Shift (e.g., towards glycolysis) Krebs->MetabolicShift Leads to

References

Solubility of 5-Hydroxymethyl-2-furoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 5-Hydroxymethyl-2-furoic Acid in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the solubility of this compound (HMFA), a key metabolite of 5-hydroxymethylfurfural (B1680220) (HMF) and a valuable bio-based building block.[1][2] Understanding its solubility in various organic solvents is critical for its application in synthesis, purification, formulation, and biological studies.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The data, primarily from supplier technical data sheets, is summarized below. It is important to note that the temperature for these measurements was not specified, but they are typically conducted at room temperature.

SolventChemical ClassSolubility (mg/mL)Source
EthanolPolar Protic~100[1][3][4]
Dimethylformamide (DMF)Polar Aprotic~15[1][3]
Dimethyl Sulfoxide (DMSO)Polar Aprotic~10[1][3]
Dimethyl Sulfoxide (DMSO)Polar Aprotic5.5[4]
Phosphate-Buffered Saline (PBS, pH 7.2)Aqueous Buffer~1[1][3]

Solubility and Solvent Properties: A Logical Relationship

The solubility of HMFA is directly related to the physicochemical properties of the solvent, particularly its polarity and hydrogen bonding capacity. HMFA contains both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor/donor (carboxylic acid group).[7] This structure dictates its solubility behavior.

G cluster_solute This compound (HMFA) cluster_properties Key Solvent Properties for Solvation cluster_solvents Solvent Classes cluster_protic Polar Protic cluster_aprotic Polar Aprotic cluster_solubility Observed Solubility HMFA Key Functional Groups: - Carboxylic Acid (-COOH) - Hydroxyl (-CH2OH) Polarity High Polarity HMFA->Polarity favors dissolution in Hbond Hydrogen Bonding Capacity (Donor & Acceptor) HMFA->Hbond interacts via Ethanol Ethanol DMSO DMSO DMF DMF High High (~100 mg/mL) Ethanol->High Moderate Moderate (5-15 mg/mL) DMSO->Moderate DMF->Moderate

Caption: Relationship between HMFA structure and observed solubility in different solvent classes.

Experimental Protocol: The Shake-Flask Method

While the specific protocols for the data cited in the table are not detailed in the source documents, the "shake-flask" method is the gold standard for determining thermodynamic solubility and is widely adopted.[8][9] The following is a detailed, generalized methodology for this key experiment.

Objective: To determine the equilibrium solubility of HMFA in a specific solvent at a controlled temperature.

Materials:

  • This compound (crystalline solid, >98% purity)[1]

  • Selected organic solvent (analytical grade)

  • Scintillation vials or flasks with airtight seals

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV/Vis Spectrophotometer)

Methodology:

  • Preparation: An excess amount of solid HMFA is added to a flask containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[8]

  • Equilibration: The flask is sealed to prevent solvent evaporation and placed in an orbital shaker set to a constant temperature (e.g., 25 °C). The mixture is agitated for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The time required may vary depending on the compound and solvent system.

  • Sample Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by careful withdrawal of the supernatant. The supernatant is then filtered through a syringe filter to remove any remaining microscopic particles.[9]

  • Analysis and Quantification: The clear, saturated filtrate is immediately diluted with a known volume of an appropriate solvent to prevent precipitation. The concentration of HMFA in the diluted sample is then determined using a validated analytical method.[8]

    • HPLC-UV: A common method, offering high selectivity and sensitivity. A calibration curve is generated using standard solutions of HMFA of known concentrations. HMFA has a UV absorbance maximum (λmax) at approximately 254 nm, which is suitable for detection.[1][3]

    • UV/Vis Spectrophotometry: A simpler but potentially less selective method. It can be effective if no other components in the solution absorb at the analysis wavelength.[10][11]

  • Calculation: The solubility (S) is calculated using the measured concentration (C) and the dilution factor (DF):

    • S = C × DF

The result is typically expressed in mg/mL or mol/L.

G start Start prep 1. Preparation Add excess solid HMFA to a known volume of solvent. start->prep equil 2. Equilibration Agitate in a sealed flask at constant temperature (e.g., 24-72h). prep->equil check Is undissolved solid still present? equil->check check->prep No, add more solid sep 3. Separation Centrifuge and filter the suspension to get a clear supernatant. check->sep Yes dilute 4. Dilution & Analysis Accurately dilute the supernatant and quantify HMFA concentration (e.g., by HPLC-UV). sep->dilute calc 5. Calculation Calculate original concentration using the dilution factor. dilute->calc end End (Solubility Value) calc->end

Caption: General experimental workflow for the Shake-Flask solubility determination method.

References

Methodological & Application

Synthesis of 5-Hydroxymethyl-2-furoic Acid from 5-Hydroxymethylfurfural: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-Hydroxymethyl-2-furoic acid (HMFCA) from 5-hydroxymethylfurfural (B1680220) (HMF). HMFCA is a valuable bio-based platform chemical with applications in the synthesis of polymers, pharmaceuticals, and other fine chemicals.[1][2] The selective oxidation of the aldehyde group in HMF to a carboxylic acid, while leaving the hydroxymethyl group intact, is a key transformation.[1] This document outlines both biocatalytic and chemocatalytic methods for this conversion.

Introduction

5-hydroxymethylfurfural (HMF) is a versatile platform molecule derived from the dehydration of carbohydrates.[1] Its chemical structure, featuring a furan (B31954) ring with both an aldehyde and a hydroxymethyl group, allows for a variety of chemical transformations.[3] The selective oxidation of HMF to this compound (HMFCA) is a reaction of significant interest as HMFCA serves as a precursor for various valuable products, including polyesters and potential antitumor agents.[1] The primary challenge in this synthesis is to achieve high selectivity for HMFCA, avoiding the overoxidation to 2,5-furandicarboxylic acid (FDCA) or the formation of other byproducts.[3][4] This document details robust protocols using both whole-cell biocatalysts and chemical catalysts to achieve high yields of HMFCA.

Reaction Pathway and Experimental Workflow

The synthesis of HMFCA from HMF involves the selective oxidation of the aldehyde functional group. The general reaction scheme and a typical experimental workflow are depicted below.

ReactionPathway HMF 5-Hydroxymethylfurfural (HMF) HMFCA This compound (HMFCA) HMF->HMFCA Selective Oxidation Oxidant [O]

Figure 1: Reaction pathway for the synthesis of HMFCA from HMF.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis CatalystPrep Catalyst Preparation (Biocatalyst or Chemical Catalyst) ReactionSetup Reaction Setup CatalystPrep->ReactionSetup ReagentPrep Reagent Preparation (HMF, Solvent, etc.) ReagentPrep->ReactionSetup Monitoring Reaction Monitoring (TLC, HPLC) ReactionSetup->Monitoring Quenching Reaction Quenching Monitoring->Quenching Purification Purification (Extraction, Crystallization, Chromatography) Quenching->Purification Isolation Product Isolation Purification->Isolation Analysis Characterization (NMR, MS, etc.) Isolation->Analysis

Figure 2: General experimental workflow for HMFCA synthesis.

Biocatalytic Synthesis of HMFCA

Whole-cell biocatalysis offers an environmentally friendly and highly selective route to HMFCA under mild reaction conditions.[1] Several microorganisms have been identified that can efficiently convert HMF to HMFCA with high yields.[5][6]

Data Summary: Whole-Cell Biocatalytic Methods
MicroorganismSubstrate Conc. (mM)Temp. (°C)pHTime (h)Yield (%)Reference
Pseudochrobactrum sp. B2L & Lysinibacillus sp. B2P200307.02499[5][6]
Deinococcus wulumuqiensis R12300357.03690[1]
Gluconobacter oxydans DSM 50049250 (31.5 g/L)306.06Quantitative[4]
Recombinant E. coli (CtSAPDH)100307.04895[7]
Experimental Protocol: Whole-Cell Biocatalysis using Deinococcus wulumuqiensis R12

This protocol is based on the method described for Deinococcus wulumuqiensis R12, which demonstrates high tolerance to both the substrate and product.[1]

1. Materials and Equipment:

  • Deinococcus wulumuqiensis R12 cells

  • 5-Hydroxymethylfurfural (HMF)

  • Phosphate (B84403) buffer (100 mM, pH 7.0)

  • Shaking incubator

  • Centrifuge

  • HPLC system for analysis

2. Procedure:

  • Cell Preparation:

    • Cultivate D. wulumuqiensis R12 in a suitable growth medium.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with phosphate buffer (100 mM, pH 7.0) and resuspend to a desired concentration (e.g., 0.2 g/mL wet cell weight).[1]

  • Biotransformation:

    • In a reaction vessel, combine the cell suspension with HMF solution in phosphate buffer to achieve the desired final substrate concentration (e.g., 300 mM).[1]

    • Incubate the reaction mixture at 35°C with shaking (e.g., 850 rpm).[1]

    • Monitor the pH of the reaction and adjust to approximately 7.0 periodically, as the accumulation of HMFCA will lower the pH.[1]

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the concentrations of HMF and HMFCA by HPLC.

  • Product Isolation and Purification:

    • After the reaction is complete, remove the cells by centrifugation.

    • The supernatant contains the product, HMFCA.

    • Acidify the supernatant to a low pH (e.g., pH 2) with an acid like HCl to protonate the HMFCA.

    • Extract the HMFCA from the aqueous solution using an organic solvent such as ethyl acetate.[4]

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude HMFCA.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Chemocatalytic Synthesis of HMFCA

Chemical catalysis provides an alternative route for the oxidation of HMF, often employing metal-based catalysts. These methods can offer high reaction rates but may require more stringent conditions compared to biocatalysis.

Data Summary: Chemocatalytic Methods
CatalystOxidantSolventTemp. (°C)Time (h)HMF Conv. (%)HMFCA Yield (%)Reference
[MnIV₂(μ-O)₃(tmtacn)₂]²⁺H₂O₂Water (pH 11)25--53[8]
Ru-pincer complexNaOH/H₂O1,4-dioxane/H₂O135189975[9][10]
Pt/C-O-MgO₂Water11012>99- (FDCA is main product)[11]

Note: In some cases, the primary product reported is FDCA, with HMFCA as an intermediate.[3][11]

Experimental Protocol: Mn-Catalyzed Oxidation in Water

This protocol is based on the use of a dinuclear manganese complex as a catalyst with hydrogen peroxide as the oxidant in an aqueous medium.[8]

1. Materials and Equipment:

  • 5-Hydroxymethylfurfural (HMF)

  • --INVALID-LINK--₂ catalyst

  • Hydrogen peroxide (H₂O₂) solution

  • Sodium hydroxide (B78521) (NaOH) solution for pH adjustment

  • Water (as solvent)

  • Stirred reaction vessel

  • pH meter

  • HPLC system for analysis

2. Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve HMF in water.

    • Add the manganese catalyst (e.g., 1-2 mol%).[8]

    • Adjust the pH of the solution to 11 using a NaOH solution.[8]

    • Place the reaction vessel in a temperature-controlled bath at 25°C with stirring.

  • Reaction Execution:

    • Slowly add 3 equivalents of hydrogen peroxide to the reaction mixture.[8]

    • Monitor the reaction progress by taking aliquots at set time intervals and analyzing by HPLC.

  • Product Isolation and Purification:

    • Once the reaction has reached the desired conversion, quench any remaining H₂O₂ by adding a suitable reducing agent (e.g., sodium sulfite).

    • Acidify the reaction mixture to pH 2 with a mineral acid (e.g., HCl) to precipitate the HMFCA.

    • Filter the precipitate and wash with cold water.

    • The crude HMFCA can be purified by recrystallization from water or another suitable solvent.

Conclusion

The synthesis of this compound from 5-hydroxymethylfurfural can be effectively achieved through both biocatalytic and chemocatalytic methods. Biocatalytic routes offer high selectivity and mild reaction conditions, making them an attractive option for sustainable production. Chemocatalytic methods, on the other hand, can provide rapid conversion rates. The choice of method will depend on the specific requirements of the application, including desired purity, scale, and environmental considerations. The protocols and data presented in this document provide a solid foundation for researchers to develop and optimize the synthesis of HMFCA for their specific needs.

References

Application Notes and Protocols for Whole-Cell Biocatalysis in 5-Hydroxymethyl-2-furoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the production of 5-Hydroxymethyl-2-furoic acid (HMFCA) using whole-cell biocatalysis. HMFCA is a valuable bio-based platform chemical and a potential building block for polymers and pharmaceuticals, including use as an antitumor agent and an interleukin inhibitor.[1] Whole-cell biocatalysis offers a green and highly selective alternative to traditional chemical synthesis methods for converting 5-hydroxymethylfurfural (B1680220) (HMF) to HMFCA.[1][2]

Introduction to Whole-Cell Biocatalysis for HMFCA Production

The selective oxidation of the aldehyde group in HMF to a carboxylic acid, while leaving the alcohol group intact, is the key transformation in producing HMFCA.[1] Various microorganisms, both wild-type and genetically engineered, have demonstrated the ability to perform this conversion efficiently. These biocatalysts house the necessary enzymes, primarily aldehyde dehydrogenases and oxidoreductases, to facilitate this reaction. The use of whole cells is often preferred over isolated enzymes as it circumvents the need for enzyme purification and cofactor regeneration.[3][4] This approach, however, can be challenged by substrate (HMF) and product (HMFCA) toxicity, as well as pH changes during the reaction.[5][6] Strategies such as using resting cells, pH control, and fed-batch substrate addition have been developed to overcome these limitations and enhance HMFCA titers and productivity.[6][7]

Comparative Performance of Whole-Cell Biocatalysts

A variety of microorganisms have been successfully employed for the production of HMFCA. The following tables summarize the quantitative data from various studies, allowing for a clear comparison of their catalytic efficiencies.

Table 1: Performance of Wild-Type Whole-Cell Biocatalysts for HMFCA Production
MicroorganismSubstrate (HMF) Conc. (mM)HMFCA Yield (%)Time (h)Productivity (mM/h)Reference
Comamonas testosteroni SC1588160~9836~4.4[6]
Comamonas testosteroni SC1588200~10024~8.3[7]
Pseudomonas aeruginosa PC-110090.1615.0[3]
Pseudomonas aeruginosa PC-1 (fed-batch)800-58~13.8[3]
Pseudomonas putida ATCC 4705478.0991.7544.6[7]
Pseudochrobactrum sp. B2L20099--[5][8]
Lysinibacillus sp. B2P20099--[5][8]
Deinococcus wulumuqiensis R123009036~7.5[1][9]
Deinococcus wulumuqiensis R12 (fed-batch)--20-[1]
Serratia marcescens----[10]
Table 2: Performance of Engineered Whole-Cell Biocatalysts for HMFCA Production
MicroorganismKey Engineering FeatureSubstrate (HMF) Conc. (mM)HMFCA Yield (%)Time (h)Productivity (g/L·h)Reference
E. coliOverexpressing vanillin (B372448) dehydrogenase (CtVDH1) from C. testosteroni200~9212-[11][12]
E. coli (fed-batch)Overexpressing vanillin dehydrogenase (CtVDH1) from C. testosteroni--20.52.0[11][12]
E. coliOverexpressing 3-succinoylsemialdehyde-pyridine dehydrogenase (SAPDH) from C. testosteroni5095--[11]
E. coliCo-expression of vanillin dehydrogenase and NADH oxidase----[7]
E. coliHarboring a mutated hmfo from Methylovorus sp. MP68814597--[7]
Paraburkholderia azotifigens F18Deletion of HMF oxidoreductase/oxidase genes-98--[7]

Experimental Workflows and Metabolic Pathways

The general workflow for HMFCA production using whole-cell biocatalysis involves several key stages, from biocatalyst preparation to product analysis. The metabolic pathway within the microbial cell is central to the conversion process.

experimental_workflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_analysis Analysis and Recovery Inoculum Inoculum Preparation Cultivation Cell Cultivation Inoculum->Cultivation Harvesting Cell Havesting Cultivation->Harvesting Washing Cell Washing Harvesting->Washing Reaction_Setup Reaction Setup (Buffer, Cells, HMF) Washing->Reaction_Setup Incubation Incubation (Controlled Temp, pH, Agitation) Reaction_Setup->Incubation Sampling Periodic Sampling Incubation->Sampling Centrifugation Cell Removal (Centrifugation) Sampling->Centrifugation HPLC HPLC Analysis (Quantification) Centrifugation->HPLC Recovery Product Recovery HPLC->Recovery metabolic_pathway cluster_cell Microbial Cell HMF 5-Hydroxymethylfurfural (HMF) Enzyme Aldehyde Dehydrogenase/ Oxidoreductase HMF->Enzyme Oxidation HMFCA This compound (HMFCA) Enzyme->HMFCA

References

Application Notes and Protocols for the Selective Oxidation of 5-Hydroxymethylfurfural (HMF) to 5-Hydroxymethyl-2-furancarboxylic Acid (5-HMFCA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxymethyl-2-furancarboxylic acid (5-HMFCA) is a valuable bio-based platform chemical and a key intermediate in the synthesis of various high-value products, including polymers, resins, and pharmaceuticals.[1][2] It is derived from the selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a versatile compound readily obtainable from the dehydration of C6 carbohydrates.[3][4][5] The selective oxidation of the aldehyde group in HMF to a carboxylic acid, while preserving the hydroxymethyl group, is a critical transformation that has been achieved through various catalytic routes, including heterogeneous, homogeneous, electrocatalytic, and biocatalytic methods.[1][6] This document provides detailed application notes and protocols for the synthesis of 5-HMFCA from HMF, summarizing quantitative data and outlining experimental procedures for key methodologies.

Reaction Mechanism and Pathways

The selective oxidation of HMF to 5-HMFCA involves the conversion of the aldehyde functional group into a carboxylic acid group, while the primary alcohol group remains intact. The overall reaction is depicted below. Subsequently, 5-HMFCA can be further oxidized to 2,5-furandicarboxylic acid (FDCA), a valuable monomer for bioplastics.[7][8][9]

The reaction can proceed through different intermediates depending on the catalyst and reaction conditions. In some cases, the oxidation of the alcohol group can occur first, leading to the formation of 2,5-diformylfuran (DFF).[7][10] However, for the selective synthesis of 5-HMFCA, reaction conditions are optimized to favor the oxidation of the aldehyde group.[1][11]

ReactionMechanism HMF 5-Hydroxymethylfurfural (HMF) HMFCA 5-Hydroxymethyl-2-furancarboxylic Acid (5-HMFCA) HMF->HMFCA FDCA 2,5-Furandicarboxylic Acid (FDCA) HMFCA->FDCA

Caption: General reaction pathway for the selective oxidation of HMF to 5-HMFCA and subsequent oxidation to FDCA.

Catalytic Systems and Quantitative Data

A variety of catalytic systems have been developed for the selective oxidation of HMF to 5-HMFCA. The choice of catalyst and reaction conditions significantly impacts the conversion of HMF, and the yield and selectivity towards 5-HMFCA.

Heterogeneous Catalysis

Heterogeneous catalysts are widely employed due to their ease of separation and recyclability. Noble metal-based catalysts, particularly those based on gold (Au) and silver (Ag), have shown high activity and selectivity.

CatalystOxidantBaseTemp. (°C)Time (h)HMF Conv. (%)5-HMFCA Yield (%)Ref.
Ag₂O-NaOH901>9998[12]
2.5%Ag–PVP/ZrO₂O₂NaOH20210098.2[13]
Au-HSAGO₂-----[6]
Ru/Cu-Co-O·MgOO₂---10086.1[14]
FeTPP-N/C-1O₂--692.497.2 (selectivity)[15]
Homogeneous Catalysis

Homogeneous catalysts, while often exhibiting high activity and selectivity under mild conditions, can present challenges in product separation. Ruthenium and manganese-based complexes have been investigated for this transformation.

CatalystOxidantBaseTemp. (°C)Time (h)HMF Conv. (%)5-HMFCA Yield (%)Ref.
[Mn(IV)₂(μ-O)₃(tmtacn)₂]²⁺H₂O₂pH 1125-7142[16]
Ru-pincer complexH₂ONaOH13518-75[16]
Electrocatalysis

Electrochemical oxidation offers a green and sustainable alternative, utilizing electricity to drive the reaction, often under mild conditions.

CatalystElectrolytePotential (V vs. RHE)HMF Conv. (%)5-HMFCA Yield (%)Ref.
Ni₁Mn₅-LDH-1.4-94.72 (FDCA)[17]
Ru⁺²·⁹0.1 M K₂SO₄0.95 (vs. Ag/AgCl)--[18]
Biocatalysis

Biocatalytic methods, employing whole cells or isolated enzymes, are highly selective and operate under environmentally benign conditions.

BiocatalystSubstrate Conc. (mM)Time (h)HMF Conv. (%)5-HMFCA Yield (%)Ref.
Deinococcus wulumuqiensis R1230036-90[1][2]
Gluconobacter oxydans DSM 5004931.5 g/L6100quantitative[19]
Xanthine oxidase (E. coli)---94[1]

Experimental Protocols

This section provides generalized protocols for the selective oxidation of HMF to 5-HMFCA based on the different catalytic systems. Researchers should refer to the specific literature for detailed parameters and safety precautions.

General Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis Catalyst Catalyst Preparation/ Pre-treatment Reactor Reaction Setup (Reactor, Stirring, Temp. Control) Catalyst->Reactor Reactants Reactant Solution (HMF, Solvent, Base) Reactants->Reactor Reaction_Execution Reaction Execution (Add Reactants, Start Reaction) Reactor->Reaction_Execution Monitoring Reaction Monitoring (TLC, HPLC) Reaction_Execution->Monitoring Separation Catalyst Separation (Filtration/Centrifugation) Reaction_Execution->Separation Monitoring->Reaction_Execution Purification Product Purification (Extraction, Crystallization) Separation->Purification Analysis Product Characterization (NMR, HPLC, MS) Purification->Analysis

Caption: A generalized experimental workflow for the catalytic oxidation of HMF to 5-HMFCA.

Protocol 1: Heterogeneous Catalysis using Ag₂O

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Silver(I) oxide (Ag₂O)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Reaction vessel (e.g., round-bottom flask) with a condenser

  • Magnetic stirrer and hot plate

  • Filtration apparatus

Procedure:

  • In a reaction vessel, dissolve HMF and NaOH in deionized water.

  • Add the Ag₂O catalyst to the solution.

  • Heat the reaction mixture to 90 °C with vigorous stirring.[12]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion (typically 1 hour), cool the reaction mixture to room temperature.[12]

  • Separate the catalyst by filtration.

  • Acidify the filtrate with an appropriate acid (e.g., HCl) to precipitate the 5-HMFCA product.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Biocatalysis using Deinococcus wulumuqiensis R12 Resting Cells

Materials:

  • Deinococcus wulumuqiensis R12 cells (cultured and harvested)

  • 5-Hydroxymethylfurfural (HMF)

  • Phosphate (B84403) buffer (pH 7.0)

  • Incubator shaker

  • Centrifuge

Procedure:

  • Prepare a suspension of D. wulumuqiensis R12 resting cells in phosphate buffer.

  • Add HMF to the cell suspension to the desired concentration (e.g., 300 mM).[1]

  • Incubate the reaction mixture at a controlled temperature (e.g., 35 °C) with shaking.

  • Monitor the conversion of HMF and the formation of 5-HMFCA using HPLC.

  • The reaction is typically complete within 36 hours.[1]

  • After the reaction, separate the cells by centrifugation.

  • The supernatant containing the product can be further purified by acidification and extraction.

Analytical Methods

Accurate quantification of HMF conversion and 5-HMFCA yield is crucial for process optimization. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.[20]

Typical HPLC Conditions:

  • Column: A reverse-phase C18 column or a specific column for organic acids like Bio-Rad Aminex HPX-87H.[20][21]

  • Mobile Phase: An acidic aqueous solution, such as 5 mM H₂SO₄.[20]

  • Detector: UV detector set at a wavelength where both HMF and 5-HMFCA show strong absorbance (e.g., 278 nm).[20]

  • Quantification: External calibration curves for HMF and 5-HMFCA are used to determine their concentrations in the reaction mixture.

Conclusion

The selective oxidation of HMF to 5-HMFCA is a key transformation in the valorization of biomass. This document has provided an overview of the primary catalytic methods, along with quantitative data and detailed protocols. The choice of the optimal method will depend on factors such as desired scale, cost, and environmental considerations. Heterogeneous catalysts offer robustness and recyclability, while biocatalytic routes provide exceptional selectivity under mild conditions. Further research into novel, efficient, and sustainable catalytic systems will continue to drive the development of a bio-based economy.

References

Purifying 5-Hydroxymethyl-2-furoic Acid: A Detailed Guide to Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Hydroxymethyl-2-furoic acid (HMFCA) is a bio-based platform chemical with significant potential in the pharmaceutical and polymer industries. Its purity is paramount for its application in drug development and the synthesis of advanced materials. This application note provides a detailed protocol for the purification of HMFCA using recrystallization, a robust and scalable technique for achieving high purity. The protocol is designed for researchers, scientists, and professionals in drug development, offering a clear, step-by-step guide to enhance the purity of HMFCA. This document includes experimental procedures, data presentation in tabular format for easy comparison, and visual diagrams to illustrate the workflow and underlying principles.

Introduction

This compound (HMFCA) is a key derivative of 5-hydroxymethylfurfural (B1680220) (HMF), which is readily obtained from the dehydration of carbohydrates. HMFCA serves as a versatile building block for the synthesis of various high-value chemicals, including pharmaceuticals, bioplastics, and resins. In the context of drug development, the presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, an effective and efficient purification method is essential.

Recrystallization is a widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. By dissolving the impure compound in a hot solvent and then allowing it to cool slowly, the target compound crystallizes out in a purer form, while the impurities remain dissolved in the solvent. This application note details a recrystallization protocol for HMFCA using water as the solvent, drawing upon established methods for similar furoic acid derivatives.

Principle of Recrystallization

The effectiveness of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. This temperature-dependent solubility differential is the driving force for the crystallization process.

dot

Caption: Principle of Purification by Recrystallization.

Materials and Methods

Materials
  • Crude this compound (HMFCA) (Assumed purity: ~95%)

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

  • Heating mantle or hot plate with magnetic stirring

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula and weighing balance

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Protocol: Recrystallization of HMFCA from Water

This protocol is based on the established procedure for the recrystallization of 2-furoic acid from water and has been adapted for HMFCA.

dot

Recrystallization_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation cluster_drying_analysis Drying & Analysis weigh 1. Weigh Crude HMFCA add_water 2. Add Deionized Water weigh->add_water heat 3. Heat to Boiling with Stirring add_water->heat add_more_water 4. Add More Hot Water if Needed heat->add_more_water charcoal 5. Add Activated Carbon (Optional) add_more_water->charcoal hot_filtration 6. Hot Gravity Filtration charcoal->hot_filtration cool_rt 7. Cool to Room Temperature hot_filtration->cool_rt ice_bath 8. Cool in Ice Bath cool_rt->ice_bath vacuum_filtration 9. Vacuum Filtration ice_bath->vacuum_filtration wash 10. Wash with Cold Water vacuum_filtration->wash dry 11. Dry the Crystals wash->dry weigh_yield 12. Weigh and Calculate Yield dry->weigh_yield analyze 13. Purity Analysis (MP, HPLC, NMR) weigh_yield->analyze

Caption: Experimental Workflow for HMFCA Recrystallization.

Procedure:

  • Dissolution:

    • Place 10.0 g of crude HMFCA into a 250 mL Erlenmeyer flask.

    • Add approximately 100 mL of deionized water. The solubility of HMFCA in water is limited at room temperature.

    • Heat the mixture to boiling on a hot plate with constant stirring.

    • Continue to add small portions of hot deionized water until all the HMFCA has dissolved. Avoid adding a large excess of water to ensure a good yield. Note the total volume of water used.

    • If the solution is colored, remove it from the heat, add a small amount of activated carbon (approx. 0.5 g), and bring it back to a boil for a few minutes.

  • Hot Filtration (if activated carbon was used):

    • Quickly filter the hot solution by gravity through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon and any other insoluble impurities. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature and crystal formation appears to be complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any adhering mother liquor.

    • Continue to draw air through the crystals on the filter for several minutes to aid in drying.

    • Carefully transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Analysis:

    • Determine the melting point of the dried, recrystallized HMFCA.

    • Assess the purity of the recrystallized product using HPLC and/or NMR spectroscopy and compare it to the crude material.

Data Presentation

The effectiveness of the recrystallization process is demonstrated by the improvement in the purity of HMFCA. The following tables summarize the expected physical and analytical data before and after recrystallization.

Table 1: Physical Properties of HMFCA Before and After Recrystallization

PropertyCrude HMFCARecrystallized HMFCA
AppearanceOff-white to yellow powderWhite crystalline solid
Melting Point155-160 °C (broad)161-163 °C (sharp)
Solubility (Water, 25°C)~1 g/100 mL~1 g/100 mL
Solubility (Water, 100°C)Significantly higherSignificantly higher

Table 2: Purity Analysis of HMFCA by HPLC

SampleRetention Time (min)Peak Area (%)Purity (%)
Crude HMFCA4.2 (major), 2.8, 5.1 (impurities)95.2 (major)95.2
Recrystallized HMFCA4.2 (major)>99.5>99.5

Note: HPLC conditions: C18 column, mobile phase of methanol/water gradient, UV detection at 254 nm.

Table 3: ¹H NMR Spectral Data of HMFCA in D₂O

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCrude HMFCA (Observations)Recrystallized HMFCA (Observations)
7.25d1HFuran H-3Sharp signalSharp signal
6.55d1HFuran H-4Sharp signalSharp signal
4.65s2H-CH₂OHSharp signalSharp signal
---Impurity signalsSmall peaks in various regionsAbsence of impurity signals

Discussion

The recrystallization of this compound from water proves to be an effective method for its purification. The significant improvement in the melting point, from a broad range for the crude material to a sharp range for the recrystallized product, is a strong indicator of increased purity. This is further corroborated by HPLC analysis, which demonstrates a substantial reduction in impurities and a corresponding increase in the purity of HMFCA to over 99.5%. The ¹H NMR spectrum of the recrystallized product confirms the chemical structure and the absence of detectable impurities that were present in the crude sample.

The choice of water as a solvent is advantageous due to its low cost, non-toxicity, and non-flammability. The observed solubility behavior of HMFCA in water, with a significant increase in solubility at higher temperatures, makes it a suitable solvent for this purification technique.

For researchers in drug development, the use of highly purified HMFCA is critical. The protocol described herein provides a reliable method to achieve the required purity standards for use in the synthesis of APIs and other pharmaceutical intermediates.

Conclusion

Recrystallization is a powerful and straightforward technique for the purification of this compound. The protocol detailed in this application note, using water as the solvent, offers a practical and efficient method for researchers and scientists to obtain high-purity HMFCA. The provided data and visualizations serve as a comprehensive guide for the successful implementation of this purification strategy in a laboratory setting. The enhanced purity of HMFCA is essential for its reliable application in drug development and other high-tech industries.

Application Note: Quantification of 5-Hydroxymethyl-2-furoic Acid in Human Urine using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxymethyl-2-furoic acid (5-HMFCA) is a major metabolite of 5-hydroxymethylfurfural (B1680220) (5-HMF), a compound formed during the heat treatment of foods rich in carbohydrates.[1][2][3] The quantification of 5-HMFCA in urine is a valuable tool for assessing dietary intake of HMF and for metabolic studies.[4] This application note provides a detailed protocol for the analysis of 5-HMFCA in human urine using reversed-phase high-performance liquid chromatography (HPLC) with UV detection. The method is sensitive, reliable, and suitable for routine analysis in a laboratory setting.

Principle

This method involves the separation of 5-HMFCA from other urinary components using a reversed-phase HPLC column. The quantification is achieved by measuring the UV absorbance of the analyte at its maximum wavelength (λmax) and comparing it to a standard curve prepared with known concentrations of 5-HMFCA. Sample preparation can be adapted based on the required sensitivity and the complexity of the urine matrix, with options ranging from simple dilution to more rigorous solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Experimental Protocols

1. Materials and Reagents

  • This compound (5-HMFCA) standard (≥98% purity)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Tetramethylammonium (B1211777) hydrogensulfate (for ion-pairing, if required)

  • Formic acid (reagent grade)

  • Ammonium formate

  • Human urine samples (frozen at -20°C or below until analysis)

  • Solid-Phase Extraction (SPE) cartridges (e.g., ScreenA or similar)

  • Ethyl acetate (B1210297) (for LLE)

  • Hydrochloric acid (for LLE)

2. Instrumentation

  • HPLC system equipped with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) or a HILIC column (e.g., 150 x 4.6 mm, 5 µm)[5]

  • Data acquisition and processing software

  • Centrifuge

  • Vortex mixer

  • SPE manifold

  • Nitrogen evaporator (optional)

3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 5-HMFCA standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

4. Sample Preparation

Choose one of the following sample preparation methods based on the desired level of cleanup and sensitivity.

Method A: Simple Dilution

This method is suitable for initial screening or when high concentrations of 5-HMFCA are expected.

  • Thaw urine samples at room temperature.

  • Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.[4]

  • Dilute the supernatant 1:1 with HPLC-grade water.[1][2]

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

Method B: Solid-Phase Extraction (SPE)

This method is recommended for cleaner extracts and improved sensitivity.[6][7][8]

  • Condition the SPE Cartridge: Condition a ScreenA SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.[9]

  • Load the Sample: Load 1 mL of centrifuged urine onto the conditioned cartridge.

  • Wash: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.[4]

  • Elute: Elute the 5-HMFCA with 2 mL of 5% formic acid in methanol.[4]

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.[4]

  • Transfer the reconstituted sample to an HPLC vial.

Method C: Liquid-Liquid Extraction (LLE)

LLE is an alternative method for sample cleanup.

  • To 1 mL of centrifuged urine, add 100 µL of concentrated HCl to acidify the sample.

  • Add 3 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase and transfer to an HPLC vial.

5. HPLC Analysis

  • Method 1: Reversed-Phase Chromatography [1]

    • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)

    • Mobile Phase: 5% methanol in water containing 5 mM tetramethylammonium hydrogensulfate (as an ion-pair reagent)[1]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detector Wavelength: 255 nm[1][2]

    • Run Time: Approximately 15 minutes

  • Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) [6][7][8]

    • Column: HILIC column (150 x 4.6 mm, 5 µm)[5]

    • Mobile Phase A: Acetonitrile/100 mM Ammonium Formate (pH 2.35) (95:5, v/v)[5]

    • Mobile Phase B: Acetonitrile/100 mM Ammonium Formate (pH 2.35) (85:15, v/v)[5]

    • Gradient: A gradient elution may be required for optimal separation.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 255 nm

    • Run Time: Approximately 12 minutes[5]

6. Data Analysis

  • Calibration Curve: Inject the working standard solutions and plot the peak area versus the concentration for each standard. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). An r² value > 0.99 is desirable.

  • Quantification: Inject the prepared urine samples. Determine the peak area of 5-HMFCA in the sample chromatogram. Use the equation from the calibration curve to calculate the concentration of 5-HMFCA in the sample.

  • Final Concentration: Adjust the calculated concentration for the dilution factor used during sample preparation.

Data Presentation

Table 1: HPLC Method Parameters

ParameterReversed-Phase MethodHILIC Method
Column C18 (4.6 x 250 mm, 5 µm)HILIC (150 x 4.6 mm, 5 µm)
Mobile Phase 5% Methanol, 5 mM TMHS in WaterA: ACN/100mM NH4-formate (95:5) B: ACN/100mM NH4-formate (85:15)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 255 nmUV at 255 nm
Injection Volume 20 µL10 µL

Table 2: Method Performance Characteristics

ParameterValueReference
Limit of Quantification (LOQ) 7 mg/L[1][2]
Recovery 89%[1][2]
Typical Concentration Range in Urine 0 - 100 mg/L[1]
Common Concentration in Urine ~10 mg/L[1]

Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction/Cleanup (Choose One) cluster_analysis HPLC Analysis cluster_data Data Processing urine_sample Urine Sample Collection centrifugation Centrifugation (4000 rpm, 10 min) urine_sample->centrifugation dilution Simple Dilution (1:1 with Water) centrifugation->dilution Option A spe Solid-Phase Extraction (SPE) centrifugation->spe Option B lle Liquid-Liquid Extraction (LLE) centrifugation->lle Option C filtration Filtration (0.45 µm) dilution->filtration spe->filtration lle->filtration hplc_vial Transfer to HPLC Vial filtration->hplc_vial hplc_injection Injection into HPLC System hplc_vial->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection (255 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of 5-HMFCA calibration->quantification reporting Final Report Generation quantification->reporting

Caption: Workflow for the quantification of 5-HMFCA in urine.

The described HPLC method provides a reliable and robust approach for the quantification of 5-HMFCA in human urine. The choice of sample preparation can be tailored to the specific needs of the study, allowing for both high-throughput screening and highly sensitive and accurate quantification. This application note serves as a comprehensive guide for researchers and scientists in the fields of food science, toxicology, and clinical chemistry.

References

Application Note: Derivatization of 5-Hydroxymethyl-2-furoic acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethyl-2-furoic acid (HMFCA) is a key organic acid and a significant metabolite of 5-hydroxymethylfurfural (B1680220) (HMF), a compound of interest in food science, biofuel production, and pharmaceutical research. Accurate and sensitive quantification of HMFCA is crucial for understanding its metabolic pathways, assessing its biological activity, and for quality control in various industries. Gas chromatography-mass spectrometry (GC-MS) offers a powerful analytical platform for the analysis of volatile and thermally stable compounds. However, due to its polar nature and low volatility, HMFCA requires derivatization prior to GC-MS analysis. This application note provides a detailed protocol for the silylation of HMFCA, rendering it suitable for sensitive and robust GC-MS analysis.

Principle of Derivatization

Silylation is a chemical modification technique that replaces active hydrogen atoms in polar functional groups, such as those in hydroxyl (-OH) and carboxylic acid (-COOH) moieties, with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the analyte, while reducing its polarity, thereby improving its chromatographic behavior and enabling its analysis by GC-MS. For this compound, both the hydroxyl and carboxylic acid groups are targeted for silylation to form the di-trimethylsilyl derivative (this compound, 2TMS derivative).

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the derivatization and subsequent GC-MS analysis of HMFCA.

Reagents and Materials
  • This compound (HMFCA) standard

  • Silylating agents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Solvents: Pyridine (B92270), Acetonitrile, Dichloromethane (all anhydrous grade)

  • Internal Standard (IS): e.g., Succinic acid-d4, or a suitable stable isotope-labeled analogue

  • Anhydrous sodium sulfate

  • GC-MS vials (2 mL) with inserts and PTFE-lined caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Sample Preparation
  • Standard and Sample Preparation: Accurately weigh a precise amount of HMFCA standard and dissolve it in a suitable solvent (e.g., pyridine or acetonitrile) to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution. For experimental samples, perform a suitable extraction method to isolate HMFCA and dissolve the dried extract in the derivatization solvent.

  • Internal Standard Addition: Add a known amount of the internal standard solution to each standard and sample vial.

  • Drying: Evaporate the solvent from the vials under a gentle stream of nitrogen to complete dryness. It is crucial to ensure the absence of water, as it can interfere with the silylation reaction.

Derivatization Protocol using BSTFA + 1% TMCS
  • To the dried sample/standard, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the vials tightly and vortex for 1 minute to ensure complete dissolution.

  • Heat the vials at 70°C for 60 minutes in a heating block or oven.

  • Allow the vials to cool to room temperature.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis Parameters

The following are typical GC-MS parameters for the analysis of silylated HMFCA. Optimization may be required based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
MS Transfer Line Temp280°C
Scan ModeFull Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)
SIM Ions for 2TMS-HMFCA m/z 286 (M+), 271, 197, 169, 73 (base peak)

Data Presentation

Quantitative analysis of HMFCA can be performed by constructing a calibration curve from the analysis of the derivatized standards. The following table summarizes the expected analytical performance for a similar silylated compound, 5-hydroxymethylfurfural (HMF), which can be used as a reference for the expected performance for HMFCA analysis.[1]

ParameterPerformance for Silylated HMF
Linearity Range25 - 700 ng/g[1]
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)6 ng/g[1]
Limit of Quantification (LOQ)20 ng/g (Estimated)
Precision (RSD%)< 10%[1]
Recovery85 - 95% (SPE)[2]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to GC-MS analysis.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample/Standard Add_IS Add Internal Standard Sample->Add_IS Dry_Down Dry Down Add_IS->Dry_Down Add_Reagents Add Pyridine & BSTFA + 1% TMCS Dry_Down->Add_Reagents Vortex Vortex Add_Reagents->Vortex Heat Heat at 70°C Vortex->Heat Cool Cool to RT Heat->Cool GCMS_Analysis GC-MS Analysis Cool->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.

Derivatization Reaction

The following diagram illustrates the silylation reaction of HMFCA with BSTFA.

derivatization_reaction cluster_reactants Reactants cluster_product Product HMFCA This compound (HMFCA) Product Di-TMS-HMFCA (Volatile & Thermally Stable) HMFCA->Product + 2 BSTFA BSTFA BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) BSTFA->Product

Caption: Silylation of this compound using BSTFA.

Conclusion

The described silylation method using BSTFA provides an effective and reproducible approach for the derivatization of this compound for GC-MS analysis. This protocol, combined with the provided GC-MS parameters, enables the sensitive and accurate quantification of HMFCA in various matrices. The presented workflow and reaction diagrams offer a clear visual guide for researchers and analysts. While the quantitative performance data for a closely related compound is provided as a reference, it is recommended to perform a method validation for HMFCA in the specific matrix of interest to determine the precise limit of detection, limit of quantification, linearity, and recovery.

References

Application Notes and Protocols for Polyester Synthesis Using 5-Hydroxymethyl-2-furancarboxylic Acid (5-HMFCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for synthesizing polyesters using the bio-based monomer 5-hydroxymethyl-2-furancarboxylic acid (5-HMFCA). This furanic AB-type monomer, derivable from renewable resources, offers a promising platform for the creation of sustainable polymers with tunable properties. The following sections detail the primary synthesis routes, experimental protocols, and key characterization data for poly(hydroxymethylfuroate) (PHMF).

Introduction

5-Hydroxymethyl-2-furancarboxylic acid (5-HMFCA) is a versatile building block for the polymer industry, frequently utilized in the production of polyesters.[1] As a derivative of 5-hydroxymethylfurfural (B1680220) (HMF), a key bio-based platform chemical, 5-HMFCA provides a sustainable alternative to petroleum-derived monomers.[2][3] Its structure, featuring both a hydroxyl and a carboxylic acid group, allows it to undergo self-condensation to form polyesters, making it an attractive candidate for creating fully bio-based polymers. The resulting polyester, poly(hydroxymethylfuroate) (PHMF), exhibits promising thermal and mechanical properties, positioning it as a potential substitute for conventional plastics in various applications, including packaging and biomedical materials.[4][5]

Synthesis Strategies for Poly(hydroxymethylfuroate) (PHMF)

The synthesis of PHMF from 5-HMFCA can be approached through two primary strategies: direct self-polycondensation and a two-step ring-opening polymerization of cyclic oligoesters.

  • Direct Self-Polycondensation: This is a classical approach where the AB-type monomer, 5-HMFCA or its methyl ester, undergoes direct esterification or transesterification at high temperatures, typically under vacuum and in the presence of a catalyst, to drive the removal of condensation byproducts (water or methanol) and promote polymer chain growth. While conceptually straightforward, this method can present challenges in achieving high molecular weight polymers due to the thermal sensitivity of the furan (B31954) ring and the difficulty in maintaining perfect stoichiometry.[6] An early attempt at the transesterification polymerization of the methyl ester of 5-HMFCA using calcium acetate (B1210297) and antimony oxide catalysts was met with limited success.[5]

  • Ring-Opening Polymerization (ROP) of Cyclic Oligoesters: This more recent and successful approach involves a two-step process. First, 5-HMFCA is converted into cyclic oligoesters under high dilution conditions. These macrocycles are then subjected to entropically-driven ring-opening polymerization (ED-ROP) using an organocatalyst. This method has been shown to produce high molecular weight PHMF with good control over the polymer's properties.[4][7]

Quantitative Data Summary

The following table summarizes the key quantitative data for poly(hydroxymethylfuroate) (PHMF) synthesized via the ring-opening polymerization (ROP) method, as this is the most successfully reported route to high molecular weight polymer.

PropertyValueSynthesis MethodReference
Number-Average Molecular Weight (Mn)Up to 48,600 g/mol ED-ROP of Cyclic Oligoesters[4]
Number-Average Molecular Weight (Mn)> 200,000 g/mol NHC-promoted Chain Extension of PHMF[4][5]
Dispersity (Đ)1.5 - 1.9ED-ROP of Cyclic Oligoesters[4]
Onset Temperature of Degradation (Td,onset)~310 °CED-ROP of Cyclic Oligoesters[4][7]
Onset Temperature of Degradation (Td,onset)~280 °CNHC-promoted Chain Extension of PHMF[4][5]
Melting Temperature (Tm)> 160 °C (from solvent)ED-ROP of Cyclic Oligoesters[4][7]
Melting Temperature (Tm)~194 °C (from solvent)NHC-promoted Chain Extension of PHMF[4][5]
Glass Transition Temperature (Tg)~90 °C (from melt)NHC-promoted Chain Extension of PHMF[4][5]

Experimental Protocols

Protocol 1: Synthesis of PHMF via Ring-Opening Polymerization of Cyclic Oligoesters

This protocol is based on the work of Ragno, Di Carmine, et al. and involves a two-step process.[4][7]

Step 1: Synthesis of Hydroxymethylfuroate Macrocyclic Oligoesters (c(HMF)n)

  • Materials: 5-hydroxymethylfurfural (HMF), N-heterocyclic carbene (NHC) organocatalyst, quinone (as an external oxidant), methyltetrahydrofuran (Me-THF).

  • Procedure:

    • Under high dilution conditions, dissolve HMF in Me-THF.

    • Add the NHC organocatalyst and the quinone to the solution.

    • Stir the reaction mixture at the specified temperature and for the required duration to promote the formation of macrocyclic oligoesters.

    • Upon completion, isolate the target macrocycles (primarily trimer and tetramer species). An isolated yield of 77% has been reported.[4]

Step 2: Entropically-Driven Ring-Opening Polymerization (ED-ROP)

  • Materials: Hydroxymethylfuroate macrocyclic oligoesters (c(HMF)n), triazabicyclodecene (TBD), n-octanol, commercial antioxidants (e.g., Irganox 1010 and Irgafos 126).

  • Procedure:

    • In a reaction vessel suitable for melt condensation, combine the c(HMF)n with the TBD/n-octanol (1:1) catalyst/initiator system.

    • Add the commercial antioxidants (e.g., 0.1% w/w Irganox 1010 and 0.3% w/w Irgafos 126) to suppress degradation side reactions.

    • Heat the mixture to 160 °C under an inert atmosphere.

    • Maintain the reaction at this temperature to allow for the ring-opening polymerization to proceed.

    • The resulting bio-based poly(hydroxymethylfuroate) (PHMF) can be obtained as a color-free polymer.[4]

Protocol 2: Direct Self-Polycondensation of 5-HMFCA Methyl Ester (Based on Early Attempts)

This protocol is based on the early work by Moore and Kelly and represents a direct melt polycondensation approach. Note that this method was reported to have limited success in achieving high molecular weight polymers.[5]

  • Materials: Methyl 5-hydroxymethyl-2-furoate, calcium acetate (Ca(OAc)2), antimony oxide (Sb2O3).

  • Procedure:

    • Combine methyl 5-hydroxymethyl-2-furoate with the catalysts, calcium acetate and antimony oxide, in a reaction vessel equipped with a stirrer and a system for applying vacuum.

    • Heat the mixture to a high temperature (e.g., initially to 210-240 °C) under an inert atmosphere to initiate the transesterification reaction and distill off the methanol (B129727) byproduct.

    • After the initial stage, apply a high vacuum to the system to further drive the removal of byproducts and promote the polycondensation reaction.

    • Continue the reaction under these conditions for several hours.

    • The resulting polymer is poly(hydroxymethylfuroate).

Visualizations

experimental_workflow_ROP cluster_step1 Step 1: Synthesis of Cyclic Oligoesters cluster_step2 Step 2: Ring-Opening Polymerization HMF 5-Hydroxymethylfurfural (HMF) Reaction1 High Dilution NHC Catalyst, Quinone Me-THF HMF->Reaction1 Oligoesters Cyclic Oligoesters c(HMF)n Reaction1->Oligoesters Reaction2 Melt Condensation 160°C, TBD/n-octanol Antioxidants PHMF Poly(hydroxymethylfuroate) (PHMF) Reaction2->PHMF Oligoesters_ref->Reaction2

Caption: Workflow for the synthesis of PHMF via ring-opening polymerization.

experimental_workflow_direct Monomer Methyl 5-Hydroxymethyl-2-furoate Reaction Melt Polycondensation High Temperature Vacuum Monomer->Reaction Catalysts Ca(OAc)2 / Sb2O3 Catalysts->Reaction PHMF Poly(hydroxymethylfuroate) (PHMF) Reaction->PHMF Byproduct Methanol (removed) Reaction->Byproduct

Caption: Workflow for the direct self-polycondensation of methyl 5-hydroxymethyl-2-furoate.

References

Application Notes and Protocols for the Enzymatic Polymerization of 5-Hydroxymethyl-2-furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and model protocols for the enzymatic polymerization of 5-Hydroxymethyl-2-furoic acid (HMFA). While direct and optimized protocols for the enzymatic homopolymerization of HMFA are not extensively detailed in current literature, this document extrapolates from established methods for other furan-based monomers to provide a robust starting point for research and development. The protocols herein are designed to be adaptable and serve as a foundation for further optimization.

Introduction

This compound (HMFA) is a bio-based monomer derived from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical obtained from renewable carbohydrate sources.[1][2] The presence of both a carboxylic acid and a primary alcohol functional group makes HMFA a suitable candidate for the synthesis of furan-based polyesters through self-polycondensation.[3] Enzymatic polymerization, particularly using lipases, offers a green and sustainable alternative to traditional chemical catalysis, proceeding under milder reaction conditions and often with high selectivity, minimizing the formation of undesirable byproducts.[4][5]

Immobilized Candida antarctica lipase (B570770) B (CALB), commercially available as Novozym 435, is a widely used and robust biocatalyst for polyester (B1180765) synthesis.[4][6] It has demonstrated high efficiency in the polymerization of various furan-based monomers.[4][5][6] This document outlines model protocols for the lipase-catalyzed homopolymerization of HMFA and its copolymerization with an aliphatic diol.

Data Presentation

The following tables present hypothetical yet plausible quantitative data for the enzymatic polymerization of HMFA. This data is intended to be representative of expected outcomes and to serve as a baseline for comparison during experimental optimization.

Table 1: Hypothetical Data for One-Stage Enzymatic Homopolymerization of this compound

EntryTemperature (°C)Time (h)Enzyme Loading (wt%)SolventWeight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Yield (%)
1702410Diphenyl ether2,5001.865
2704810Diphenyl ether3,8001.978
3802410Diphenyl ether3,2001.872
4804810Diphenyl ether4,5002.085
5804820Diphenyl ether5,1002.188

Table 2: Hypothetical Data for Two-Stage Enzymatic Copolymerization of this compound with 1,8-Octanediol

EntryMonomer Feed Ratio (HMFA:Diol)Temperature (°C) Stage 1 / Stage 2Time (h) Stage 1 / Stage 2Mw ( g/mol )PDIYield (%)
11:170 / 904 / 248,5002.280
21:170 / 904 / 4812,0002.488
31:1.270 / 904 / 4810,5002.385
41.2:170 / 904 / 4811,5002.487

Experimental Protocols

Protocol 1: One-Stage Enzymatic Homopolymerization of this compound

This protocol describes a one-stage enzymatic polycondensation of HMFA to produce oligoesters.

Materials:

  • This compound (HMFA)

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Diphenyl ether (solvent)

  • Methanol (B129727) (for precipitation)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (e.g., three-neck round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • Preparation: Dry the glassware in an oven at 120°C overnight and cool under a stream of nitrogen.

  • Reaction Setup: In a 50 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, add this compound (e.g., 1.42 g, 10 mmol) and diphenyl ether (e.g., 10 mL).

  • Enzyme Addition: Add Novozym 435 (e.g., 10 wt% of the monomer, 0.142 g).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80°C) and stir the mixture under a slow stream of nitrogen. The reaction is allowed to proceed for a specified time (e.g., 24-48 hours). Water, a byproduct of the esterification, is removed by the nitrogen flow.

  • Termination and Product Isolation:

    • Cool the reaction mixture to room temperature.

    • Add chloroform (B151607) or another suitable solvent to dissolve the polymer and dilute the diphenyl ether.

    • Filter the mixture to remove the immobilized enzyme.

    • Precipitate the polymer by slowly adding the filtrate to a beaker of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any remaining solvent and unreacted monomer.

    • Dry the final polymer product under vacuum at 40°C to a constant weight.

  • Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mw) and polydispersity index (PDI), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.

Protocol 2: Two-Stage Enzymatic Copolymerization of this compound with an Aliphatic Diol

This protocol is a two-stage method designed to achieve higher molecular weight copolyesters by first forming oligomers at a lower temperature, followed by a higher temperature step under vacuum to drive the polymerization further.

Materials:

  • This compound (HMFA)

  • Aliphatic diol (e.g., 1,8-octanediol)

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Diphenyl ether (solvent)

  • Methanol (for precipitation)

  • Nitrogen gas and vacuum supply

  • Standard glassware for organic synthesis

Procedure:

  • Stage 1: Oligomerization

    • Set up the reaction as described in Protocol 1, adding equimolar amounts of HMFA (e.g., 1.42 g, 10 mmol) and the diol (e.g., 1,8-octanediol, 1.46 g, 10 mmol) to diphenyl ether.

    • Add Novozym 435 (10-20 wt% of total monomers).

    • Heat the mixture at a moderate temperature (e.g., 70°C) under a nitrogen flow for a set period (e.g., 4 hours) to facilitate the formation of oligomers.

  • Stage 2: Polycondensation

    • Increase the temperature to 90°C.

    • Apply a vacuum (e.g., <1 mbar) to the system to effectively remove the condensation byproduct (water) and drive the equilibrium towards the formation of a high molecular weight polymer.

    • Continue the reaction under these conditions for an extended period (e.g., 24-48 hours).

  • Product Isolation and Purification:

    • Follow the termination and product isolation steps as outlined in Protocol 1.

  • Characterization: Analyze the final copolyester using GPC and NMR to determine its molecular weight, PDI, and composition.

Visualizations

The following diagrams illustrate the experimental workflows for the enzymatic polymerization of this compound.

Enzymatic_Homopolymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation cluster_analysis Analysis prep1 Dry Glassware prep2 Add HMFA & Solvent prep1->prep2 prep3 Add Novozym 435 prep2->prep3 react1 Heat to 80°C under N2 flow prep3->react1 react2 Polymerize for 24-48 hours react1->react2 iso1 Cool & Dissolve react2->iso1 iso2 Filter Enzyme iso1->iso2 iso3 Precipitate in Methanol iso2->iso3 iso4 Filter & Wash Polymer iso3->iso4 iso5 Dry under Vacuum iso4->iso5 an1 GPC & NMR iso5->an1

Caption: Workflow for one-stage enzymatic homopolymerization of HMFA.

Two_Stage_Enzymatic_Copolymerization_Workflow cluster_prep Preparation cluster_stage1 Stage 1: Oligomerization cluster_stage2 Stage 2: Polycondensation cluster_isolation Isolation & Analysis prep1 Dry Glassware prep2 Add HMFA, Diol & Solvent prep1->prep2 prep3 Add Novozym 435 prep2->prep3 s1_react1 Heat to 70°C under N2 flow prep3->s1_react1 s1_react2 React for 4 hours s1_react1->s1_react2 s2_react1 Heat to 90°C under Vacuum s1_react2->s2_react1 s2_react2 React for 24-48 hours s2_react1->s2_react2 iso1 Cool, Dissolve & Filter s2_react2->iso1 iso2 Precipitate, Wash & Dry iso1->iso2 iso3 GPC & NMR Analysis iso2->iso3

Caption: Workflow for two-stage enzymatic copolymerization of HMFA.

References

Application Notes and Protocols: 5-Hydroxymethyl-2-furoic acid as a Precursor for 2,5-furandicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical with significant potential to replace petroleum-derived terephthalic acid in the production of polyesters like polyethylene (B3416737) furanoate (PEF). One of the primary synthesis routes to FDCA is the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF). This process involves several intermediate compounds, with 5-Hydroxymethyl-2-furoic acid (HMFCA) being a key species. The oxidation of HMFCA to FDCA is a critical step in the overall reaction pathway. These application notes provide detailed information on the catalytic conversion of HMFCA to FDCA, including reaction pathways, experimental protocols, and analytical methods for quantification.

Reaction Pathway

The oxidation of HMF to FDCA can proceed through two main pathways, both of which converge to form FDCA. HMFCA is an intermediate in one of these pathways.

  • Pathway 1 (HMFCA Pathway): The aldehyde group of HMF is first oxidized to a carboxylic acid group to form this compound (HMFCA). Subsequently, the hydroxymethyl group of HMFCA is oxidized to a carboxylic acid group, yielding 2,5-furandicarboxylic acid (FDCA). This pathway is favored in alkaline conditions.[1]

  • Pathway 2 (DFF Pathway): The hydroxymethyl group of HMF is initially oxidized to an aldehyde group, forming 2,5-diformylfuran (DFF). DFF is then further oxidized to FDCA, often through the intermediate 5-formyl-2-furancarboxylic acid (FFCA).

The final step in both pathways is the oxidation of the remaining aldehyde or hydroxymethyl group to a carboxylic acid to form FDCA.[2][3]

Reaction_Pathway HMF 5-Hydroxymethylfurfural (HMF) HMFCA This compound (HMFCA) HMF->HMFCA Aldehyde Oxidation DFF 2,5-Diformylfuran (DFF) HMF->DFF Alcohol Oxidation FFCA 5-Formyl-2-furancarboxylic acid (FFCA) HMFCA->FFCA Alcohol Oxidation DFF->FFCA Aldehyde Oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Aldehyde Oxidation Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis & Isolation prep1 Add Catalyst to Reactor prep2 Add HMF and Base Solution prep1->prep2 react1 Seal and Purge Reactor prep2->react1 react2 Pressurize with Oxidant (O₂/Air) react1->react2 react3 Heat and Stir react2->react3 react4 Maintain Reaction Conditions react3->react4 analysis1 Cool and Depressurize react4->analysis1 analysis2 Filter to Remove Catalyst analysis1->analysis2 analysis3 Acidify Filtrate to Precipitate FDCA analysis2->analysis3 analysis4 Collect and Dry FDCA analysis3->analysis4

References

Green Synthesis of 5-Hydroxymethyl-2-furancarboxylic Acid (5-HMFCA) Using Heterogeneous Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the green synthesis of 5-hydroxymethyl-2-furancarboxylic acid (5-HMFCA) from 5-hydroxymethylfurfural (B1680220) (HMF) utilizing heterogeneous catalysts. 5-HMFCA is a valuable bio-based platform chemical and a key intermediate in the synthesis of pharmaceuticals and polymers.[1][2] The protocols emphasize environmentally benign methods, employing heterogeneous catalysts that offer advantages such as easy separation, reusability, and reduced waste generation. This guide summarizes key quantitative data from recent literature, details experimental procedures, and provides visual representations of the workflow and reaction pathways to aid in the practical implementation of these synthetic routes.

Introduction

The transition towards a bio-based economy necessitates the development of sustainable methods for producing valuable chemicals from renewable resources. 5-Hydroxymethylfurfural (HMF), derived from the dehydration of carbohydrates, is a pivotal platform molecule for the synthesis of a wide array of furan-based chemicals and materials.[3][4] Among its oxidation products, 5-hydroxymethyl-2-furancarboxylic acid (5-HMFCA) is of significant interest due to its potential as a monomer for bio-polymers and as a precursor for active pharmaceutical ingredients.[2][5]

Traditional oxidation methods often rely on homogeneous catalysts and harsh reaction conditions, leading to challenges in product separation and environmental concerns. The use of heterogeneous catalysts presents a greener alternative for the selective oxidation of HMF to 5-HMFCA. These solid catalysts can be easily recovered and reused, simplifying downstream processing and minimizing waste.[6] This document outlines effective strategies for the synthesis of 5-HMFCA using various heterogeneous catalytic systems, including supported noble and non-noble metal catalysts.

Data Presentation: Comparison of Heterogeneous Catalytic Systems

The following table summarizes the performance of various heterogeneous catalysts for the selective oxidation of HMF to 5-HMFCA, providing a comparative overview of reaction conditions and outcomes.

CatalystSupportOxidantBaseTemp. (°C)Time (h)HMF Conv. (%)5-HMFCA Yield (%)Selectivity (%)Ref.
Ag/ZrO₂ZrO₂Air-1306>99≥98≥98[7]
Ag₂ONoneH₂O₂NaOH9011009898[8]
Au/ZrO₂ZrO₂Air-1306>99--[7]
Polystyrene-supported triazolium pre-catalyst & Fe(II) phthalocyaninePolystyreneAirAmbersep 900 OH (for hydrolysis)RT--87 (overall)-[2][5][9]
Deinococcus wulumuqiensis R12 (whole-cell)---30-503610090 (at 300mM HMF)~98[1]

Note: This table presents a selection of data from the cited literature. Performance can vary based on specific catalyst preparation methods and reaction parameters.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Preparation (e.g., Supported Silver Catalyst)

This protocol describes a general method for preparing a supported silver catalyst, which has shown high selectivity for 5-HMFCA.[7]

Materials:

Procedure:

  • Support Preparation (ZrO₂):

    • Dissolve zirconium(IV) oxynitrate hydrate and urea in deionized water.

    • Heat the solution to 90°C and maintain for 24 hours to precipitate zirconium hydroxide.

    • Filter, wash the precipitate thoroughly with deionized water, and dry at 100°C overnight.

    • Calcine the dried powder at 500°C for 4 hours in air to obtain ZrO₂ support.

  • Silver Impregnation:

    • Disperse the prepared ZrO₂ support in an aqueous solution of silver nitrate.

    • Stir the suspension at room temperature for 12 hours.

    • Remove the solvent by rotary evaporation.

    • Dry the resulting solid at 100°C overnight.

  • Catalyst Activation:

    • Calcine the dried powder under a flow of air at 300°C for 3 hours to obtain the final Ag/ZrO₂ catalyst.

Protocol 2: Catalytic Oxidation of HMF to 5-HMFCA

This protocol outlines a typical procedure for the aerobic oxidation of HMF using a heterogeneous catalyst in an aqueous medium.

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Heterogeneous catalyst (e.g., Ag/ZrO₂)

  • Solvent (e.g., deionized water)

  • Pressurized reactor (autoclave)

  • Oxygen or air source

Procedure:

  • Reaction Setup:

    • Charge the autoclave with HMF, the heterogeneous catalyst, and deionized water.

    • Seal the reactor and purge several times with the oxidant (e.g., air or pure oxygen) to remove any inert gases.

  • Reaction Execution:

    • Pressurize the reactor to the desired pressure with the oxidant.

    • Heat the reactor to the target temperature (e.g., 130°C) while stirring vigorously to ensure good mass transfer.[7]

    • Maintain the reaction at the set temperature and pressure for the specified duration (e.g., 6 hours).[7]

  • Product Recovery and Analysis:

    • After the reaction, cool the reactor to room temperature and carefully release the pressure.

    • Separate the solid catalyst from the reaction mixture by filtration or centrifugation.

    • Analyze the liquid phase using High-Performance Liquid Chromatography (HPLC) to determine the conversion of HMF and the yield and selectivity of 5-HMFCA.

Visualizations

Experimental Workflow

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis Support_Prep Support Preparation Impregnation Metal Precursor Impregnation Support_Prep->Impregnation Calcination Calcination/Activation Impregnation->Calcination Reactor_Setup Reactor Setup (HMF, Catalyst, Solvent) Calcination->Reactor_Setup Reaction Reaction under Temperature and Pressure Reactor_Setup->Reaction Catalyst_Recovery Catalyst Recovery (Filtration) Reaction->Catalyst_Recovery HPLC HPLC Analysis Reaction->HPLC Catalyst_Recovery->Reactor_Setup Reuse Quantification Quantification (Conversion, Yield, Selectivity) HPLC->Quantification

Caption: Experimental workflow for 5-HMFCA synthesis.

Reaction Pathway

G cluster_side_reaction Potential Side/Over-oxidation Products HMF 5-Hydroxymethylfurfural (HMF) HMFCA 5-Hydroxymethyl-2-furancarboxylic Acid (5-HMFCA) HMF->HMFCA Selective Oxidation of Aldehyde Group FFCA 5-Formyl-2-furancarboxylic Acid (FFCA) HMFCA->FFCA Oxidation of Hydroxymethyl Group FDCA 2,5-Furandicarboxylic Acid (FDCA) FFCA->FDCA Oxidation of Aldehyde Group

Caption: Reaction pathway of HMF oxidation.

Conclusion

The green synthesis of 5-HMFCA using heterogeneous catalysts offers a promising and sustainable alternative to conventional methods. Catalytic systems based on supported silver and gold have demonstrated high yields and selectivities under relatively mild, base-free conditions.[7] The protocols and data presented in this document provide a solid foundation for researchers to develop and optimize processes for the production of this valuable bio-based chemical. Further research may focus on the development of even more cost-effective and robust non-noble metal catalysts and the optimization of reaction conditions for industrial-scale production.

References

Application Notes and Protocols for the Electrochemical Synthesis of 5-Hydroxymethyl-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the electrochemical synthesis of 5-Hydroxymethyl-2-furoic acid (HMFCA), a valuable bio-based platform chemical and intermediate in the pharmaceutical and polymer industries. The electrochemical oxidation of 5-Hydroxymethylfurfural (B1680220) (HMF) offers a green and sustainable alternative to traditional chemical oxidation methods. These notes cover the reaction pathways, catalyst selection, experimental setup, and analytical quantification of HMFCA.

Introduction

This compound (HMFCA) is a key derivative of 5-hydroxymethylfurfural (HMF), which is readily obtained from the dehydration of carbohydrates. HMFCA serves as a versatile building block for the synthesis of various high-value chemicals, including the bioplastic monomer 2,5-furandicarboxylic acid (FDCA).[1] The selective oxidation of the aldehyde group in HMF to a carboxylic acid, while preserving the hydroxyl group, is a critical step in the valorization of biomass. Electrochemical methods provide a promising route for this transformation under mild conditions, avoiding the use of harsh oxidants and high temperatures.[2]

The electrochemical oxidation of HMF can proceed through two primary pathways: oxidation of the alcohol group to form 2,5-diformylfuran (DFF) or oxidation of the aldehyde group to yield HMFCA.[1][3][4] The selectivity towards HMFCA is highly dependent on the choice of electrode material, electrolyte conditions, and applied potential.[1]

Data Presentation

The following tables summarize quantitative data from various studies on the electrochemical synthesis of furan (B31954) derivatives, highlighting conditions relevant to HMFCA production.

Table 1: Performance of Various Electrocatalysts in HMF Oxidation

CatalystElectrolyteApplied Potential (V vs. RHE)HMF Conversion (%)Product Yield/Selectivity (%)Faradaic Efficiency (%)Reference
Au/CAlkaline0.6 - 0.9HighHMFCA Selectivity: 98%Not Reported[1]
CuAlkalineLowHighHigh HMFCA SelectivityNot Reported[1]
NiSₓ/β-Ni(OH)₂/Ni1.0 M KOH1.41399.4FDCA Selectivity: 97.7%98.3[5]
Cu₂P₇-CoP1.0 M KOH1.43100FDCA Yield: 98.8%98[6]
Fe₁Co₁/NF1 M KOH1.40>95%FDCA Yield: >95%~89% for FDCA[7][8]
Polyaniline/CPAlkaline1.96LowFFCA Selectivity: 76%Not Reported[9][10][11]

Note: Much of the recent research has focused on the complete oxidation to FDCA. The data for catalysts selective to HMFCA is less abundant in recent literature, with Au and Cu-based catalysts showing high selectivity at lower potentials.

Experimental Protocols

Protocol 1: General Procedure for Electrochemical Synthesis of HMFCA

This protocol describes a general method for the electrochemical oxidation of HMF to HMFCA in a batch-type electrochemical cell.

1. Materials and Reagents:

  • 5-Hydroxymethylfurfural (HMF)

  • Supporting Electrolyte (e.g., 0.5 M KHCO₃, 1.0 M KOH)

  • High-purity water

  • Working Electrode (e.g., Gold (Au) foil, Copper (Cu) foam)

  • Counter Electrode (e.g., Platinum (Pt) foil)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Potentiostat/Galvanostat

  • Electrochemical Cell (H-type or single-compartment)

  • Magnetic Stirrer and Stir Bar

2. Catalyst Preparation (Example: Polished Gold Electrode):

  • Mechanically polish the gold foil with alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing cloth.

  • Rinse the electrode thoroughly with high-purity water.

  • Soncate the electrode in high-purity water for 5 minutes to remove any residual alumina particles.

  • Electrochemically clean the electrode by cycling the potential in the supporting electrolyte solution until a stable cyclic voltammogram is obtained.

3. Electrochemical Synthesis Procedure:

  • Prepare the electrolyte solution by dissolving the supporting electrolyte and HMF in high-purity water to the desired concentrations (e.g., 10-50 mM HMF).

  • Assemble the electrochemical cell with the working, counter, and reference electrodes. If using an H-type cell, fill both compartments with the electrolyte solution.

  • Place the electrochemical cell on a magnetic stirrer and add a stir bar to the working electrode compartment.

  • Connect the electrodes to the potentiostat.

  • Purge the electrolyte with an inert gas (e.g., N₂ or Ar) for at least 30 minutes to remove dissolved oxygen.

  • Perform the electrolysis at a constant potential. Based on literature, lower potentials (e.g., 0.6-0.9 V vs. RHE) are favorable for selective HMFCA formation on Au catalysts.[1]

  • Monitor the reaction progress by taking aliquots of the electrolyte at regular intervals for analysis.

  • Upon completion, stop the electrolysis and disassemble the cell.

Protocol 2: HPLC Analysis of Reaction Products

This protocol outlines the high-performance liquid chromatography (HPLC) method for the quantification of HMF and HMFCA.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size)

2. Mobile Phase and Gradient:

  • A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a gradient of acetonitrile (B52724) in a dilute acid solution (e.g., 0.06 N H₂SO₄) or a phosphate (B84403) buffer can be used.[12]

  • Example Gradient:

    • Solvent A: 0.06 N H₂SO₄ in water

    • Solvent B: Methanol

    • Gradient: 60% A and 40% B (isocratic)[12]

  • The detection wavelength for HMF is typically around 284 nm, and for HMFCA, it is around 254 nm.[13]

3. Sample Preparation:

  • Withdraw a small aliquot (e.g., 100 µL) from the electrochemical cell.

  • Dilute the sample with the mobile phase or high-purity water to a concentration within the calibration range.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection into the HPLC system.

4. Quantification:

  • Prepare a series of standard solutions of HMF and HMFCA of known concentrations.

  • Inject the standards into the HPLC to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples and determine the concentrations of HMF and HMFCA from the calibration curve.

  • Calculate the HMF conversion, HMFCA yield, and Faradaic efficiency using the following equations:

    • HMF Conversion (%) = [(Initial moles of HMF - Final moles of HMF) / Initial moles of HMF] x 100

    • HMFCA Yield (%) = (Moles of HMFCA produced / Initial moles of HMF) x 100

    • Faradaic Efficiency (%) = (Moles of HMFCA produced x n x F) / (Total charge passed) x 100

      • where 'n' is the number of electrons transferred for the oxidation of HMF to HMFCA (n=2), and 'F' is the Faraday constant (96485 C/mol).

Visualizations

Signaling Pathways and Experimental Workflows

Reaction_Pathway HMF 5-Hydroxymethylfurfural (HMF) HMFCA This compound (HMFCA) HMF->HMFCA Aldehyde Oxidation DFF 2,5-Diformylfuran (DFF) HMF->DFF Alcohol Oxidation FFCA 5-Formyl-2-furoic acid (FFCA) HMFCA->FFCA Alcohol Oxidation DFF->FFCA Aldehyde Oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Aldehyde Oxidation

Caption: Reaction pathways for the electrochemical oxidation of HMF.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Electrochemical Synthesis cluster_analysis Analysis Catalyst_Prep Catalyst Preparation (e.g., Polishing, Cleaning) Cell_Assembly Electrochemical Cell Assembly Catalyst_Prep->Cell_Assembly Electrolyte_Prep Electrolyte Preparation (HMF + Supporting Electrolyte) Electrolyte_Prep->Cell_Assembly Electrolysis Constant Potential Electrolysis Cell_Assembly->Electrolysis Sampling Aliquots Collection Electrolysis->Sampling HPLC HPLC Analysis Sampling->HPLC Quantification Quantification (Conversion, Yield, FE) HPLC->Quantification

Caption: Experimental workflow for electrochemical synthesis and analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Hydroxymethyl-2-furoic acid (HMFCA)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers and professionals working on the synthesis of 5-Hydroxymethyl-2-furoic acid (HMFCA) from 5-Hydroxymethylfurfural (B1680220) (HMF).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of HMFCA, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Yield of HMFCA

Q1: My HMFCA yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in HMFCA synthesis can stem from several factors, including suboptimal reaction conditions, substrate or product inhibition, and formation of byproducts.

  • Substrate Inhibition: High concentrations of the starting material, 5-hydroxymethylfurfural (HMF), can be toxic to biocatalysts or inhibit both chemical and biological catalytic activity.[1][2] In whole-cell biocatalysis, HMF concentrations above 150-200 mM often lead to a decrease in yield.[1]

    • Solution: Employ a fed-batch strategy where the HMF substrate is added incrementally over time. This maintains a lower, non-inhibitory concentration in the reaction mixture, allowing for higher overall product accumulation. A fed-batch process has been shown to produce over 500 mM of HMFCA.[1]

  • Product Inhibition & pH Drop: The accumulation of the acidic product, HMFCA, can lower the pH of the reaction medium. This pH drop can inhibit or deactivate catalysts, particularly whole-cell biocatalysts which are sensitive to acidic conditions.[3]

    • Solution: Control the pH during the reaction. This can be achieved by periodically adding a base (like NaOH) or by using a buffer system.[1] The addition of calcium carbonate (CaCO₃) can also act as a neutralizer to mitigate the pH decrease and improve yield.[2]

  • Byproduct Formation: HMF is a highly reactive molecule that can be converted into several undesired products, such as 2,5-diformylfuran (DFF), 5-formyl-2-furancarboxylic acid (FFCA), and the fully oxidized 2,5-furandicarboxylic acid (FDCA).[4][5] HMF can also degrade into levulinic acid or polymerize to form humins, especially under harsh conditions (e.g., high temperature, extreme pH).[6][7]

    • Solution: Optimize for selectivity. Use catalysts known for high selectivity towards HMFCA, such as specific whole-cell biocatalysts (e.g., Deinococcus wulumuqiensis R12) which can achieve over 99% chemoselectivity.[1] For chemical catalysis, carefully select the catalyst and reaction conditions (e.g., temperature, oxidant) to favor the oxidation of only the aldehyde group.[8][9]

Issue 2: Formation of Undesired Byproducts

Q2: I am observing significant amounts of 2,5-furandicarboxylic acid (FDCA) and other byproducts in my product mixture. How can I increase selectivity for HMFCA?

A2: The formation of FDCA and other oxidized derivatives occurs when the alcohol group of HMF or HMFCA is also oxidized.[5]

  • Cause: The primary cause is over-oxidation. This is common with strong oxidizing agents or catalysts that are not sufficiently selective for the aldehyde group. Reaction conditions like high temperature or prolonged reaction times can also promote further oxidation.

  • Solutions:

    • Catalyst Choice: Employ a highly selective catalyst. Biocatalytic methods using whole cells or specific enzymes often provide excellent chemoselectivity for the aldehyde group, leaving the alcohol group intact.[1] For chemical methods, catalysts like manganese complexes ([MnIV₂(μ-O)₃(tmtacn)₂]²⁺) with H₂O₂ in water have shown high selectivity for HMFCA.[8]

    • Control Reaction Time: Monitor the reaction progress closely (e.g., using HPLC) and stop the reaction once the maximum HMFCA concentration is reached, before significant over-oxidation to FFCA or FDCA occurs.

    • Milder Conditions: Use milder reaction conditions, such as lower temperatures and pressures, which can reduce the rate of over-oxidation.[10] Biocatalytic processes are particularly advantageous as they operate under ambient conditions.[11]

Issue 3: Difficulty in Product Purification

Q3: How can I effectively purify HMFCA from the reaction mixture, especially from unreacted HMF and other furanic byproducts?

A3: Purification can be challenging due to the similar chemical nature of HMF and its derivatives.

  • Solution: Acid-Base Extraction.

    • After the reaction, acidify the mixture with an acid like HCl to a low pH (e.g., pH 2-3). This ensures that HMFCA is in its protonated, less polar carboxylic acid form.

    • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. HMFCA will preferentially move to the organic layer, while more polar impurities may remain in the aqueous phase.

    • Wash the organic layer with brine to remove residual water-soluble impurities.

    • Dry the organic layer (e.g., over anhydrous Na₂SO₄ or MgSO₄) and evaporate the solvent under reduced pressure to obtain crude HMFCA.

    • For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., water or an organic solvent mixture).

Issue 4: Catalyst Inefficiency and Deactivation

Q4: My catalyst (chemical or biological) seems to lose activity over time or with repeated use. What could be the cause?

A4: Catalyst deactivation is a common problem.

  • For Biocatalysts (Whole Cells/Enzymes):

    • Cause: Deactivation is often caused by substrate toxicity (HMF) or product inhibition (HMFCA accumulation leading to low pH).[1][3] The byproduct hydrogen peroxide (H₂O₂) generated in some enzymatic reactions can also inhibit enzyme action.[10]

    • Solution: Implement a fed-batch approach to limit substrate concentration, control the reaction pH, and consider cell immobilization techniques, which can enhance stability and reusability.

  • For Heterogeneous Chemical Catalysts (e.g., Supported Noble Metals):

    • Cause: Deactivation can occur due to poisoning of active sites by impurities or byproducts, leaching of the active metal into the solution, or physical blocking of pores by polymeric humins.

    • Solution: Ensure high purity of the HMF starting material. Perform the reaction under conditions that minimize humin formation (e.g., moderate temperatures). Catalyst regeneration (e.g., by calcination) may be possible depending on the specific catalyst and deactivation mechanism. Catalyst recycling has been demonstrated for some systems, though a decrease in yield may be observed in subsequent cycles.[12]

Data on HMFCA Synthesis Conditions and Yields

The following tables summarize quantitative data from various studies on the synthesis of HMFCA, providing a comparative overview of different catalytic systems and their performance.

Table 1: Biocatalytic Synthesis of HMFCA from HMF

BiocatalystHMF Conc. (mM)Temp (°C)pHTime (h)Yield (%)Reference
Pseudochrobactrum sp. B2L & Lysinibillus sp. B2P200OptimizedOptimized-99%[3]
Deinococcus wulumuqiensis R12150357.01299%[1]
Deinococcus wulumuqiensis R12300357.03690%[1]
Recombinant E. coli100OptimizedOptimized-95-98%[11]
Recombinant E. coli HMFOMUT150307.0-96.9%[13]
Pseudomonas putida KT2440160356.51296.8%[2]
Gluconobacter oxydans--Controlled1298%[2]

Table 2: Chemical Catalytic Synthesis of HMFCA from HMF

CatalystOxidantBaseSolventTemp (°C)Time (h)Yield (%)Reference
Ru-pincer complexWaterNaOH1,4-dioxane/H₂O1351875%[8]
[MnIV₂(μ-O)₃(tmtacn)₂]²⁺H₂O₂-Water2516Selective[8]
Photocatalytic Method-----90-95%[1]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Synthesis of HMFCA

This protocol is based on the method using Deinococcus wulumuqiensis R12 resting cells, which demonstrates high yield and selectivity.[1]

1. Materials and Equipment:

  • HMF (5-Hydroxymethylfurfural)

  • Deinococcus wulumuqiensis R12 cells (or other suitable microbial cells)

  • Phosphate (B84403) buffer (100 mM, pH 7.0)

  • NaOH solution (for pH adjustment)

  • Incubator shaker

  • Centrifuge

  • HPLC for analysis

2. Procedure:

  • Cell Preparation: Cultivate D. wulumuqiensis R12 cells in a suitable growth medium until the desired cell density is reached. Harvest the cells by centrifugation and wash them with phosphate buffer (100 mM, pH 7.0) to prepare resting cells.

  • Reaction Setup: In a reaction vessel, suspend the harvested microbial cells in 5 mL of phosphate buffer (100 mM, pH 7.0) to a final concentration of 0.2 g/mL.

  • Substrate Addition: Add HMF to the cell suspension to a final concentration of 150 mM.

  • Incubation: Place the reaction vessel in an incubator shaker set to 35°C with agitation at 850 rpm.

  • pH Control: During the initial 12 hours of the reaction, monitor the pH every 3 hours. Adjust the pH back to approximately 7.0 using NaOH solution as needed to counteract the acidification from HMFCA production.

  • Reaction Monitoring: Take samples periodically and analyze the concentrations of HMF and HMFCA using HPLC to determine the reaction progress and yield.

  • Product Isolation: Once the reaction is complete (typically within 12 hours for 150 mM HMF), separate the cells from the supernatant by centrifugation. The supernatant contains the HMFCA product, which can be purified further by acidification and extraction as described in the troubleshooting section.

Visualizations

Diagram 1: HMF Oxidation Pathways

This diagram illustrates the selective oxidation of HMF to HMFCA and the potential over-oxidation pathways leading to other derivatives.

HMF_Oxidation HMF 5-Hydroxymethylfurfural (HMF) HMFCA This compound (HMFCA) HMF->HMFCA Selective Oxidation (Aldehyde Group) DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation (Alcohol Group) FFCA 5-Formyl-2-furoic acid (FFCA) HMFCA->FFCA Over-oxidation DFF->FFCA Over-oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Over-oxidation

Caption: Reaction pathways for the oxidation of HMF.

Diagram 2: Experimental Workflow for HMFCA Synthesis & Purification

This workflow outlines the key steps from reaction setup to obtaining the purified final product.

Workflow cluster_reaction Synthesis cluster_workup Work-up & Purification A Prepare Catalyst (e.g., Resting Cells) B Set Up Reaction (Buffer, HMF, Catalyst) A->B C Incubate with pH Control (e.g., 35°C, 12h) B->C D Monitor Progress (HPLC) C->D E Separate Catalyst (Centrifugation) D->E Reaction Complete F Acidify Supernatant (pH 2-3 with HCl) E->F G Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H Dry & Evaporate Solvent G->H I Recrystallize (Optional) H->I J Pure HMFCA H->J I->J

Caption: General workflow for HMFCA synthesis and purification.

Diagram 3: Troubleshooting Logic for Low HMFCA Yield

This diagram provides a logical decision-making process for troubleshooting low product yields.

Troubleshooting Start Low HMFCA Yield Detected CheckByproducts Analyze Byproducts via HPLC: High DFF, FFCA, or FDCA? Start->CheckByproducts CheckHMF High Residual HMF? CheckByproducts->CheckHMF No Sol_OverOx Issue: Over-oxidation Solution: Reduce reaction time, use milder conditions, or change to a more selective catalyst. CheckByproducts->Sol_OverOx Yes CheckpH Was pH Monitored and Controlled? CheckHMF->CheckpH No Sol_Inhibition Issue: Substrate/Product Inhibition Solution: Use fed-batch substrate addition. Ensure pH control. CheckHMF->Sol_Inhibition Yes Sol_Catalyst Issue: Inactive Catalyst Solution: Verify catalyst preparation and activity. Check for poisons. CheckpH->Sol_Catalyst Yes Sol_pH Issue: pH Drop Solution: Implement rigorous pH control with base or buffer. CheckpH->Sol_pH No End Yield Improved Sol_OverOx->End Sol_Inhibition->End Sol_Catalyst->End Sol_pH->End

Caption: Troubleshooting flowchart for low HMFCA yield.

References

Technical Support Center: Synthesis of 5-Hydroxymethyl-2-furancarboxylic Acid (5-HMFCA) from 5-Hydroxymethylfurfural (HMF)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 5-hydroxymethyl-2-furancarboxylic acid (5-HMFCA) from 5-hydroxymethylfurfural (B1680220) (HMF).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 5-HMFCA, focusing on byproduct formation and offering potential solutions.

Q1: My reaction is producing a significant amount of 2,5-furandicarboxylic acid (FDCA) instead of the desired 5-HMFCA. How can I improve selectivity?

Possible Causes:

  • Over-oxidation: The catalyst and reaction conditions are too harsh, leading to the oxidation of both the aldehyde and the alcohol groups of HMF. Noble metal catalysts, in particular, can promote the formation of FDCA.[1]

  • Prolonged Reaction Time: Leaving the reaction to run for too long can result in the conversion of the initially formed 5-HMFCA into FDCA.

  • High Temperature: Elevated temperatures can increase the rate of the second oxidation step from 5-HMFCA to FDCA.[1]

Suggested Solutions:

  • Catalyst Selection: Opt for a catalyst with higher selectivity for the oxidation of the aldehyde group over the alcohol group. For instance, certain gold-based catalysts have shown high selectivity for HMF oxidation to 5-HMFCA.[2]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like HPLC to stop the reaction once the maximum yield of 5-HMFCA is achieved, before significant conversion to FDCA occurs.[3]

  • Optimize Reaction Conditions: Systematically screen lower temperatures and shorter reaction times to find a balance that favors the formation of 5-HMFCA.

  • Control Oxidant Supply: In aerobic oxidation, controlling the partial pressure of oxygen can influence selectivity.

Q2: I am observing the formation of 2,5-diformylfuran (DFF) as a major byproduct. What causes this and how can I minimize it?

Possible Causes:

  • Catalyst Selectivity: Some catalysts, particularly those based on ruthenium or palladium, may preferentially oxidize the hydroxymethyl group of HMF to an aldehyde, yielding DFF.[4]

  • Reaction Pathway: The oxidation of HMF to FDCA can proceed through two main pathways: one via 5-HMFCA and the other via DFF.[4][5] Your current conditions may favor the DFF pathway.

Suggested Solutions:

  • Catalyst Choice: Switch to a catalyst known to favor the oxidation of the aldehyde group first. As mentioned, gold-based catalysts are often a good choice for this.[2]

  • Ligand/Support Modification: For heterogeneous catalysts, the nature of the support and the presence of specific ligands can alter the catalyst's selectivity. Experiment with different support materials (e.g., activated carbon, metal oxides) to tune the selectivity away from DFF formation.

Q3: My reaction mixture is turning dark, and I am getting low yields of all furan (B31954) products due to the formation of insoluble humins. How can I prevent this?

Possible Causes:

  • High Temperature: Humin formation is significantly accelerated at elevated temperatures through polymerization and condensation reactions of HMF.[1][6]

  • High Substrate Concentration: Higher initial concentrations of HMF can increase the rate of intermolecular reactions leading to humins.[1]

  • High Basicity: Strongly basic conditions can promote HMF degradation and subsequent humin formation.[1]

  • Presence of Sugars: If the HMF starting material is derived from sugars and not fully purified, residual sugars can contribute to humin formation.

Suggested Solutions:

  • Lower Reaction Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate.

  • Dilute Reaction Mixture: Use a lower concentration of HMF to reduce the likelihood of polymerization.

  • pH Control: Maintain a neutral or mildly basic pH. Avoid strongly basic conditions. Using moderate bases like K₂CO₃ or KHCO₃ is often preferred.[1]

  • Purify Starting Material: Ensure the HMF used is of high purity and free from residual sugars.

  • Solvent System: Employing a biphasic solvent system can sometimes help by extracting the product from the reactive phase, thereby minimizing degradation.[1]

Q4: I am detecting levulinic acid in my product mixture. What is the source of this byproduct?

Possible Cause:

  • Acidic Conditions: Levulinic acid is formed through the rehydration of HMF, a reaction that is catalyzed by acids.[1] If your catalyst or reaction medium is acidic, this side reaction can occur.

Suggested Solutions:

  • Maintain Neutral or Basic pH: Ensure that the reaction is not performed under acidic conditions. If using a catalyst that might have acidic sites, consider adding a mild base to neutralize them.

  • Solvent Choice: The use of highly polar and aqueous solvents can promote the formation of levulinic acid.[1]

Quantitative Data on Byproduct Formation

The following table summarizes the distribution of products and byproducts in the oxidation of HMF to furan dicarboxylic acids under different catalytic systems. This data can help in selecting a suitable starting point for optimizing the synthesis of 5-HMFCA.

CatalystSupportOxidantTemp (°C)Time (h)HMF Conv. (%)5-HMFCA Yield (%)FFCA Yield (%)DFF Yield (%)FDCA Yield (%)Reference
RuZrO₂O₂1404100Not Reported3545Low[4]
RuMgOO₂1404100Not ReportedRemainedRemained58[4]
RuCeO₂O₂1404100Not ReportedNot Reported86Not sufficient[4]
RuMgAlOO₂1404100Not ReportedNot ReportedNot Reported99[4]
AuCO₂---High Selectivity---[2]

Note: "Not Reported" indicates that the specific data was not provided in the cited source. The table highlights that different supported ruthenium catalysts yield varying distributions of DFF, FFCA, and FDCA, demonstrating the strong influence of the support material on selectivity.

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis and analysis of 5-HMFCA and its byproducts.

Protocol 1: General Procedure for Catalytic Oxidation of HMF

This protocol outlines a general setup for the aerobic oxidation of HMF in an aqueous solution.

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Heterogeneous catalyst (e.g., supported noble metal catalyst)

  • Solvent (e.g., deionized water)

  • Base (e.g., Na₂CO₃, if required)

  • Pressurized reactor equipped with a magnetic stirrer, gas inlet, and temperature control

  • Oxygen source

Procedure:

  • Reaction Setup: In a high-pressure reactor, add the desired amount of HMF, the solvent, and the catalyst. If the reaction requires a basic medium, add the appropriate amount of base.

  • Purging: Seal the reactor and purge it with oxygen several times to remove air.

  • Reaction: Pressurize the reactor with oxygen to the desired pressure. Heat the reactor to the target temperature while stirring vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals. Prepare the samples for analysis (e.g., by filtering the catalyst and diluting the sample).

  • Product Analysis: Analyze the composition of the reaction mixture using High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and release the pressure. Separate the catalyst by filtration. The product can then be isolated from the solution, for example, by acidification to precipitate the carboxylic acids, followed by filtration and drying.[3]

Protocol 2: Quantification of HMF and its Oxidation Products by HPLC

This protocol provides a standard method for the analysis of the reaction mixture.

Equipment and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • A suitable column (e.g., C18 reverse-phase column)

  • Mobile phase: A gradient or isocratic mixture of an aqueous acid solution (e.g., dilute sulfuric acid or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Standard solutions of HMF, 5-HMFCA, DFF, FFCA, and FDCA of known concentrations.

Procedure:

  • Calibration: Prepare a series of standard solutions for each compound of interest and inject them into the HPLC to generate calibration curves.

  • Sample Preparation: Take an aliquot from the reaction mixture, filter it through a 0.22 µm syringe filter to remove any solid particles, and dilute it with the mobile phase to a concentration that falls within the calibration range.[3]

  • Analysis: Inject the prepared sample into the HPLC system.

  • Quantification: Identify the peaks corresponding to HMF, 5-HMFCA, and other byproducts based on their retention times compared to the standards. Quantify the concentration of each compound using the calibration curves.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the key reaction pathways involved in the oxidation of HMF to 5-HMFCA and the formation of common byproducts.

HMF_Oxidation_Pathways HMF 5-Hydroxymethylfurfural (HMF) HMFCA 5-Hydroxymethyl-2-furancarboxylic Acid (5-HMFCA) HMF->HMFCA Oxidation of aldehyde group DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation of alcohol group FFCA 5-Formyl-2-furancarboxylic Acid (FFCA) HMFCA->FFCA Oxidation of alcohol group DFF->FFCA Oxidation of aldehyde group FDCA 2,5-Furandicarboxylic Acid (FDCA) FFCA->FDCA Oxidation of aldehyde group

Caption: Reaction pathways in the oxidation of HMF.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues in 5-HMFCA synthesis.

Troubleshooting_Workflow start Start: Low Yield or Selectivity of 5-HMFCA identify_byproducts Identify Major Byproduct(s) via HPLC/NMR start->identify_byproducts fdca High FDCA identify_byproducts->fdca FDCA dff High DFF identify_byproducts->dff DFF humins High Humins/Degradation identify_byproducts->humins Humins solution_fdca Reduce reaction time/temp Change to more selective catalyst fdca->solution_fdca solution_dff Change catalyst/support Modify reaction conditions dff->solution_dff solution_humins Lower temp/concentration Control pH humins->solution_humins re_evaluate Re-evaluate Yield and Selectivity solution_fdca->re_evaluate solution_dff->re_evaluate solution_humins->re_evaluate re_evaluate->identify_byproducts Needs further optimization end End: Optimized Process re_evaluate->end Successful

References

Technical Support Center: Catalyst Deactivation in HMF Oxidation to 5-HMFCA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 5-hydroxymethyl-2-furancarboxylic acid (5-HMFCA).

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues related to catalyst deactivation during the oxidation of HMF to 5-HMFCA.

Observed Problem Potential Cause Suggested Solution
Gradual decrease in HMF conversion and/or 5-HMFCA selectivity over repeated cycles. 1. Metal Leaching: Active metal species may be dissolving into the reaction medium, particularly under acidic or strongly alkaline conditions.[1] 2. Fouling by Product/Intermediates: The product (5-HMFCA) or intermediates can precipitate and block active sites, especially if their solubility in the reaction medium is low.[2] 3. Formation of Humins: HMF can degrade and polymerize to form insoluble, dark-colored byproducts called humins, which can coat the catalyst surface.1. Optimize pH: Operate at a pH where the stability of the metal catalyst is maximized. The addition of a suitable base can sometimes mitigate leaching.[1] 2. Solvent Selection: Choose a solvent system where both the reactant and products are highly soluble. A biphasic system can sometimes help by continuously extracting the product from the catalyst-containing phase.[3] 3. Control Reaction Temperature: Lowering the reaction temperature can reduce the rate of humin formation.[3]
Sudden and significant drop in catalyst activity. 1. Catalyst Poisoning: Impurities in the HMF feed or solvent can irreversibly bind to the active sites of the catalyst.[4] 2. Mechanical Agitation Issues: Inefficient stirring can lead to localized "hot spots" and high concentrations of reactants/products, causing rapid deactivation.[4]1. Feed Purification: Ensure the purity of HMF and solvents. Pre-treatment of the HMF feed may be necessary to remove potential poisons.[4] 2. Optimize Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture and improve mass transfer.[4]
Change in product selectivity (e.g., increased formation of byproducts like 2,5-diformylfuran (DFF) or 2,5-furandicarboxylic acid (FDCA)). 1. Alteration of Active Sites: The nature of the catalyst's active sites may have changed due to sintering (agglomeration of metal particles at high temperatures) or partial oxidation/reduction.[5]1. Control Reaction Temperature: Avoid excessively high temperatures that can lead to sintering. 2. Catalyst Regeneration: A regeneration protocol, such as calcination followed by reduction, may be necessary to restore the original state of the active sites.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation during HMF oxidation to 5-HMFCA?

A1: The primary deactivation mechanisms include:

  • Leaching: The loss of active metal components into the reaction solution.[1]

  • Fouling: The deposition of reaction products, intermediates, or byproducts (like humins) on the catalyst surface, which blocks access to active sites.[2]

  • Sintering: The thermal agglomeration of metal nanoparticles, leading to a decrease in the active surface area.[6]

  • Poisoning: The strong adsorption of impurities from the feedstock or solvent onto the active sites.[4]

Q2: How does the choice of solvent affect catalyst stability?

A2: The solvent plays a crucial role in catalyst stability. Protic solvents like water can sometimes promote the rehydration of HMF and the formation of humins.[3] Aprotic solvents such as DMSO or THF may suppress humin formation.[3] The solubility of HMF, 5-HMFCA, and any intermediates in the chosen solvent is also critical to prevent precipitation on the catalyst surface.[2]

Q3: Can a deactivated catalyst be regenerated?

A3: In many cases, yes. The appropriate regeneration method depends on the cause of deactivation:

  • For deactivation by coking or fouling with organic species, a controlled calcination (heating in the presence of a controlled amount of air or oxygen) can burn off the deposits.[4]

  • If the catalyst has been oxidized , a reduction step (e.g., with hydrogen) may be required to restore the active metallic sites.[4]

  • Deactivation due to sintering or significant metal leaching is often irreversible.[4]

Q4: What is the impact of pH on catalyst deactivation?

A4: The pH of the reaction medium can significantly influence catalyst stability. Acidic conditions can accelerate the degradation of HMF to form humins and may also promote the leaching of certain metal catalysts.[1] While alkaline conditions can favor the desired oxidation pathway, excessively high pH can also lead to HMF degradation via the Cannizzaro reaction and may cause leaching of amphoteric supports or active metals.[7][8]

Q5: Are there catalyst supports that can enhance stability?

A5: Yes, the choice of support material is important. Supports with strong metal-support interactions can help to prevent metal leaching and sintering. Acidic or basic properties of the support can also influence the reaction pathway and catalyst stability.[5] For example, basic supports can promote the desired oxidation pathway while acidic supports might enhance HMF degradation.

Data Presentation

Table 1: Catalyst Reusability in HMF Oxidation

CatalystHMF Conversion (%) - Cycle 15-HMFCA Yield (%) - Cycle 1HMF Conversion (%) - Cycle 55-HMFCA Yield (%) - Cycle 5Reference
Au-Pd/Vermiculite10099.9 (FDCA)~10090.1 (FDCA)[9]
Ru/MgFe98.361.5 (FDCA)Not ReportedNot Reported[9]
Ru+2.9>90~45 (DFF)Slightly Decreased ActivityNot specified[10]
Sulfonic-acid-functionalized attapulgiteHighPromising HMF yieldSlight decrease in activitySlight decrease in HMF yield[11]
Au/Mg(OH)2~100~70 (FDCA)~95~65 (FDCA)[12]

Note: Some studies focus on the oxidation of HMF to FDCA, for which 5-HMFCA is an intermediate. The data reflects the reported stability for the overall reaction.

Experimental Protocols

Protocol 1: General Procedure for HMF Oxidation and Catalyst Reusability Testing

  • Catalyst Preparation: Synthesize or procure the desired catalyst. Characterize the fresh catalyst using techniques such as XRD, TEM, and ICP-OES to determine its initial properties.

  • Reaction Setup:

    • Add the catalyst, HMF, and solvent to a suitable reactor (e.g., a batch reactor).

    • Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing the oxidant (e.g., O₂ or air) to the desired pressure.

    • Heat the reactor to the target temperature while stirring vigorously.

  • Reaction Monitoring: Take aliquots of the reaction mixture at regular intervals. Analyze the samples by HPLC to determine the concentration of HMF, 5-HMFCA, and any byproducts.

  • Catalyst Recovery and Reuse:

    • After the first reaction cycle, cool the reactor and separate the catalyst from the liquid phase by filtration or centrifugation.

    • Wash the recovered catalyst with a suitable solvent to remove any adsorbed species.

    • Dry the catalyst under vacuum or in an oven at a moderate temperature.

    • Use the dried catalyst for the next reaction cycle under identical conditions.

  • Analysis of Spent Catalyst: After several cycles, characterize the spent catalyst using the same techniques as for the fresh catalyst to identify changes in its structure and composition.

Protocol 2: Catalyst Regeneration by Calcination

  • Recovery and Washing: Recover the deactivated catalyst as described in Protocol 1.

  • Drying: Dry the catalyst thoroughly to remove any residual solvent.

  • Calcination:

    • Place the dried catalyst in a tube furnace.

    • Heat the catalyst under a flow of an inert gas (e.g., nitrogen) to a temperature sufficient to remove volatile adsorbed species (e.g., 100-150°C).

    • Introduce a diluted stream of air or oxygen (e.g., 5% O₂ in N₂) and slowly ramp the temperature to the target calcination temperature (typically 300-500°C, depending on the catalyst's thermal stability).

    • Hold at the final temperature for a specified period (e.g., 2-4 hours) to ensure complete removal of carbonaceous deposits.

    • Cool the catalyst to room temperature under an inert gas flow.

  • Post-Calcination Treatment: Depending on the nature of the catalyst, a reduction step (e.g., under H₂ flow) may be necessary to restore the active metal sites.

Visualizations

HMF_Oxidation_Pathway HMF 5-Hydroxymethylfurfural (HMF) HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (5-HMFCA) HMF->HMFCA Aldehyde Oxidation DFF 2,5-Diformylfuran (DFF) HMF->DFF Alcohol Oxidation FFCA 5-Formyl-2-furancarboxylic acid (FFCA) HMFCA->FFCA DFF->FFCA FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA

Caption: Reaction pathway for HMF oxidation.

Catalyst_Deactivation_Mechanisms cluster_catalyst Catalyst Particle Active Sites Active Sites Sintering Sintering Active Sites->Sintering Agglomeration Leaching Metal Leaching Leaching->Active Sites Metal ions dissolve Fouling Fouling (Humins, Products) Fouling->Active Sites Blockage

Caption: Key mechanisms of catalyst deactivation.

Troubleshooting_Workflow Start Decreased Catalyst Performance Check_Conversion Gradual or Sudden Drop? Start->Check_Conversion Gradual Gradual Decline Check_Conversion->Gradual Gradual Sudden Sudden Drop Check_Conversion->Sudden Sudden Analyze_Leaching Analyze Liquid Phase for Leached Metals (ICP-OES) Gradual->Analyze_Leaching Characterize_Spent Characterize Spent Catalyst (TEM, XRD, TGA) Gradual->Characterize_Spent Poisoning Suspect Poisoning Sudden->Poisoning Check_Feed Check Feed/Solvent Purity Poisoning->Check_Feed

Caption: Troubleshooting logic for catalyst deactivation.

References

Technical Support Center: Optimization of Reaction Conditions for 5-HMFCA Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-hydroxymethyl-2-furancarboxylic acid (5-HMFCA), a valuable bio-based platform chemical. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on optimizing reaction pH and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in producing 5-HMFCA from 5-hydroxymethylfurfural (B1680220) (HMF)?

A1: The selective oxidation of HMF to 5-HMFCA is challenging due to the high reactivity of HMF.[1][2] Key challenges include:

  • Low Yield and Selectivity: Suboptimal reaction conditions can lead to the formation of byproducts such as 2,5-diformylfuran (DFF), 5-formyl-2-furancarboxylic acid (FFCA), and 2,5-furandicarboxylic acid (FDCA), as well as degradation products like levulinic acid and humins.[1][3]

  • HMF Instability: HMF is sensitive to pH and temperature.[4] Acidic conditions and high temperatures can promote the degradation of HMF, reducing the overall yield of 5-HMFCA.[3]

  • Catalyst Deactivation: The catalyst, whether chemical or biological, can be deactivated by reaction intermediates, byproducts, or impurities in the feedstock.[1] Humin formation is a common cause of catalyst fouling.[1]

  • Product Purification: Separating 5-HMFCA from unreacted HMF, intermediates, and byproducts can be complex due to their similar chemical properties.[5]

Q2: How do pH and temperature influence the production of 5-HMFCA?

A2: Both pH and temperature are critical parameters that significantly impact the yield and selectivity of 5-HMFCA.

  • pH: The optimal pH for 5-HMFCA production depends on the catalytic system.

    • Biocatalysis: Whole-cell biocatalysts often exhibit a narrow optimal pH range. For instance, Pseudomonas putida KT2440 shows optimal performance for 5-HMFCA synthesis in a pH range of 5.5–7.5.[3] The accumulation of the acidic product 5-HMFCA can lower the pH of the reaction medium, potentially inhibiting the biocatalyst.[6] Therefore, pH control, for example by using buffers or adding a neutralizer like CaCO3, is crucial.[3]

    • Chemical Catalysis: In chemical catalysis, particularly with noble metal catalysts, the pH can influence the reaction pathway. Weakly basic conditions (pH ~8-9) tend to favor the formation of 5-HMFCA as the main product.[7] Strongly alkaline conditions often promote further oxidation to FDCA.[7]

  • Temperature: Temperature affects the reaction rate and the stability of HMF.

    • Biocatalysis: Biocatalytic systems have an optimal temperature for maximum activity. For Pseudomonas putida KT2440, the optimal temperature for 5-HMFCA synthesis is between 25 and 45 °C.[3]

    • Chemical Catalysis: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to the degradation of HMF and the formation of undesirable byproducts, thus lowering the selectivity for 5-HMFCA.[1] The optimal temperature needs to be determined for each specific catalytic system to balance reaction efficiency and product stability.

Q3: What are the main reaction pathways in the oxidation of HMF?

A3: The oxidation of HMF to its various derivatives, including 5-HMFCA, primarily follows two main pathways:

  • Pathway A (Aldehyde Oxidation First): The aldehyde group of HMF is first oxidized to a carboxylic acid group, forming 5-HMFCA. This intermediate can then be further oxidized to 5-formyl-2-furancarboxylic acid (FFCA) and subsequently to 2,5-furandicarboxylic acid (FDCA).[5][8]

  • Pathway B (Alcohol Oxidation First): The primary alcohol group of HMF is first oxidized to an aldehyde group, yielding 2,5-diformylfuran (DFF). DFF is then oxidized to FFCA and finally to FDCA.[5][8]

The preferred reaction pathway is influenced by the choice of catalyst, solvent, and reaction conditions such as pH and temperature.[1][9]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low 5-HMFCA Yield 1. Suboptimal pH: The pH of the reaction medium may be outside the optimal range for the catalyst, leading to low activity or catalyst instability.[3][6]1. Optimize pH: Systematically vary the pH of the reaction mixture to identify the optimal value for your specific catalyst. For biocatalysts, use buffered solutions and consider adding a pH neutralizer like CaCO3 to counteract the acidity of the 5-HMFCA product.[3]
2. Suboptimal Temperature: The reaction temperature may be too low, resulting in a slow conversion rate, or too high, causing HMF degradation.[1][3]2. Optimize Temperature: Conduct experiments at different temperatures (e.g., in 5-10°C increments) to find the optimal balance between reaction rate and HMF stability.[1][3]
3. Ineffective Catalyst: The chosen catalyst may have low intrinsic activity or may have been deactivated.[1]3. Catalyst Screening and Regeneration: Test different catalysts known for selective HMF oxidation. If using a heterogeneous catalyst, consider regeneration procedures such as calcination to remove adsorbed species.[1] For biocatalysts, ensure the cells are viable and used at an appropriate concentration.[10]
Low Selectivity (High Byproduct Formation) 1. Formation of DFF: The reaction conditions may favor the oxidation of the alcohol group over the aldehyde group.[5][8]1. Adjust Reaction Conditions: Modify the catalyst, solvent, or pH to favor the aldehyde oxidation pathway. Weakly basic conditions often promote the formation of 5-HMFCA.[7]
2. Over-oxidation to FFCA and FDCA: The reaction time may be too long, or the oxidant concentration may be too high, leading to further oxidation of 5-HMFCA.2. Optimize Reaction Time and Oxidant Concentration: Conduct a time-course study to determine the point of maximum 5-HMFCA yield before significant over-oxidation occurs. Titrate the amount of oxidant to favor the formation of the desired product.
3. Humin Formation: High substrate concentration, high temperature, and acidic conditions can promote the polymerization of HMF into insoluble humins.[3]3. Control Substrate Concentration and Temperature: Use a lower initial concentration of HMF.[10] Operate at the lowest effective temperature. Consider using a biphasic solvent system to continuously extract the product from the reactive phase, thereby minimizing degradation.[3]
Difficulty in Product Purification 1. Presence of Structurally Similar Byproducts: Byproducts like DFF, FFCA, and unreacted HMF have similar polarities to 5-HMFCA, making separation difficult.1. Employ Advanced Separation Techniques: A combination of purification methods may be necessary. Liquid-liquid extraction can be effective for initial separation.[5] For high purity, consider column chromatography or crystallization.[11]
2. Product Precipitation: 5-HMFCA is an acid and may precipitate from the reaction mixture, especially if the pH drops significantly.2. pH Adjustment for Solubilization: After the reaction, adjust the pH of the solution to dissolve the 5-HMFCA salt before proceeding with extraction or other purification steps.

Data Presentation

Table 1: Effect of pH on 5-HMFCA Synthesis using Pseudomonas putida KT2440

pHRelative HMFCA Yield (%)
5.5~80
6.0~95
6.5~100
7.0~98
7.5~90
Data derived from graphical representation in[3]. Reaction conditions: 35 °C.

Table 2: Effect of Temperature on 5-HMFCA Synthesis using Pseudomonas putida KT2440

Temperature (°C)Relative HMFCA Yield (%)
25~70
30~90
35~100
40~95
45~80
Data derived from graphical representation in[3]. Reaction conditions: pH in the range of 5.5-7.5.

Table 3: Influence of Reaction Conditions on HMF Oxidation Products using a Pd/CC Catalyst

SolventTemperature (°C)Time (h)FDCA Yield (%)HMFCA and FFCA Yield (%)
WaterReflux247719
Data from[12].

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of 5-HMFCA using Pseudomonas putida KT2440 (Whole-Cell)

This protocol is based on the methodology described for the optimization of biocatalysis conditions.[3]

1. Materials and Reagents:

  • Pseudomonas putida KT2440 cells

  • 5-Hydroxymethylfurfural (HMF)

  • Phosphate (B84403) buffer (200 mM, pH 7.0)

  • Calcium carbonate (CaCO3)

  • Shaking incubator

  • Centrifuge

  • HPLC for analysis

2. Procedure:

  • Cell Preparation: Cultivate Pseudomonas putida KT2440 cells and harvest them by centrifugation. Wash the cell pellet with phosphate buffer.

  • Reaction Setup: In a sterile flask, prepare the reaction mixture containing:

    • 20 mL of 200 mM phosphate buffer (pH 7.0)

    • A designated concentration of HMF (e.g., 135 mM)

    • A specific optical density (OD) of cells (e.g., 25 OD)

    • 100 mM CaCO3 (to neutralize the 5-HMFCA produced)

  • Reaction Execution:

    • Incubate the reaction mixture in a shaking incubator at the desired temperature (e.g., 35°C) with agitation (e.g., 200 rpm) for a specific duration (e.g., 12 hours).

  • Sample Analysis:

    • Periodically, take aliquots from the reaction mixture.

    • Centrifuge the aliquots to remove the cells.

    • Analyze the supernatant for the concentration of HMF and 5-HMFCA using HPLC.

Protocol 2: Chemical Catalytic Synthesis of Furan (B31954) Carboxylic Acids from HMF

This protocol is adapted from a method for the oxidation of HMF using a Palladium on coconut charcoal (Pd/CC) catalyst.[12] While the primary product in this specific protocol is FDCA, 5-HMFCA is a key intermediate, and modification of reaction time and conditions can favor its accumulation.

1. Materials and Reagents:

  • 5-Hydroxymethylfurfural (HMF)

  • Potassium carbonate (K2CO3)

  • 20 wt % Pd/CC catalyst

  • Deionized water

  • Oxygen gas supply

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Filtration apparatus

  • Rotary evaporator

2. Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine:

    • 0.1 g (0.79 mmol) of HMF

    • 0.32 g (2.37 mmol) of K2CO3

    • 20 wt % Pd/CC catalyst

    • 5 mL of deionized water

  • Reaction Execution:

    • Equip the flask with a reflux condenser and place it on a stirring hotplate.

    • Begin stirring the mixture.

    • Bubble oxygen gas through the reaction mixture at a flow rate of 20 mL/min.

    • Heat the reaction to the desired temperature (e.g., reflux) and maintain for the desired reaction time. To favor 5-HMFCA, a shorter reaction time should be investigated.

  • Work-up and Isolation:

    • After the reaction, cool the mixture to room temperature.

    • Separate the catalyst by filtration and wash it with water and ethanol.

    • The filtrate contains the potassium salt of 5-HMFCA and other furan derivatives.

    • To isolate the acidic products, the filtrate can be acidified, followed by extraction with an organic solvent.

    • The organic extract can then be concentrated using a rotary evaporator.

Mandatory Visualization

HMF_Oxidation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Work-up start Start reagents Prepare Reactants: - HMF Solution - Catalyst (Chemical or Bio) - Buffer/Solvent start->reagents reaction Combine Reactants in Reactor reagents->reaction control Control Parameters: - Temperature - pH - Stirring/Agitation reaction->control monitor Monitor Reaction Progress (e.g., via HPLC) control->monitor quench Quench Reaction monitor->quench Reaction Complete separation Separate Catalyst (Filtration/Centrifugation) quench->separation purification Purify 5-HMFCA (Extraction/Chromatography) separation->purification analysis Analyze Product (Yield, Purity) purification->analysis end End analysis->end

Caption: Experimental workflow for the synthesis and analysis of 5-HMFCA.

HMF_Oxidation_Pathways cluster_pathwayA Pathway A: Aldehyde Oxidation First HMF 5-Hydroxymethylfurfural (HMF) HMFCA 5-Hydroxymethyl-2- furancarboxylic Acid (5-HMFCA) HMF->HMFCA Oxidation of Aldehyde Group DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation of Alcohol Group FFCA_A 5-Formyl-2- furancarboxylic Acid (FFCA) HMFCA->FFCA_A Oxidation of Alcohol Group FDCA 2,5-Furandicarboxylic Acid (FDCA) FFCA_A->FDCA Oxidation FFCA_B 5-Formyl-2- furancarboxylic Acid (FFCA) DFF->FFCA_B Oxidation of Aldehyde Group FFCA_B->FDCA Oxidation

Caption: Reaction pathways for the oxidation of HMF to 5-HMFCA and other derivatives.

References

Technical Support Center: 5-Hydroxymethyl-2-furoic acid (5-HMFCA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-Hydroxymethyl-2-furoic acid (5-HMFCA) in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in your research.

Troubleshooting Guide

Encountering issues with 5-HMFCA in your experiments? This guide addresses common problems related to its stability in aqueous solutions.

Issue Potential Cause Recommended Solution
Inconsistent experimental results (e.g., variable bioactivity, unexpected analytical profiles) Degradation of 5-HMFCA in aqueous solution.Prepare fresh aqueous solutions of 5-HMFCA for each experiment. It is not recommended to store aqueous solutions for more than one day.[1] For longer-term experiments requiring a stable solution, consider using a strongly alkaline solution (e.g., 5 M KOH), where 5-HMFCA has been shown to be stable for several days.[2]
Precipitation observed in aqueous buffer Low solubility of 5-HMFCA.The solubility of 5-HMFCA in PBS (pH 7.2) is approximately 1 mg/mL.[1] Ensure the concentration of your solution does not exceed this limit. If a higher concentration is required, consider preparing a stock solution in an organic solvent such as ethanol (B145695), DMSO, or dimethyl formamide (B127407), and then diluting it into your aqueous buffer immediately before use.[1]
Appearance of unknown peaks in HPLC analysis Formation of degradation products.Analyze freshly prepared solutions to confirm the retention time of the parent compound. If new peaks appear over time, it is likely due to degradation. The stability of furan (B31954) compounds like 5-HMFCA is known to be sensitive to pH and temperature, with increased degradation often observed in acidic conditions and at elevated temperatures.[3]
Loss of compound during sample preparation Adsorption to labware or instability under specific conditions.Use silanized glassware to minimize adsorption. Prepare solutions at the intended experimental temperature to avoid degradation due to temperature fluctuations.

Frequently Asked Questions (FAQs)

Q1: How should I store solid this compound?

A1: Solid 5-HMFCA should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1]

Q2: Can I prepare a stock solution of 5-HMFCA in an organic solvent?

A2: Yes, 5-HMFCA is soluble in organic solvents like ethanol (~100 mg/mL), DMSO (~10 mg/mL), and dimethyl formamide (~15 mg/mL).[1] It is recommended to purge the solvent with an inert gas before preparing the stock solution.[1] These stock solutions can be stored at -20°C and diluted into aqueous buffers for immediate use.[1]

Q3: How long is 5-HMFCA stable in an aqueous solution?

A3: It is not recommended to store aqueous solutions of 5-HMFCA for more than one day due to its instability.[1] However, in strongly alkaline conditions, such as 5 M potassium hydroxide (B78521) (KOH), 5-HMFCA has been shown to be stable for several days, even at elevated temperatures (e.g., 8 hours at 80°C).[2]

Q4: What are the main factors affecting the stability of 5-HMFCA in aqueous solutions?

A4: Based on studies of the related compound 5-hydroxymethylfurfural (B1680220) (HMF), the primary factors affecting stability are pH and temperature. Furan compounds are generally more susceptible to degradation in acidic conditions and at higher temperatures.[3]

Q5: What are the potential degradation products of 5-HMFCA?

A5: While specific degradation pathways for 5-HMFCA in aqueous solutions are not extensively detailed in the provided search results, degradation of the related compound HMF can lead to the formation of humins (polymeric materials) and other smaller molecules.[2] It is plausible that 5-HMFCA could undergo similar degradation patterns, particularly through reactions involving the furan ring.

Quantitative Stability Data

The following table summarizes the known stability of 5-HMFCA in different solution conditions based on available information. Please note that detailed kinetic data for degradation across a wide range of pH and temperatures is limited.

Solvent/Buffer pH Temperature Stability Source
PBS7.2Not SpecifiedNot recommended for storage longer than one day.[1]
Aqueous SolutionStrongly Alkaline (5 M KOH)Room TemperatureStable for several days.[2]
Aqueous SolutionStrongly Alkaline (5 M KOH)80°CStable for at least 8 hours.[2]

Experimental Protocols

Protocol 1: Preparation of 5-HMFCA Solution for In Vitro Assays

This protocol outlines the recommended procedure for preparing 5-HMFCA solutions for use in biological experiments.

cluster_prep Solution Preparation solid Weigh solid 5-HMFCA stock Dissolve 5-HMFCA in solvent to create stock solution solid->stock solvent Prepare organic solvent (e.g., DMSO, Ethanol) purge Purge solvent with inert gas (e.g., Nitrogen, Argon) solvent->purge dilute Dilute stock solution into aqueous buffer immediately before use stock->dilute purge->stock use Use freshly prepared solution in experiment dilute->use

Caption: Workflow for preparing 5-HMFCA solutions for experiments.
Protocol 2: Stability Assessment of 5-HMFCA in Aqueous Solution by HPLC

This protocol provides a general method for evaluating the stability of 5-HMFCA in a specific aqueous buffer.

cluster_stability_test Stability Testing Workflow prep_sol Prepare 5-HMFCA solution in desired aqueous buffer initial_analysis t=0 analysis: Inject sample into HPLC to determine initial concentration prep_sol->initial_analysis incubation Incubate solution under specific conditions (pH, temperature, light) prep_sol->incubation sampling Withdraw aliquots at pre-defined time points incubation->sampling analysis Analyze aliquots by HPLC sampling->analysis data_analysis Calculate remaining 5-HMFCA concentration and plot vs. time analysis->data_analysis

Caption: Experimental workflow for assessing 5-HMFCA stability.

HPLC Method Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: Isocratic elution with 5% methanol (B129727) in water containing 5 mM tetramethylammoniumhydrogen sulphate as an ion-pair reagent.[5]

  • Detection: UV at 255 nm.[5]

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient or controlled (e.g., 25°C).

Procedure:

  • Prepare a solution of 5-HMFCA in the aqueous buffer of interest at a known concentration.

  • Immediately after preparation (t=0), inject an aliquot into the HPLC system to determine the initial peak area and concentration.

  • Store the solution under the desired experimental conditions (e.g., specific pH, temperature, and light exposure).

  • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Analyze each aliquot by HPLC.

  • Calculate the percentage of 5-HMFCA remaining at each time point relative to the initial concentration.

  • Plot the percentage of 5-HMFCA remaining versus time to determine the stability profile under the tested conditions.

This stability-indicating method will allow for the separation of the intact 5-HMFCA from any potential degradation products, providing a clear assessment of its stability over time.[4]

References

Technical Support Center: Degradation of 5-Hydroxymethyl-2-furoic Acid (HMFCA) Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the degradation of 5-Hydroxymethyl-2-furoic acid (HMFCA) under acidic conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with HMFCA in acidic media.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Degradation of HMFCA Observed Insufficient acid concentration or temperature.Gradually increase the acid concentration and/or reaction temperature. Monitor the reaction at regular intervals using HPLC to track the disappearance of the HMFCA peak.
Incorrect analytical method.Ensure your HPLC method is validated for the detection of HMFCA and its potential degradation products. The UV absorption maximum for HMFCA is around 255 nm.[1]
Formation of Dark, Insoluble Byproducts (Humins) High reaction temperature and/or high acid concentration.Optimize the reaction conditions by performing a design of experiments (DoE) to find a balance between degradation rate and humin formation. Consider using milder acidic conditions or lower temperatures over a longer reaction time.
High initial concentration of HMFCA.If experimentally feasible, use a lower starting concentration of HMFCA.
Inconsistent or Irreproducible Results Variability in starting material purity.Ensure the purity of the HMFCA starting material is consistent across experiments. Characterize the starting material using techniques like NMR or mass spectrometry.
Fluctuations in reaction temperature or mixing.Use a temperature-controlled reaction vessel with consistent stirring to ensure uniform reaction conditions.
Oxygen sensitivity.While less reactive than its precursor HMF, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to rule out oxidative side reactions.
Difficulty in Identifying Degradation Products Degradation products are not UV-active.Use a universal detector such as a Mass Spectrometer (MS), Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD) in conjunction with your HPLC.
Co-elution of peaks.Optimize the HPLC method by adjusting the mobile phase composition, gradient, column type, or temperature to achieve better separation.
Degradation products are highly polar and elute in the solvent front.Modify the mobile phase to increase the retention of polar compounds. This may involve using a more aqueous mobile phase or a different column chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the expected degradation pathway of HMFCA under acidic conditions?

A1: While specific studies on the acid-catalyzed degradation of HMFCA are limited, the pathway is hypothesized to be analogous to that of 5-hydroxymethylfurfural (B1680220) (HMF). Under acidic conditions, furan (B31954) rings are susceptible to hydrolysis and polymerization. The likely degradation pathway involves the protonation of the furan ring, followed by nucleophilic attack by water, leading to ring-opening and the formation of various smaller, potentially reactive species that can then polymerize into insoluble brown polymers known as humins.

Q2: How does pH affect the stability of HMFCA?

A2: Generally, furan compounds exhibit decreased stability in acidic conditions. Lower pH values will likely accelerate the degradation of HMFCA. For many applications requiring stability, maintaining a neutral or mildly acidic pH is often preferred.

Q3: What is the influence of temperature on HMFCA stability in acidic media?

A3: Temperature is a critical factor. Higher temperatures significantly increase the rate of degradation reactions. However, elevated temperatures also promote the formation of undesirable humin byproducts.

Q4: Which solvents are recommended for studying HMFCA degradation?

A4: Aqueous solutions are commonly used to study hydrolysis. However, protic solvents like water can participate in the degradation reactions. To minimize side reactions like humin formation, aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF) can be considered, although this would change the nature of the degradation being studied from hydrolysis to acidolysis.

Q5: How can I monitor the degradation of HMFCA quantitatively?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying HMFCA. An isocratic or gradient method with a C18 column is typically used. It is crucial to develop a method that can separate the HMFCA peak from any potential degradation products and impurities.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Degradation of HMFCA
  • Preparation of HMFCA Stock Solution: Prepare a stock solution of HMFCA of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., ultrapure water or a buffer).

  • Reaction Setup: In a temperature-controlled reaction vessel, add a specific volume of the HMFCA stock solution and the acidic solution (e.g., HCl or H₂SO₄) to achieve the desired final concentrations.

  • Reaction Conditions: Maintain the reaction at a constant temperature with continuous stirring.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Sample Quenching and Preparation: Immediately neutralize the aliquot with a suitable base (e.g., NaOH) to stop the reaction. Dilute the neutralized sample with the HPLC mobile phase to a concentration within the calibration range.

  • HPLC Analysis: Filter the diluted sample through a 0.22 µm syringe filter and inject it into the HPLC system.

Protocol 2: Quantification of HMFCA by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact ratio can be optimized for best separation.

  • Detection Wavelength: 255 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Calibration: Prepare a series of HMFCA standards of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration.

  • Quantification: Determine the concentration of HMFCA in the samples by comparing their peak areas to the calibration curve.

Quantitative Data Summary

Due to the limited availability of specific kinetic data for the acid-catalyzed degradation of HMFCA in the literature, the following table is provided as a template for researchers to summarize their experimental findings.

Parameter Value Units Experimental Conditions
Initial HMFCA ConcentrationUser-definedmg/mL or mMTemperature, Acid Type, Acid Concentration
Reaction TemperatureUser-defined°C
Acid TypeUser-defined
Acid ConcentrationUser-definedM
Half-life (t₁/₂)User-definedmin or h
Degradation Rate Constant (k)User-defineds⁻¹ or min⁻¹
Major Degradation Product(s) YieldUser-defined%
Humin FormationUser-defined% or qualitative

Visualizations

Degradation_Pathway HMFCA This compound (HMFCA) Protonated_Furan Protonated Furan Intermediate HMFCA->Protonated_Furan + H⁺ Ring_Opened Ring-Opened Intermediates Protonated_Furan->Ring_Opened + H₂O Humins Humins (Insoluble Polymers) Ring_Opened->Humins Polymerization

Caption: Hypothetical degradation pathway of HMFCA under acidic conditions.

Troubleshooting_Workflow start Start Experiment check_degradation Is HMFCA degradation observed? start->check_degradation increase_conditions Increase Temperature / Acid Concentration check_degradation->increase_conditions No check_humins Significant humin formation? check_degradation->check_humins Yes increase_conditions->check_degradation optimize_conditions Optimize T, [Acid], and [HMFCA] check_humins->optimize_conditions Yes check_reproducibility Are results reproducible? check_humins->check_reproducibility No optimize_conditions->check_reproducibility verify_inputs Verify Purity of HMFCA and Reagents check_reproducibility->verify_inputs No analyze_products Analyze Degradation Products check_reproducibility->analyze_products Yes verify_inputs->start end Experiment Complete analyze_products->end

Caption: Troubleshooting workflow for HMFCA degradation experiments.

References

Overcoming substrate inhibition in biocatalytic synthesis of 5-HMFCA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the biocatalytic synthesis of 5-hydroxymethyl-2-furancarboxylic acid (5-HMFCA).

Troubleshooting Guide

Problem 1: Low or no conversion of 5-hydroxymethylfurfural (B1680220) (HMF) to 5-HMFCA.

Possible Cause Recommended Solution
Substrate Inhibition: High concentrations of HMF can be toxic to whole-cell biocatalysts or inhibitory to isolated enzymes.[1][2]- Implement a fed-batch strategy: Gradually introduce HMF into the reaction mixture to maintain a low, non-inhibitory concentration.[1][3][4] - Immobilize the biocatalyst: Encapsulating enzymes or whole cells can create a more favorable microenvironment and improve tolerance to high substrate concentrations.[1][5][6] - Optimize initial substrate concentration: Determine the optimal HMF concentration for your specific biocatalyst through a dose-response experiment.
Product Inhibition/Toxicity: Accumulation of the acidic product 5-HMFCA can lower the pH of the reaction medium, inhibiting enzyme activity and cell viability.[7][8]- pH control: Maintain the reaction pH at an optimal level (e.g., pH 7.0) by using a robust buffer system or by controlled addition of a base.[7] - In-situ product removal: Explore techniques to remove 5-HMFCA from the reaction as it is formed.
Enzyme Inactivation: The enzyme may be denatured or inactivated by reaction conditions or byproducts. H₂O₂ produced by some oxidases can be inhibitory.[5]- Add protective agents: For oxidase-based systems, consider adding catalase to decompose inhibitory hydrogen peroxide.[5] - Optimize reaction conditions: Ensure temperature, pH, and aeration are optimal for enzyme stability and activity. - Enzyme engineering: If using an isolated enzyme, consider protein engineering to enhance stability.[9]
Cofactor Limitation (for whole-cell systems): The metabolic pathways required for cofactor regeneration may be overwhelmed.- Supplement with a co-substrate: Adding a secondary carbon source like glycerol (B35011) can support cellular metabolism and cofactor regeneration.[4]

Problem 2: Formation of undesired byproducts, such as 2,5-diformylfuran (DFF) or 2,5-furandicarboxylic acid (FDCA).

Possible Cause Recommended Solution
Non-specific enzyme activity: The biocatalyst may further oxidize 5-HMFCA to other products.[5][10]- Use a selective biocatalyst: Screen for or engineer an enzyme/microorganism with high specificity for the conversion of HMF to 5-HMFCA.[1] - Control reaction time: Terminate the reaction once the maximum concentration of 5-HMFCA is reached to prevent further oxidation.
Alternative oxidation pathways: HMF can be oxidized via two main routes, one leading to 5-HMFCA and the other to DFF.[5][10]- Select a biocatalyst that favors the desired pathway: Different enzymes exhibit different pathway preferences. For example, some alcohol dehydrogenases may favor the initial oxidation of the alcohol group.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the biocatalytic synthesis of 5-HMFCA?

A1: The main challenges are substrate inhibition by high concentrations of HMF and product inhibition or toxicity due to the accumulation of the acidic 5-HMFCA.[1][2][7] High concentrations of HMF can be detrimental to the catalytic performance and viability of whole-cell biocatalysts.[7] The acidic nature of 5-HMFCA can lead to a drop in pH, which can inactivate the enzyme or harm the cells.[7][8]

Q2: What are the most effective strategies to overcome substrate inhibition?

A2: The most common and effective strategies include:

  • Fed-batch processing: This involves the gradual feeding of the substrate to maintain a low and non-inhibitory concentration in the reactor.[3][4][11]

  • Enzyme and whole-cell immobilization: Encapsulating the biocatalyst in materials like calcium alginate can enhance stability and tolerance to inhibitory compounds.[1][5][6]

  • Two-phase partitioning bioreactors: These systems can reduce the concentration of the substrate in the aqueous phase by partitioning it into a non-aqueous phase.[3]

  • Enzyme engineering: Modifying the enzyme's structure can reduce its susceptibility to substrate inhibition.[9][12]

Q3: How can product inhibition by 5-HMFCA be mitigated?

A3: Product inhibition is primarily addressed by controlling the reaction pH. Maintaining a neutral pH (around 7.0) can significantly reduce the negative effects of the acidic product on the biocatalyst.[7] This can be achieved through the use of a suitable buffer or by the controlled addition of a base during the reaction.

Q4: What are the advantages of using whole-cell biocatalysts over isolated enzymes?

A4: Whole-cell biocatalysts offer several advantages, including the in-situ regeneration of expensive cofactors, protection of enzymes from the harsh reaction environment, and potentially lower costs as enzyme purification is not required.[13] However, side reactions and lower specific activity can be disadvantages.

Q5: Can crude HMF from biomass be used directly for 5-HMFCA synthesis?

A5: While possible, using crude HMF presents additional challenges. Impurities and byproducts from biomass processing, such as furfural (B47365) and weak acids, can be inhibitory to the biocatalyst, often leading to lower yields and productivity compared to using purified HMF.[1] Some robust microbial strains, however, have shown tolerance to these inhibitors.[1]

Quantitative Data Summary

Table 1: Performance of Different Whole-Cell Biocatalysts for 5-HMFCA Synthesis

BiocatalystSubstrate (HMF) Conc. (mM)Yield (%)Time (h)StrategyReference
Comamonas testosteroni SC1588< 13088-99-pH tuning[7]
Comamonas testosteroni SC1588160~9836pH tuning + histidine[7]
Comamonas testosteroni SC1588200~10024Substrate adaptation[1]
Pseudochrobactrum sp. B2L20099-Optimized conditions[8]
Lysinibillus sp. B2P20099-Optimized conditions[8]
Pseudochrobactrum sp. B2L300up to 80-Optimized conditions[8]
Lysinibillus sp. B2P300up to 80-Optimized conditions[8]
Recombinant E. coli20092-Fed-batch[1]
Recombinant E. coli292--Fed-batch[1]

Experimental Protocols

Protocol 1: General Procedure for Whole-Cell Biocatalytic Synthesis of 5-HMFCA in a Batch System

  • Cultivation of Biocatalyst: Inoculate a suitable microorganism (e.g., Comamonas testosteroni) into a sterile growth medium. Incubate under optimal conditions (e.g., 30°C, 150 rpm) until the desired cell density is reached.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation. Wash the cell pellet with a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0) to remove residual growth medium. Resuspend the cells in the same buffer to a desired concentration.

  • Biocatalytic Reaction:

    • In a reaction vessel, combine the cell suspension and a solution of HMF to the desired starting concentration.

    • Maintain the reaction at a constant temperature (e.g., 30°C) with agitation.

    • Monitor the pH of the reaction and adjust as necessary with a base (e.g., NaOH) to maintain the optimal pH.

  • Reaction Monitoring and Termination:

    • Periodically take samples from the reaction mixture.

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of HMF and 5-HMFCA.

    • Terminate the reaction when the desired conversion is achieved by removing the cells via centrifugation or filtration.

  • Product Isolation: The supernatant containing 5-HMFCA can be further processed for product purification.

Protocol 2: Fed-Batch Strategy to Overcome Substrate Inhibition

  • Initial Setup: Prepare the reaction mixture as described in Protocol 1, but with a low initial concentration of HMF.

  • Substrate Feeding:

    • Prepare a concentrated stock solution of HMF.

    • Continuously or periodically feed the HMF stock solution into the reactor at a predetermined rate. The feeding rate should be adjusted to maintain the HMF concentration below the inhibitory level.

  • Monitoring and Control: Continuously monitor the concentrations of HMF and 5-HMFCA. Adjust the feeding rate based on the consumption of HMF. Maintain the pH as described previously.

  • Termination and Product Isolation: Once the desired product concentration is reached, terminate the reaction and isolate the product as described in Protocol 1.

Visualizations

HMF_Oxidation_Pathways HMF 5-Hydroxymethylfurfural (HMF) HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (5-HMFCA) HMF->HMFCA Oxidation of aldehyde group DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation of alcohol group FFCA 5-Formyl-2-furancarboxylic acid (FFCA) HMFCA->FFCA Oxidation DFF->FFCA Oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Oxidation

Caption: Alternative oxidation pathways of HMF.

Troubleshooting_Workflow start Low/No 5-HMFCA Production check_substrate Is HMF concentration > inhibitory level? start->check_substrate fed_batch Implement Fed-Batch Strategy check_substrate->fed_batch Yes immobilize Immobilize Biocatalyst check_substrate->immobilize Yes check_ph Is reaction pH dropping significantly? check_substrate->check_ph No fed_batch->check_ph immobilize->check_ph control_ph Implement pH Control check_ph->control_ph Yes check_byproducts Are undesired byproducts formed? check_ph->check_byproducts No control_ph->check_byproducts optimize_catalyst Optimize Biocatalyst/Reaction Time check_byproducts->optimize_catalyst Yes success Successful 5-HMFCA Synthesis check_byproducts->success No optimize_catalyst->success Fed_Batch_Logic start Start Fed-Batch Reaction measure_hmf Measure [HMF] in reactor start->measure_hmf is_hmf_low [HMF] < Threshold? measure_hmf->is_hmf_low add_hmf Add HMF from feed stock is_hmf_low->add_hmf Yes continue_reaction Continue Reaction is_hmf_low->continue_reaction No add_hmf->continue_reaction is_time_up Desired reaction time/yield reached? continue_reaction->is_time_up is_time_up->measure_hmf No end End Reaction is_time_up->end Yes

References

Technical Support Center: Minimizing Humin Formation During HMF Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with humin formation during the conversion of 5-hydroxymethylfurfural (B1680220) (HMF).

Frequently Asked Questions (FAQs)

Q1: What exactly are humins and why are they problematic in HMF conversion?

A1: Humins are complex, carbonaceous, and often insoluble polymeric byproducts that form during the acid-catalyzed conversion of carbohydrates, including HMF.[1][2][3] Their formation is a significant issue as it leads to a loss of carbon, reducing the yield of the desired product.[3] Furthermore, these solid byproducts can clog reactors and deactivate catalysts by blocking active sites, which complicates industrial-scale processes.[3][4]

Q2: What is the proposed mechanism for humin formation from HMF?

A2: The formation of humins is a complex process involving multiple reaction pathways. A key proposed mechanism involves the acid-catalyzed rehydration of HMF to form intermediates like 2,5-dioxo-6-hydroxy-hexanal (DHH).[2][3][5] This is followed by a series of aldol-type addition and condensation reactions between these intermediates and HMF itself.[2][3] The furan (B31954) ring and hydroxymethyl group of HMF are typically present in the humin structure, while the carbonyl group is often absent, suggesting it is a primary reaction site.[2][3]

Q3: Which reaction parameters most significantly influence humin formation?

A3: Several reaction parameters critically affect humin formation. These include:

  • Temperature: Higher temperatures generally accelerate the reactions leading to humins.[1][6] The activation energy for humin formation from HMF is reported to be around 100 kJ mol⁻¹.[1]

  • Catalyst: The type and concentration of the acid catalyst play a crucial role. Homogeneous Brønsted acids like H₂SO₄ and HCl are common but can promote humin formation.[1] Higher acid concentrations can sometimes favor the desired product over humins, but this is process-dependent.[1]

  • Solvent: The choice of solvent is critical. While aqueous systems are common, they can facilitate rehydration and subsequent condensation reactions.[4][6]

  • Substrate Concentration: Higher concentrations of HMF and other reactive intermediates can increase the rate of polymerization and condensation reactions, leading to more humin production.[7]

  • Residence Time: Longer reaction times can lead to increased formation of humins and other degradation products.[1]

Q4: How does solvent selection impact humin formation?

A4: The solvent system significantly influences reaction pathways.

  • Aqueous Systems: Water can participate in the rehydration of HMF, a key step in one of the main humin formation pathways.[6]

  • Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF) can suppress humin formation by minimizing HMF rehydration.[8] For example, Gamma-valerolactone (B192634) (GVL) is known to solubilize humins, preventing their deposition on catalysts.[9]

  • Alcoholic Solvents: Using alcohols like ethanol (B145695) can lead to the formation of HMF ethers, which are more stable and less prone to forming humins.[1]

  • Biphasic Systems: An organic/aqueous biphasic system can be employed to continuously extract HMF from the acidic aqueous phase where humins primarily form, thereby increasing the yield of the desired product.[6]

Q5: What are effective catalytic strategies to prevent or minimize humin formation?

A5: Catalytic strategies focus on promoting the desired reaction pathway while suppressing the side reactions that lead to humins.

  • Heterogeneous Catalysts: Using solid acid catalysts can offer better control and easier separation, though they can be susceptible to deactivation by humin deposition.[1][10] Introducing mesopores into zeolite catalysts can reduce transport limitations and lower the probability of humin formation.[10]

  • Lewis Acids: Combining Brønsted acids with Lewis acids can sometimes improve selectivity. Lewis acids can help in the isomerization of glucose to fructose (B13574) (a precursor to HMF) and influence the subsequent conversion pathways.[7]

  • Bifunctional Catalysts: For conversions like glucose to HMF, bifunctional catalysts with both acidic and basic sites can balance the necessary reaction steps and improve selectivity, thereby reducing byproduct formation.[7]

  • Protecting Group Strategy: An alternative approach is to derivatize HMF into a more stable intermediate, such as an acetal (B89532) or ether, which is resistant to humin formation. This protected HMF can then be converted to the desired product under conditions that minimize side reactions.[11]

Troubleshooting Guides

Issue 1: My reaction mixture is turning dark, and a black, sticky solid is forming.

  • Probable Cause: This is a classic sign of significant humin formation. High temperatures, prolonged reaction times, or high substrate/catalyst concentrations are likely contributing factors.

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: Humin formation is highly temperature-dependent. Try lowering the temperature in increments of 10-20°C to find a balance between an acceptable reaction rate and minimized byproduct formation.[7]

    • Optimize Reaction Time: Take aliquots at different time points to determine the optimal reaction time where the yield of your desired product is maximized before significant humin formation occurs.

    • Lower Substrate Concentration: High concentrations of HMF and other intermediates accelerate polymerization.[7] Diluting the reaction mixture can slow down these higher-order condensation reactions.

    • Re-evaluate Solvent System: If you are using an aqueous system, consider switching to an aprotic solvent like DMSO or a biphasic water/organic solvent system to suppress HMF degradation pathways.[8]

Issue 2: My HMF conversion is high, but the yield of my target product (e.g., FDCA, levulinic acid) is low.

  • Probable Cause: HMF is being consumed, but it is being converted into soluble or insoluble humins and other undesired byproducts instead of your target molecule.

  • Troubleshooting Steps:

    • Analyze Byproducts: Use analytical techniques to identify the byproducts. HPLC can quantify soluble products like levulinic acid and formic acid.[4] Characterize any solid precipitate to confirm it is humin.

    • Change the Catalyst: The acidity of the catalyst strongly influences the reaction network. If you are using a strong Brønsted acid, consider a milder acid or a heterogeneous catalyst that may offer higher selectivity.[1]

    • Implement a Biphasic System: To protect your product, use a biphasic system where HMF is converted in an aqueous phase and the product is continuously extracted into an organic phase, preventing its degradation.[6]

    • Consider HMF Derivatization: Protect the reactive functional groups of HMF by converting it to a more stable ether or acetal before subsequent conversion steps.[11]

Issue 3: The activity of my heterogeneous catalyst is decreasing rapidly over time.

  • Probable Cause: The catalyst is likely being deactivated by the deposition of insoluble humins on its surface, blocking active sites and pores.[1][10]

  • Troubleshooting Steps:

    • Post-Reaction Catalyst Characterization: Analyze the spent catalyst using techniques like Thermogravimetric Analysis (TGA) to detect carbonaceous deposits and Scanning Electron Microscopy (SEM) to visualize surface fouling.

    • Use a Humin-Solubilizing Solvent: Switch to a solvent system that can dissolve humins, such as gamma-valerolactone (GVL), to prevent their precipitation on the catalyst surface.[9]

    • Modify Catalyst Structure: Employ catalysts with a hierarchical pore structure (e.g., mesoporous zeolites). The larger pores can mitigate diffusion limitations and reduce the likelihood of pore blockage by humin precursors.[10]

    • Optimize Reaction Conditions: Lower the reaction temperature or substrate concentration to reduce the rate of humin formation, thereby extending the catalyst's lifetime.[7]

Data Presentation: Impact of Reaction Conditions

Table 1: Effect of Temperature and Feedstock on Solid Humin Yield in an Ionic Liquid ([BMIM]Cl) System.

EntryFeedstockTemperature (°C)5-HMF Yield (%)Solid Humin Carbon Yield (%)
1Glucose100-29.7
2Glucose110-47.5
3Glucose120-69.3
4Glucose130-78.7
5Fructose10065.210.5

(Data synthesized from[6])

Table 2: Influence of Solvent and Catalyst on Humin Formation.

CatalystSolvent SystemTemperature (°C)Key Finding on Humin FormationReference
Homogeneous AcidWater150 - 230Humin formation is a significant side reaction.[1]
Homogeneous AcidWater/DMSO120 - 150DMSO can reduce humin formation, but soluble humins may form.[1]
CrCl₃Ionic Liquid ([BMIM]Cl)100 - 130Increasing water content initially decreases solid humins but increases soluble humins.[6]
Alumina-basedMethanol140 - 160Derivatization of HMF to an acetal/ether minimizes humin formation.[11]
HeteropolyacidsWater140Complete suppression of humin formation was achieved under optimized conditions.[5]
Experimental Protocols

Protocol 1: General Procedure for HMF Conversion and Humin Quantification

  • Reactor Setup: In a high-pressure batch reactor, add the specified amount of HMF, solvent (e.g., deionized water, DMSO), and catalyst (e.g., H₂SO₄).

  • Reaction Execution: Seal the reactor, purge with an inert gas (e.g., N₂), and heat to the desired reaction temperature (e.g., 150°C) under stirring for a set duration (e.g., 3 hours).

  • Product Quenching: After the reaction time, rapidly cool the reactor in an ice bath to quench the reaction.

  • Humin Separation (Insoluble):

    • Filter the cooled reaction mixture through a pre-weighed filter paper to separate the solid humins.

    • Thoroughly wash the collected solid with deionized water and then ethanol to remove any unreacted substrate or soluble products.[12]

    • Dry the filter paper with the solid humins in an oven at 100°C overnight and weigh to determine the mass of insoluble humins formed.

  • Liquid Phase Analysis:

    • Analyze the liquid filtrate using High-Performance Liquid Chromatography (HPLC) to quantify the remaining HMF and the yield of soluble products (e.g., levulinic acid, formic acid).[4] An Aminex HPX-87H column is commonly used for this separation.[4]

Protocol 2: Characterization of Humins by Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare the dried humin sample obtained from Protocol 1. Mix a small amount of the humin powder (approx. 1-2 mg) with potassium bromide (KBr) powder (approx. 100-200 mg) and press it into a transparent pellet.

  • Instrument Setup: Place the KBr pellet into the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[13]

  • Data Analysis: Analyze the resulting spectrum to identify characteristic functional groups. Key absorption bands to look for in humin structures include:

    • ~3400 cm⁻¹ (O-H stretching, from hydroxyl groups)

    • ~1700 cm⁻¹ (C=O stretching, from carbonyl/carboxyl groups, often reduced or absent compared to HMF)[3]

    • ~1600 cm⁻¹ (aromatic C=C stretching from furan rings)

    • ~1040 cm⁻¹ (C-O stretching)[14]

Visualizations

Diagrams of Pathways and Workflows

Humin_Formation_Pathway HMF 5-Hydroxymethylfurfural (HMF) DHH 2,5-dioxo-6-hydroxy-hexanal (DHH) HMF->DHH Rehydration Humins Insoluble Humins HMF->Humins Self-Polymerization & Condensation Acid Acid Catalyst (H+) Water Water DHH->Humins Aldol Condensation & Polymerization Intermediates Other Reactive Intermediates Intermediates->Humins Cross-Polymerization Troubleshooting_Workflow Start High Humin Formation Observed Check_Temp Is Temperature > 150°C? Start->Check_Temp Reduce_Temp Action: Reduce Temperature Check_Temp->Reduce_Temp Yes Check_Solvent Is Solvent Aqueous? Check_Temp->Check_Solvent No Reduce_Temp->Check_Solvent Change_Solvent Action: Use Aprotic or Biphasic System Check_Solvent->Change_Solvent Yes Check_Conc Is Substrate Conc. High? Check_Solvent->Check_Conc No Change_Solvent->Check_Conc Reduce_Conc Action: Lower Concentration Check_Conc->Reduce_Conc Yes Check_Catalyst Is Catalyst Deactivating? Check_Conc->Check_Catalyst No Reduce_Conc->Check_Catalyst Modify_Catalyst Action: Use Mesoporous Catalyst or Humin-Solubilizing Solvent Check_Catalyst->Modify_Catalyst Yes End Problem Mitigated Check_Catalyst->End No Modify_Catalyst->End Mitigation_Strategies Humin Minimization Strategies cluster_params Control Reaction Parameters cluster_system Modify Reaction System Goal Minimize Humin Formation Temp Lower Temperature Goal->Temp Time Shorter Time Goal->Time Conc Lower Concentration Goal->Conc Solvent Aprotic / Biphasic Solvent Goal->Solvent Catalyst Selective Heterogeneous Catalyst Goal->Catalyst Derivatization HMF Acetal/Ether Protection Goal->Derivatization

References

Technical Support Center: Scaling Up 5-Hydroxymethyl-2-furoic Acid (HMFCA) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the production of 5-Hydroxymethyl-2-furoic acid (HMFCA).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up HMFCA production?

Scaling up the synthesis of this compound (HMFCA) from its precursor, 5-hydroxymethylfurfural (B1680220) (HMF), presents several key challenges. These include managing the formation of unwanted by-products such as humins and levulinic acid, especially when HMF is derived from biomass.[1][2] Catalyst selection, recovery, and stability are also significant hurdles, particularly with expensive noble metal catalysts.[1][3] Furthermore, optimizing and controlling reaction conditions like temperature, pH, and solvent systems at a larger scale is complex.[1] Efficiently separating and purifying HMFCA from the reaction mixture adds another layer of difficulty.[2][4] Finally, ensuring the economic viability of the process is a major consideration due to factors like feedstock and energy costs.[3][5][6][7]

Q2: What are common by-products in HMFCA synthesis and how can their formation be minimized?

Common by-products in HMFCA production, which often starts with the oxidation of HMF, include 2,5-diformylfuran (DFF), 5-formyl-2-furancarboxylic acid (FFCA), and in the broader context of HMF production from biomass, humins and levulinic acid.[1][2][8] The formation of these by-products is highly dependent on reaction conditions.

To minimize by-product formation:

  • Control Reaction Temperature: High temperatures can promote the formation of humins, which are dark, tarry polymers.[1]

  • Optimize pH: Both acidic and alkaline conditions can influence side reactions. For instance, low pH can lead to the rehydration of HMF to levulinic acid.[1]

  • Use Selective Catalysts: The choice of catalyst is critical. For example, certain biocatalysts have shown high selectivity for the oxidation of the aldehyde group in HMF to a carboxylic acid, thus favoring HMFCA formation.[8][9]

  • Employ Biphasic Solvent Systems: When producing HMF, a biphasic system can help by continuously extracting HMF into an organic phase, thereby preventing its degradation into by-products in the aqueous phase.[1]

Q3: What are the pros and cons of different catalytic systems for HMFCA production at scale?

The choice of catalyst is a critical factor in the scalability and economic feasibility of HMFCA production. The main types of catalysts used are noble metals, non-noble metal oxides, and biocatalysts.

Catalyst TypeProsCons
Noble Metals (e.g., Au, Pt, Pd) High activity and selectivity under certain conditions.[1]High cost, limited availability, and catalyst recovery can be challenging and expensive.[1][10]
Non-Noble Metal Oxides (e.g., NiOx) Lower cost and more environmentally friendly.[10]May require specific reaction conditions (e.g., alkaline media) which can increase operational costs and waste generation.[10]
Biocatalysts (e.g., whole-cell systems) High selectivity, operate under mild conditions (ambient temperature and pressure), and can reduce by-product formation.[8][9][11]Substrate and product inhibition can be a challenge, and scaling up fermentation and cell harvesting processes can be complex.[9][11][12]

Q4: What are the key considerations for the separation and purification of HMFCA in a scaled-up process?

Due to the thermal instability of HMF and its derivatives, traditional purification methods like distillation can be challenging.[4] Effective separation and purification strategies for HMFCA at scale include:

  • Liquid-Liquid Extraction: This is a common method for separating HMFCA from the aqueous reaction mixture. Ethyl acetate (B1210297) has been shown to be an effective solvent for this purpose.[12]

  • Adsorption: Anion exchange resins can be used to capture HMFCA from the reaction solution, allowing for its subsequent elution and purification.[12]

  • Crystallization: After extraction or adsorption and subsequent concentration, HMFCA can be purified by crystallization. The crude acid is often dissolved in hot water, treated with activated carbon to remove colored impurities, and then cooled to induce crystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of HMFCA production.

Problem 1: Low Yield of HMFCA

Possible Cause Suggested Solution
Degradation of HMF precursor Optimize reaction temperature and pH to minimize HMF degradation into humins and levulinic acid.[1] Consider using a biphasic solvent system to protect the HMF.[1]
Poor catalyst activity or selectivity Screen different catalysts (noble metals, metal oxides, biocatalysts) to find one with high selectivity for HMFCA.[1][10][11] Ensure the catalyst is not poisoned or deactivated. For heterogeneous catalysts, check for fouling.
Sub-optimal reaction conditions Systematically vary reaction parameters such as temperature, pressure, reaction time, and reactant concentrations to find the optimal conditions for HMFCA formation.
Incomplete conversion Increase reaction time or catalyst loading. For biocatalytic processes, consider fed-batch strategies to overcome substrate inhibition.[11]

Problem 2: High Levels of Impurities in the Final Product

Possible Cause Suggested Solution
Formation of by-products (DFF, FFCA, etc.) Adjust reaction conditions to favor the formation of HMFCA over other oxidation products. This may involve changing the oxidant, catalyst, or solvent.[8][13]
Inefficient purification Optimize the purification protocol. For liquid-liquid extraction, test different solvents and extraction conditions. For adsorption, screen various resins and elution conditions.[12] For crystallization, ensure proper solvent selection and cooling profiles.
Contamination from starting materials Ensure the purity of the HMF starting material. Impurities in the feedstock can lead to undesired side reactions.

Problem 3: Difficulty in Catalyst Recovery and Reuse

Possible Cause Suggested Solution
Use of homogeneous catalysts Consider switching to a heterogeneous catalyst which can be more easily separated from the reaction mixture by filtration.[2]
Catalyst deactivation Investigate the cause of deactivation (e.g., poisoning, leaching, structural changes). Develop a regeneration protocol for the catalyst if possible.[4]
Fine catalyst particles For solid catalysts, ensure the particle size is appropriate for the separation method (e.g., filtration, centrifugation).

Experimental Protocols

Selective Oxidation of HMF to HMFCA using a Whole-Cell Biocatalyst

This protocol is based on the use of Gluconobacter oxydans resting cells for the selective oxidation of HMF.[12]

  • Cell Cultivation: Cultivate Gluconobacter oxydans in a suitable medium until the desired cell density is reached.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation and wash them with a buffer (e.g., phosphate (B84403) buffer, pH 7.0). Resuspend the cells in the same buffer to create a resting cell suspension.

  • Biocatalytic Oxidation:

    • In a temperature-controlled reactor, add the resting cell suspension.

    • Add the HMF substrate to the desired initial concentration (e.g., 31.5 g/L).

    • Maintain the pH of the reaction mixture at a controlled level (e.g., using a pH-stat with NaOH solution) as the reaction produces an acid.

    • Monitor the reaction progress by taking samples periodically and analyzing the concentrations of HMF and HMFCA using HPLC.

  • Product Recovery:

    • Once the reaction is complete, separate the cells from the reaction mixture by centrifugation or filtration.

    • The supernatant containing HMFCA can be purified by liquid-liquid extraction with ethyl acetate or by adsorption onto an anion exchange resin.[12]

Visualizations

dot

HMF_Oxidation_Pathway HMF 5-Hydroxymethylfurfural (HMF) HMFCA This compound (HMFCA) HMF->HMFCA Oxidation of aldehyde group DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation of alcohol group FFCA 5-Formyl-2-furancarboxylic acid (FFCA) HMFCA->FFCA Oxidation of alcohol group DFF->FFCA Oxidation of aldehyde group FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Oxidation

Caption: Oxidation pathways of HMF to HMFCA and other derivatives.

dot

Troubleshooting_Low_Yield Start Low HMFCA Yield Check_Conversion Is HMF conversion low? Start->Check_Conversion Check_Selectivity Is selectivity to HMFCA low? Check_Conversion->Check_Selectivity No Increase_Time_Catalyst Increase reaction time or catalyst loading Check_Conversion->Increase_Time_Catalyst Yes Optimize_Conditions Optimize reaction conditions (T, P, pH, solvent) Check_Selectivity->Optimize_Conditions No Screen_Catalysts Screen for a more selective catalyst Check_Selectivity->Screen_Catalysts Yes End Yield Improved Increase_Time_Catalyst->End Check_HMF_Degradation Analyze for HMF degradation products (humins, levulinic acid) Optimize_Conditions->Check_HMF_Degradation Screen_Catalysts->End Check_HMF_Degradation->End

Caption: Troubleshooting workflow for low HMFCA yield.

References

Technical Support Center: Synthesis of 2,5-Furandicarboxylic Acid (FDCA) from 5-Hydroxymethylfurfural (HMF)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (B1680220) (HMF), with a special focus on the impact of impurities in the HMF feedstock.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude HMF derived from biomass?

A1: Crude HMF obtained from the dehydration of sugars (like fructose (B13574) and glucose) often contains several byproducts. The most common impurities include:

  • Levulinic Acid and Formic Acid: These are formed from the rehydration of HMF, especially under acidic conditions.[1]

  • Humins: These are dark, polymeric byproducts resulting from the condensation of HMF and/or sugars.[2]

  • Unreacted Sugars: Residual fructose or glucose from the initial feedstock can be present.

  • Solvents and Catalysts: Traces of solvents (e.g., DMSO) and catalysts from the HMF production process may remain.

Q2: How do these impurities generally affect the synthesis of FDCA?

A2: Impurities can have several detrimental effects on the catalytic oxidation of HMF to FDCA:

  • Catalyst Deactivation: Impurities can adsorb onto the active sites of the catalyst, a phenomenon known as catalyst poisoning. This reduces the catalyst's activity and can lead to lower conversion rates of HMF.[3]

  • Reduced Selectivity: Some impurities can promote undesirable side reactions, leading to the formation of byproducts other than FDCA. This lowers the overall selectivity of the desired product.[3]

  • Lower Yield: The combination of catalyst deactivation and reduced selectivity results in a lower overall yield of FDCA.

  • Product Contamination: Residual impurities can co-precipitate with the FDCA product, reducing its purity.

Q3: Can crude HMF be used directly for FDCA synthesis without purification?

A3: While purification of HMF is generally recommended to avoid the issues mentioned above, some studies have explored the direct use of crude HMF. In certain cases, some impurities present in crude HMF can also be converted to FDCA under specific reaction conditions. However, the success of this approach is highly dependent on the composition of the impurities and the robustness of the catalytic system. For consistent and high-purity results, using purified HMF is advisable.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of FDCA from HMF.

Problem Potential Cause(s) Suggested Solution(s)
Low FDCA Yield Catalyst Deactivation: Impurities like levulinic acid, amino acids, or sulfur compounds from solvents can poison the catalyst.[3][4]• Purify the HMF feedstock to remove catalyst poisons.• Screen for more robust catalysts that are less susceptible to poisoning.• Optimize reaction conditions (e.g., temperature, pressure) to minimize catalyst deactivation.
Incomplete Conversion: Reaction time may be too short, or the temperature may be too low.• Increase the reaction time and monitor the progress by techniques like HPLC.• Gradually increase the reaction temperature in increments of 10-20°C.
Side Reactions: Formation of humins or other byproducts consumes HMF.[2]• Adjust the pH of the reaction mixture; alkaline conditions can sometimes suppress side reactions.[5] • Use aprotic solvents like DMSO or THF, which are known to suppress humin formation.[6]
Low Selectivity to FDCA Formation of Intermediates: The reaction may not be proceeding to completion, leading to an accumulation of intermediates like 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) or 2,5-diformylfuran (DFF).[5]• Increase the reaction time or catalyst loading to promote the conversion of intermediates to FDCA.• Optimize the oxidant concentration; insufficient oxidant can lead to incomplete oxidation.
Undesired Side Reactions: The reaction conditions may favor the formation of byproducts.• Screen different catalysts to find one with higher selectivity for FDCA.• Fine-tune the reaction temperature and pressure to disfavor side reactions.
Catalyst Deactivation During Reuse Leaching of Active Metal: The active metal of the heterogeneous catalyst may leach into the reaction medium.• Choose a more stable catalyst support material.• Pre-treat the catalyst to enhance the stability of the active metal.
Fouling by Humins: Insoluble humin byproducts can block the active sites of the catalyst.[2]• Implement a catalyst regeneration step, such as calcination, between cycles.• Purify the HMF feedstock to remove humin precursors.
Dark Coloration of the Product Presence of Humins: Humins are dark-colored polymers that can co-precipitate with the FDCA product.[2]• Purify the crude HMF to remove humins before the oxidation step.• Optimize the FDCA precipitation and washing steps to remove residual humins.

Impact of Specific Impurities on FDCA Synthesis (Quantitative Data)

The presence of specific impurities in the HMF feedstock can have a quantifiable impact on the yield and selectivity of FDCA synthesis. The following tables summarize findings from various studies.

Table 1: Effect of Levulinic Acid on FDCA Yield

CatalystLevulinic Acid Concentration (mol% relative to HMF)HMF Conversion (%)FDCA Yield (%)Reference
Au/ZrO₂0>99>99[4]
Au/ZrO₂25>99~50[4]

Table 2: Effect of Residual Sugars on FDCA Yield

CatalystAdded Sugar (equivalent to HMF)HMF Conversion (%)FDCA Yield (%)Reference
Au/ZrO₂None>99>99[4]
Au/ZrO₂Glucose~95~35[4]
Au/ZrO₂Fructose~90~30[4]

Table 3: Effect of Amino Acids on FDCA Yield

CatalystAmino Acid (0.1 eq)HMF Conversion (%)FDCA Yield (%)Reference
Au/ZrO₂None>99>99[4]
Au/ZrO₂Arginine>99~20[4]
Au/ZrO₂Cysteine>99~10[4]

Experimental Protocols

Protocol 1: Purification of Crude HMF by Liquid-Liquid Extraction

This protocol describes a general procedure for the purification of crude HMF obtained from biomass dehydration.

  • Preparation of Crude HMF Solution: Dissolve the crude HMF in a suitable aqueous solvent (e.g., water or brine).

  • Extraction:

    • Transfer the aqueous HMF solution to a separatory funnel.

    • Add an equal volume of an organic extraction solvent (e.g., ethyl acetate, methyl isobutyl ketone (MIBK)).

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The organic layer will contain the HMF.

    • Drain the lower aqueous layer.

    • Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize HMF recovery.

  • Washing: Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any residual acids, followed by a wash with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator under reduced pressure to obtain the purified HMF.

Protocol 2: Catalytic Oxidation of HMF to FDCA

This protocol outlines a general procedure for the heterogeneous catalytic oxidation of purified HMF to FDCA.

  • Catalyst Preparation: Prepare or procure the desired heterogeneous catalyst (e.g., Pt/C, Au/TiO₂, etc.). Ensure the catalyst is properly activated according to the manufacturer's or literature procedure.

  • Reaction Setup:

    • In a high-pressure reactor, add the purified HMF, a suitable solvent (often water), and a base (e.g., NaOH or Na₂CO₃) if required by the catalytic system.

    • Add the catalyst to the reaction mixture.

  • Reaction Execution:

    • Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon).

    • Pressurize the reactor with an oxidant, typically oxygen or air, to the desired pressure.

    • Heat the reaction mixture to the target temperature while stirring.

    • Maintain the reaction at the set temperature and pressure for the predetermined time. Monitor the reaction progress by taking aliquots and analyzing them by HPLC.

  • Product Isolation:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

    • Separate the solid catalyst from the reaction mixture by filtration or centrifugation.

    • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the FDCA product.

    • Collect the precipitated FDCA by filtration.

    • Wash the collected solid with deionized water to remove any remaining salts and impurities.

  • Drying and Analysis: Dry the purified FDCA in a vacuum oven. Analyze the final product for purity and yield using techniques such as NMR, FT-IR, and HPLC.

Visualizations

HMF to FDCA Reaction Pathway

The oxidation of HMF to FDCA can proceed through two primary pathways, often occurring simultaneously. One pathway involves the initial oxidation of the aldehyde group to form 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), while the other involves the initial oxidation of the alcohol group to form 2,5-diformylfuran (DFF). Both pathways converge at the intermediate 5-formyl-2-furancarboxylic acid (FFCA), which is then oxidized to the final product, FDCA.[5][7]

HMF_to_FDCA_Pathway HMF 5-Hydroxymethylfurfural (HMF) HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) HMF->HMFCA Aldehyde Oxidation DFF 2,5-Diformylfuran (DFF) HMF->DFF Alcohol Oxidation FFCA 5-Formyl-2-furancarboxylic acid (FFCA) HMFCA->FFCA Alcohol Oxidation DFF->FFCA Aldehyde Oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Aldehyde Oxidation

Caption: Reaction pathways for the oxidation of HMF to FDCA.

Experimental Workflow for FDCA Synthesis from Crude HMF

This workflow illustrates the key stages involved in producing purified FDCA from a crude HMF feedstock, including purification, catalytic oxidation, and product isolation.

FDCA_Synthesis_Workflow cluster_purification HMF Purification cluster_oxidation Catalytic Oxidation cluster_isolation FDCA Isolation crude_hmf Crude HMF extraction Liquid-Liquid Extraction crude_hmf->extraction purified_hmf Purified HMF extraction->purified_hmf reactor High-Pressure Reactor (HMF, Catalyst, Solvent, O2) purified_hmf->reactor reaction Oxidation Reaction reactor->reaction filtration1 Catalyst Filtration reaction->filtration1 precipitation Acid Precipitation filtration1->precipitation filtration2 FDCA Filtration & Washing precipitation->filtration2 drying Drying filtration2->drying pure_fdca Pure FDCA drying->pure_fdca

Caption: Experimental workflow for FDCA synthesis.

Troubleshooting Logic for Low FDCA Yield

This diagram outlines a logical approach to troubleshooting low yields in FDCA synthesis, starting from the initial observation to identifying and addressing the root cause.

Troubleshooting_Low_Yield start Low FDCA Yield Observed check_conversion Check HMF Conversion start->check_conversion check_selectivity Check FDCA Selectivity check_conversion->check_selectivity High incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Low low_selectivity Low Selectivity check_selectivity->low_selectivity Low check_catalyst_activity Check Catalyst Activity check_selectivity->check_catalyst_activity High increase_time_temp Increase Reaction Time/Temp incomplete_conversion->increase_time_temp optimize_conditions Optimize Reaction Conditions (Solvent, pH, Oxidant) low_selectivity->optimize_conditions catalyst_deactivated Catalyst Deactivated check_catalyst_activity->catalyst_deactivated Low purify_hmf Purify HMF Feedstock catalyst_deactivated->purify_hmf replace_catalyst Regenerate/Replace Catalyst purify_hmf->replace_catalyst

Caption: Troubleshooting flowchart for low FDCA yield.

References

Strategies to enhance the selectivity of HMF oxidation to 5-HMFCA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance, troubleshooting tips, and detailed experimental protocols to enhance the selectivity and yield of HMFCA in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high selectivity for 5-HMFCA during HMF oxidation?

A1: The primary challenge lies in selectively oxidizing the aldehyde group of HMF while leaving the hydroxyl group intact.[1] Common issues include:

  • Overoxidation: The primary alcohol group can be further oxidized to an aldehyde and then a carboxylic acid, leading to the formation of 2,5-diformylfuran (DFF), 5-formyl-2-furancarboxylic acid (FFCA), and ultimately 2,5-furandicarboxylic acid (FDCA).[2][3]

  • Side Reactions: HMF is prone to degradation and self-polymerization, especially under harsh reaction conditions (e.g., high temperatures, strong acidic or basic pH), forming insoluble humins.[4][5]

  • Catalyst Deactivation: Catalysts can lose their activity and/or selectivity over time due to poisoning, sintering of metal nanoparticles, or changes in the active species.[6]

Q2: Which catalytic systems are most effective for the selective oxidation of HMF to 5-HMFCA?

A2: Several catalytic systems have demonstrated high selectivity for 5-HMFCA:

  • Biocatalysts: Whole-cell biocatalysts, such as Gluconobacter oxydans and Comamonas testosteroni, have shown excellent selectivity (often approaching 100%) and high yields under mild reaction conditions.[7][8]

  • Noble Metal Catalysts: Gold (Au), platinum (Pt), and silver (Ag) based catalysts, often supported on materials like TiO2 or activated carbon, can achieve high selectivity.[2][9] The selectivity is highly dependent on reaction conditions, especially pH.

  • Non-Noble Metal Catalysts: Manganese oxides (MnOx) and molybdenum (Mo) complexes have emerged as cost-effective alternatives to noble metals, showing good yields of HMFCA.[10][11]

Q3: What is the role of pH in controlling the selectivity of HMF oxidation to 5-HMFCA?

A3: pH plays a crucial role in directing the reaction pathway. Alkaline conditions generally favor the oxidation of the aldehyde group, thus promoting the formation of HMFCA.[12] In strongly basic solutions, the Cannizzaro reaction can also occur, producing HMFCA and 2,5-bis(hydroxymethyl)furan (BHMF) in a 1:1 ratio.[11] However, high pH can also lead to HMF degradation and humin formation.[5] Therefore, careful optimization of pH is essential. For biocatalytic systems, maintaining the optimal pH for enzyme activity is critical.[1][7]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Selectivity to 5-HMFCA (High formation of DFF, FFCA, or FDCA) Over-active catalyst: The catalyst may be too aggressive, leading to the oxidation of the alcohol group.- Modify the catalyst: For metal catalysts, consider using bimetallic formulations (e.g., Au-Ag) to temper the activity. - Adjust reaction conditions: Lower the reaction temperature or pressure. - Reduce reaction time: Monitor the reaction closely and stop it once the maximum HMFCA yield is achieved.
Incorrect pH: The pH may not be optimal for selective aldehyde oxidation.- Optimize pH: For chemical catalysts, screen a range of basic pH values. For biocatalysts, ensure the pH is within the optimal range for the specific microorganism or enzyme.[1][7] - Use a buffer solution to maintain a stable pH throughout the reaction.
Low HMF Conversion Catalyst deactivation: The catalyst may have lost its activity.- Catalyst regeneration: Investigate methods to regenerate the catalyst (e.g., calcination for solid catalysts). - Use a more robust catalyst: Consider catalysts known for their stability under the chosen reaction conditions. - For biocatalysts, check for product inhibition or cell viability issues.[7]
Sub-optimal reaction conditions: Temperature, pressure, or substrate concentration may not be ideal.- Optimize reaction parameters: Systematically vary temperature, pressure, and substrate/catalyst ratio. - Ensure adequate mixing to overcome mass transfer limitations.
Formation of Dark, Insoluble Precipitate (Humins) Harsh reaction conditions: High temperatures or extreme pH can promote HMF degradation and polymerization.[4]- Milder conditions: Use lower temperatures and a more moderate pH. - Solvent selection: Employ aprotic solvents like DMSO or THF, which can suppress humin formation.[4]
High HMF concentration: High local concentrations of HMF can lead to self-polymerization.- Fed-batch strategy: Add the HMF substrate gradually over the course of the reaction to maintain a low concentration.[1]
Inconsistent Results Variability in catalyst preparation: Small changes in preparation methods can significantly impact catalyst performance.- Standardize catalyst synthesis: Follow a detailed and consistent protocol for catalyst preparation. - Thoroughly characterize the catalyst before use (e.g., using XRD, TEM, XPS) to ensure consistency.
Impure HMF: Impurities in the HMF starting material can affect the reaction.- Purify HMF: Use purified HMF or analyze the starting material for impurities that might interfere with the reaction.

Quantitative Data Summary

Table 1: Performance of Various Catalytic Systems for HMF Oxidation to 5-HMFCA

CatalystOxidantSolventTemp. (°C)Time (h)HMF Conv. (%)HMFCA Selectivity (%)HMFCA Yield (%)Reference
Resting cells of Comamonas testosteroni SC1588AirWater (pH 7.0)3036~100-~98[7]
Resting cells of Deinococcus wulumuqiensis R12AirWater (pH 7.0)3536>99~98~90[1][13]
Resting cells of Gluconobacter oxydans DSM 50049AirWater3012100100100[8]
Ag2OH2O2Water901>99-98[6]
[MnIV2(μ-O)3(tmtacn)2]2+H2O2Water (pH 11)25---53[11]
Au/TiO2O2Water (Na2CO3)30---90-95[1]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Oxidation of HMF to 5-HMFCA using Deinococcus wulumuqiensis R12

1. Cell Cultivation and Preparation:

  • Cultivate D. wulumuqiensis R12 in a suitable growth medium (e.g., TGY medium: 0.5% tryptone, 0.3% yeast extract, 0.1% glucose) at 30°C with shaking until the late exponential phase.

  • Harvest the cells by centrifugation (e.g., 8000 rpm for 10 min at 4°C).

  • Wash the cell pellet twice with a phosphate (B84403) buffer (e.g., 100 mM, pH 7.0).

  • Resuspend the cells in the same buffer to the desired cell concentration (e.g., 0.2 g/mL wet cell weight).[13]

2. Oxidation Reaction:

  • Set up the reaction in a suitable vessel (e.g., a baffled flask) containing the cell suspension and HMF at the desired concentration (e.g., 300 mM) in a phosphate buffer (100 mM, pH 7.0).[13]

  • Incubate the reaction mixture at 35°C with vigorous shaking (e.g., 850 rpm) to ensure sufficient aeration.[13]

  • Monitor the pH of the reaction and adjust it to approximately 7.0 periodically (e.g., every 3 hours for the first 12 hours) by adding a base (e.g., NaOH solution), as the formation of HMFCA will lower the pH.[1]

  • Take samples at regular intervals for analysis.

3. Product Analysis:

  • Centrifuge the samples to remove the cells.

  • Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of HMF and HMFCA.

  • HPLC conditions: A C18 column is typically used. The mobile phase can be a mixture of methanol (B129727) and water with a small amount of acid (e.g., 0.1% formic acid) for better peak separation. Detection is usually done with a UV detector at a wavelength of around 265 nm.

Protocol 2: Heterogeneous Catalytic Oxidation of HMF to 5-HMFCA using Ag2O

1. Catalyst and Reagents:

  • Silver(I) oxide (Ag2O)

  • 5-Hydroxymethylfurfural (HMF)

  • Hydrogen peroxide (H2O2)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

2. Oxidation Reaction:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve HMF in an aqueous solution of NaOH.

  • Add the Ag2O catalyst to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 90°C).[6]

  • Add the hydrogen peroxide solution dropwise to the reaction mixture over a specific period.

  • Allow the reaction to proceed for the desired time (e.g., 60 minutes).[6]

  • Monitor the reaction progress by taking small aliquots and analyzing them by HPLC.

3. Work-up and Product Analysis:

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the solid catalyst by filtration or centrifugation.

  • Acidify the filtrate with an acid (e.g., HCl) to precipitate the HMFCA product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Analyze the purity and yield of the final product using techniques like NMR, FT-IR, and HPLC.

Visualizations

Strategies_for_Selective_HMF_Oxidation_to_HMFCA cluster_strategies Strategies to Enhance Selectivity cluster_catalyst cluster_conditions cluster_process HMF HMF HMFCA 5-HMFCA HMF->HMFCA Selective Oxidation Overoxidation_Products Overoxidation Products (DFF, FFCA, FDCA) HMF->Overoxidation_Products Overoxidation Humins Humins HMF->Humins Degradation HMFCA->Overoxidation_Products Further Oxidation Catalyst_Design Catalyst Design Catalyst_Design->HMFCA Promotes Catalyst_Design->Overoxidation_Products Inhibits Biocatalysts Biocatalysts Noble_Metals Noble Metals (Au, Pt, Ag) Non_Noble_Metals Non-Noble Metals (Mn, Mo) Reaction_Conditions Reaction Condition Optimization Reaction_Conditions->HMFCA Promotes Reaction_Conditions->Overoxidation_Products Inhibits Reaction_Conditions->Humins Inhibits pH_Control pH Control (Alkaline) Temperature Mild Temperature Oxidant Choice of Oxidant Process_Engineering Process Engineering Process_Engineering->HMFCA Promotes Process_Engineering->Humins Inhibits Fed_Batch Fed-Batch Reactor

Caption: Strategies to enhance the selectivity of HMF oxidation to 5-HMFCA.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 5-Hydroxymethyl-2-furoic Acid (5-HMFCA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 5-Hydroxymethyl-2-furoic acid (5-HMFCA), a key metabolite of 5-hydroxymethylfurfural (B1680220) (HMF). The selection of a robust and reliable analytical method is critical for accurate quantification in various matrices, including biological fluids and pharmaceutical formulations. This document compares the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) against alternative methods such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Capillary Electrophoresis (CE), supported by experimental data from published literature.

Comparison of Analytical Method Performance

The choice of an analytical technique for 5-HMFCA quantification depends on the specific requirements of the study, including required sensitivity, selectivity, sample matrix complexity, and throughput. The following tables summarize the validation parameters of HPLC-UV, UPLC-MS/MS, and Capillary Electrophoresis for the analysis of 5-HMFCA and related compounds.

Table 1: HPLC-UV Method Performance for 5-HMFCA and Related Furanic Compounds

ParameterHPLC-UV for 5-HMFCA & Metabolites[1][2]HPLC-UV for 5-HMF[3]
Linearity Range Validated according to ICH guidelines (specific range not detailed in abstract)Not Specified
Correlation Coefficient (r²) Not Specified> 0.99
Limit of Detection (LOD) Validated according to ICH guidelines (specific value not detailed in abstract)0.01 mg/kg
Limit of Quantification (LOQ) Validated according to ICH guidelines (specific value not detailed in abstract)0.03 mg/kg
Accuracy (% Recovery) Validated according to ICH guidelines (specific values not detailed in abstract)97-108%
Precision (%RSD) Validated according to ICH guidelines (specific values not detailed in abstract)< 6%

Table 2: Alternative Method Performance for 5-HMFCA and Other Organic Acids

ParameterUPLC-MS/MS for Organic AcidsCapillary Zone Electrophoresis for Fatty Acids[4]
Linearity Range Not SpecifiedNot Specified
Correlation Coefficient (r²) Not SpecifiedNot Specified
Limit of Detection (LOD) Not Specified0.03 - 0.05 mmol/L
Limit of Quantification (LOQ) 0.2 - 6 µg/mL0.1 mmol/L
Accuracy (% Recovery) Not SpecifiedNot Specified
Precision (%RSD) Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.

HPLC-UV Method for 5-HMFCA and its Metabolites[1][2]

This method is suitable for the simultaneous determination of 5-HMF and its metabolites, including 5-HMFCA.

  • Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV detector.

  • Column: HILIC column (150 × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient system with:

  • Flow Rate: Not specified.

  • Detection: UV detection at the absorption maximum of 5-HMFCA (255 nm).[5]

  • Run Time: Approximately 12 minutes.

  • Sample Preparation: For urine samples, centrifugation followed by dilution with water is a viable preparation method.[5]

  • Validation: The method was validated following ICH guidelines for selectivity, linearity, precision, LOD, and LOQ.[1][2]

UPLC-MS/MS for General Organic Acid Analysis[4]

This method provides high sensitivity and selectivity for the analysis of various organic acids.

  • Instrumentation: Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (MS/MS).

  • Column: A mixed-mode reversed-phase/anion-exchange stationary phase column (e.g., Atlantis PREMIER BEH C18 AX).

  • Mobile Phase: Gradient elution with mobile phase A consisting of water with 50 mM ammonium formate and 0.9% formic acid (pH 2.9) and mobile phase B consisting of acetonitrile with 0.9% formic acid.

  • Detection: Mass spectrometry detection, which offers high selectivity and is less prone to interference from co-eluting compounds.

  • Advantages: This method offers greater retention and improved resolution for organic acids with a fast analysis time of less than 8 minutes.

Capillary Zone Electrophoresis for Organic and Fatty Acids[5]

Capillary electrophoresis is a high-efficiency separation technique suitable for charged molecules like organic acids.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica (B1680970) capillary.

  • Background Electrolyte (BGE): The choice of BGE is crucial for selectivity. For acidic analytes, a mixture of phosphoric acid and Tris at a low pH (e.g., 2.5) is a good starting point.

  • Detection: Indirect UV detection is often employed for organic acids that lack a strong chromophore.

  • Advantages: CE offers high separation efficiency, short analysis times, and low consumption of reagents and samples.

Method Validation Workflow and Comparison

The following diagrams illustrate the typical workflow for analytical method validation and a comparison of the key features of the discussed analytical techniques.

cluster_workflow HPLC-UV Method Validation Workflow MethodDevelopment Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity & Selectivity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Validation Report Robustness->ValidationReport

A typical workflow for HPLC-UV method validation.

cluster_comparison Comparison of Analytical Techniques HPLC_UV HPLC-UV Cost-effective Good robustness Established methodology UPLC_MSMS UPLC-MS/MS High sensitivity High selectivity Higher cost & complexity CE Capillary Electrophoresis High separation efficiency Low sample/reagent consumption Suitable for charged analytes Comparison Key Considerations Comparison->HPLC_UV Cost & Simplicity Comparison->UPLC_MSMS Sensitivity & Selectivity Comparison->CE Efficiency & Sample Volume

Key considerations for selecting an analytical method.

References

A Comparative Guide to Noble Metal Catalysts for the Selective Oxidation of HMF to 5-HMFCA

Author: BenchChem Technical Support Team. Date: December 2025

The conversion of 5-hydroxymethylfurfural (B1680220) (HMF), a key bio-based platform chemical, into its value-added derivatives is a cornerstone of sustainable chemistry. Among these, 5-hydroxymethyl-2-furancarboxylic acid (5-HMFCA) serves as a crucial intermediate in the synthesis of polymers, pharmaceuticals, and fungicides. This guide provides a comparative analysis of noble metal catalysts—gold (Au), platinum (Pt), palladium (Pd), and ruthenium (Ru)—for the selective aerobic oxidation of HMF to 5-HMFCA, offering researchers, scientists, and drug development professionals a comprehensive overview of catalyst performance based on experimental data.

Performance Overview of Noble Metal Catalysts

The selective oxidation of the aldehyde group in HMF to a carboxylic acid group to form 5-HMFCA is a challenging reaction that requires catalysts with high activity and selectivity. Noble metals have demonstrated significant efficacy in this transformation. The choice of metal, support material, and reaction conditions plays a pivotal role in determining the catalyst's performance, including HMF conversion, selectivity towards 5-HMFCA, and the overall yield of the desired product.

Generally, the reaction pathway for the aerobic oxidation of HMF can proceed through two main routes: oxidation of the hydroxymethyl group to an aldehyde, forming 2,5-diformylfuran (DFF), or oxidation of the formyl group to a carboxyl group, yielding 5-HMFCA.[1][2][3] The latter is the focus of this guide. Subsequent oxidation of 5-HMFCA can lead to 5-formyl-2-furancarboxylic acid (FFCA) and ultimately to 2,5-furandicarboxylic acid (FDCA).[1][4]

Below is a summary of the performance of various noble metal catalysts in the conversion of HMF to 5-HMFCA, compiled from recent literature.

Data Presentation: Catalyst Performance in HMF to 5-HMFCA Conversion

The following tables summarize the catalytic performance of gold (Au), platinum (Pt), palladium (Pd), and ruthenium (Ru) based catalysts under various reaction conditions.

Table 1: Gold (Au)-Based Catalysts

CatalystSupportTemp. (°C)Pressure (bar O₂)BaseTime (h)HMF Conv. (%)5-HMFCA Yield (%)Reference
AuCarbon226.90.3 M NaOH->99High Yield[5][6]
AuTiO₂226.90.3 M NaOH->99High Yield[5][6]
AuCeO₂6510 (air)Na₂CO₃---[7]
Au-PdVermiculite10020None2100-[6]
Au/Sn-Mg-BetaZeolite30---91.9Main Product[8]

Note: In some studies, 5-HMFCA was reported as the primary intermediate, but the final product reported was FDCA. The yield of 5-HMFCA was not always explicitly quantified.

Table 2: Platinum (Pt)-Based Catalysts

CatalystSupportTemp. (°C)Pressure (bar O₂)BaseTime (h)HMF Conv. (%)5-HMFCA Yield (%)Reference
PtCarbon226.90.3 M NaOH->99-[5][6]
PtC-O-Mg11010None12>99Not Detected*[5]
PtZrO₂10040-2497-[9]

*In this specific study, the reaction proceeded directly to FDCA without the detection of 5-HMFCA as an intermediate.[5]

Table 3: Palladium (Pd)-Based Catalysts

CatalystSupportTemp. (°C)Pressure (bar O₂)BaseTime (h)HMF Conv. (%)5-HMFCA Yield (%)Reference
PdCarbon226.90.3 M NaOH->99-[5][6]
PdC-Fe₃O₄80Ambient (air)K₂CO₃498.2-[10]

Table 4: Ruthenium (Ru)-Based Catalysts

CatalystSupportTemp. (°C)Pressure (bar O₂)BaseTime (h)HMF Conv. (%)5-HMFCA Yield (%)Reference
RuMgAlO1606.2 (O₂)None4100Not Detected[2]
RuMgO1606.2 (O₂)None488Not Detected[2]
RuCarbon--None---[11]

*In these studies, the oxidation of HMF using Ru catalysts proceeded via the DFF intermediate, and 5-HMFCA was not observed.[2]

Experimental Protocols

A generalized experimental protocol for the catalytic oxidation of HMF to 5-HMFCA is outlined below. Specific parameters should be optimized based on the chosen catalyst and desired outcome.

Catalyst Preparation

Noble metal catalysts are typically prepared by impregnation or deposition-precipitation methods.

  • Support Preparation: The support material (e.g., activated carbon, TiO₂, CeO₂, Al₂O₃) is chosen based on desired properties such as surface area and metal-support interactions. It may be pre-treated (e.g., calcined) to ensure stability and cleanliness.

  • Impregnation/Deposition: A solution of a noble metal precursor (e.g., HAuCl₄, H₂PtCl₆, PdCl₂, RuCl₃) is added to a slurry of the support material. The mixture is stirred for a specified time to ensure uniform deposition of the metal precursor onto the support.

  • Reduction: The precursor is then reduced to its metallic state. This can be achieved through chemical reduction (e.g., using NaBH₄, H₂) or thermal treatment under a reducing atmosphere.

  • Washing and Drying: The resulting catalyst is thoroughly washed with deionized water to remove any residual ions and then dried in an oven.

Catalytic Reaction

The oxidation reaction is typically carried out in a batch reactor.

  • Reactor Setup: A high-pressure batch reactor equipped with a magnetic stirrer, gas inlet, sampling port, and temperature controller is used.

  • Reaction Mixture: The catalyst, HMF, solvent (typically water or an aqueous base solution), and a base (if required, e.g., NaOH, Na₂CO₃) are loaded into the reactor.

  • Reaction Conditions: The reactor is sealed, purged with an inert gas (e.g., N₂), and then pressurized with oxygen or air to the desired pressure. The reactor is heated to the set temperature while stirring vigorously to ensure good mass transfer.

  • Sampling and Analysis: Liquid samples are periodically withdrawn from the reactor, filtered to remove the catalyst, and analyzed to monitor the progress of the reaction.

Product Analysis

The concentration of HMF and the reaction products (5-HMFCA, DFF, FFCA, FDCA) are typically quantified using High-Performance Liquid Chromatography (HPLC).

  • HPLC System: An HPLC system equipped with a suitable column (e.g., C18) and a UV detector is used.

  • Mobile Phase: A mixture of an acidic aqueous solution (e.g., dilute H₂SO₄ or formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly used as the mobile phase.

  • Quantification: The concentrations of the components are determined by comparing their peak areas to those of external standards with known concentrations. HMF conversion, product selectivity, and yield are then calculated using the following formulas:

    • HMF Conversion (%) = [(Initial moles of HMF - Final moles of HMF) / Initial moles of HMF] × 100

    • 5-HMFCA Selectivity (%) = [Moles of 5-HMFCA produced / (Initial moles of HMF - Final moles of HMF)] × 100

    • 5-HMFCA Yield (%) = [Moles of 5-HMFCA produced / Initial moles of HMF] × 100

Mandatory Visualization

Reaction_Pathway HMF 5-Hydroxymethylfurfural (HMF) HMFCA 5-Hydroxymethyl-2- furancarboxylic acid (5-HMFCA) HMF->HMFCA [O] (Aldehyde Oxidation) DFF 2,5-Diformylfuran (DFF) HMF->DFF [O] (Alcohol Oxidation) FFCA 5-Formyl-2-furancarboxylic acid (FFCA) HMFCA->FFCA [O] DFF->FFCA [O] FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA [O]

Caption: Reaction pathways for the aerobic oxidation of HMF.

Experimental_Workflow Support Support Impregnation Impregnation Support->Impregnation Reduction Reduction Impregnation->Reduction Washing_Drying Washing_Drying Reduction->Washing_Drying Reactor_Setup Reactor_Setup Washing_Drying->Reactor_Setup Reaction_Mixture Reaction_Mixture Reactor_Setup->Reaction_Mixture Reaction_Execution Reaction_Execution Reaction_Mixture->Reaction_Execution Sampling Sampling Reaction_Execution->Sampling HPLC_Analysis HPLC_Analysis Sampling->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification

Caption: General experimental workflow for HMF oxidation.

References

A Comparative Guide: Chemical vs. Biocatalytic Synthesis of 5-Hydroxymethyl-2-furancarboxylic Acid (5-HMFCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-hydroxymethyl-2-furancarboxylic acid (5-HMFCA), a valuable bio-based platform chemical and intermediate for pharmaceuticals and polymers, can be achieved through both chemical and biocatalytic routes.[1][2][3] This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal synthesis strategy for their specific needs.

At a Glance: Key Performance Indicators

The choice between chemical and biocatalytic synthesis of 5-HMFCA hinges on a variety of factors, including yield, selectivity, reaction conditions, and catalyst reusability. The following tables summarize quantitative data from various studies to facilitate a direct comparison.

Table 1: Comparison of Chemical Catalytic Systems for 5-HMFCA Synthesis
CatalystOxidantBaseSolventTemperature (°C)Time (h)HMF Conversion (%)5-HMFCA Yield (%)Reference
2.5%Ag–PVP/ZrO₂O₂NaOHWater20210098.2[4]
Ag₂OH₂O₂NaOHWater90110098[5]
Pd/CCO₂K₂CO₃Water14030>99~8% (FDCA was major product)[6]
Ru-pincer complexWaterNaOH1,4-dioxane/water15068>95(FDCA was major product)[7]
Stevia-derived Ag NPsTEMPO-Deep Eutectic Solvent500.75>9998[8]
Table 2: Comparison of Biocatalytic Systems for 5-HMFCA Synthesis
BiocatalystSubstrate Conc. (mM)pHTemperature (°C)Time (h)5-HMFCA Yield (%)Reference
Deinococcus wulumuqiensis R12 (whole-cell)3007.0353690[2]
Gluconobacter oxydans DSM 50049 (resting cells)250 (crude HMF)pH-controlled306Quantitative[9]
Comamonas testosteroni SC1588 (whole-cell)2007.03024~100[10]
Pseudochrobactrum sp. B2L (whole-cell)2007.0302499[11]
Lysinibacillus sp. B2P (whole-cell)2007.0302499[11]
Galactose Oxidase M3–5 (enzyme)20 (HMFCA from HMF)7.030490 (converted to FFCA)[12]
Engineered E. coli (harboring vanillin (B372448) dehydrogenase)2007.030-92[10]

Experimental Workflows and Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the generalized workflows for both chemical and biocatalytic synthesis of 5-HMFCA, as well as the reaction pathway from 5-hydroxymethylfurfural (B1680220) (HMF).

Chemical_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing HMF HMF Solution Reactor Reactor HMF->Reactor Catalyst Chemical Catalyst (e.g., Ag NPs, Ag₂O) Catalyst->Reactor Base Base (e.g., NaOH) Base->Reactor Solvent Solvent (e.g., Water) Solvent->Reactor Filtration Catalyst Filtration Reactor->Filtration Reaction Mixture Acidification Acidification Filtration->Acidification Filtrate Extraction Product Extraction Acidification->Extraction Purification Purification Extraction->Purification HMFCA_Product 5-HMFCA Product Purification->HMFCA_Product

Figure 1: Generalized workflow for the chemical synthesis of 5-HMFCA.

Biocatalytic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Biotransformation cluster_downstream Downstream Processing HMF_Substrate HMF Substrate Bioreactor Bioreactor HMF_Substrate->Bioreactor Biocatalyst Biocatalyst (e.g., Whole Cells, Enzyme) Biocatalyst->Bioreactor Buffer Buffer Solution Buffer->Bioreactor Cell_Removal Cell Removal (Centrifugation/Filtration) Bioreactor->Cell_Removal Reaction Mixture Acidification Acidification of Supernatant Cell_Removal->Acidification Supernatant Extraction Product Extraction Acidification->Extraction Purification Purification Extraction->Purification HMFCA_Product 5-HMFCA Product Purification->HMFCA_Product

Figure 2: Generalized workflow for the biocatalytic synthesis of 5-HMFCA.

HMF_Oxidation_Pathway HMF 5-Hydroxymethylfurfural (HMF) HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (5-HMFCA) HMF->HMFCA Oxidation of aldehyde group DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation of alcohol group FFCA 5-Formyl-2-furancarboxylic acid (FFCA) HMFCA->FFCA Overoxidation DFF->FFCA Oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Oxidation

Figure 3: Reaction pathway for the oxidation of HMF.

Detailed Experimental Protocols

The following are representative experimental protocols for the chemical and biocatalytic synthesis of 5-HMFCA, based on published literature.

Chemical Synthesis Protocol: Aerobic Oxidation of HMF using Ag-PVP/ZrO₂ Catalyst

This protocol is adapted from the work of Yuan et al. (2019).[4]

  • Catalyst Preparation: Prepare the Ag-PVP/ZrO₂ catalyst as described in the source literature.

  • Reaction Setup: In a 50 mL flask, dissolve 0.2 g of HMF and 0.126 g of NaOH in 50 mL of deionized water.

  • Catalyst Addition: Add 0.05 g of the 2.5%Ag–PVP/ZrO₂(1:1) catalyst to the reaction mixture.

  • Reaction Execution: Stir the mixture at 20°C while bubbling oxygen through the solution at a flow rate of 60 mL/min.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.

  • Product Isolation: After 2 hours, or upon reaction completion, filter the catalyst from the reaction mixture.

  • Purification: Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the 5-HMFCA. The precipitate can then be collected by filtration, washed, and dried.

Biocatalytic Synthesis Protocol: Whole-Cell Biotransformation of HMF using Deinococcus wulumuqiensis R12

This protocol is based on the research by Cang et al. (2019).[2]

  • Biocatalyst Preparation: Cultivate Deinococcus wulumuqiensis R12 and prepare resting cells as described in the source literature.

  • Reaction Setup: In a suitable reaction vessel, prepare a reaction mixture containing the desired concentration of HMF (e.g., 100 mM) in a phosphate (B84403) buffer (pH 7.0).

  • Initiation of Biotransformation: Add the prepared resting cells of D. wulumuqiensis R12 to the reaction mixture to a final concentration (e.g., a specific optical density or cell dry weight).

  • Reaction Conditions: Incubate the reaction mixture at 35°C with shaking to ensure adequate aeration and mixing.

  • Reaction Monitoring: Periodically withdraw samples to monitor the consumption of HMF and the formation of 5-HMFCA using HPLC.

  • Fed-Batch Strategy (for higher concentrations): For higher initial HMF concentrations (e.g., up to 500 mM), a fed-batch approach can be employed where HMF is added portion-wise to mitigate substrate inhibition.[2]

  • Product Isolation: Once the reaction is complete, remove the cells by centrifugation.

  • Purification: Acidify the resulting supernatant to precipitate the 5-HMFCA, which can then be isolated by filtration, washed, and dried.

Concluding Remarks

Both chemical and biocatalytic methods offer effective routes for the synthesis of 5-HMFCA, each with its own set of advantages and disadvantages.

Chemical synthesis , particularly with catalysts like silver nanoparticles, can achieve high yields in short reaction times under relatively mild conditions.[4][5][8] However, these methods often require the use of bases and may involve catalysts that are susceptible to deactivation, necessitating further research into catalyst stability and reusability.[5]

Biocatalytic synthesis , utilizing either whole cells or isolated enzymes, operates under environmentally benign conditions (aqueous media, mild temperatures, and neutral pH) and often exhibits excellent selectivity, minimizing the formation of byproducts.[2][9][11] While substrate inhibition can be a challenge at high HMF concentrations, strategies such as fed-batch processing have been successfully employed to achieve high product titers.[2][10] The use of robust microorganisms further enhances the industrial applicability of this approach.[1]

The selection of the most appropriate method will depend on the specific requirements of the application, including desired purity, scalability, cost-effectiveness, and environmental considerations. This guide provides the foundational data and protocols to assist researchers in making an informed decision.

References

5-Hydroxymethyl-2-furoic acid vs. 2,5-furandicarboxylic acid: a comparative review

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review: 5-Hydroxymethyl-2-furoic acid vs. 2,5-furandicarboxylic acid

A detailed analysis for researchers, scientists, and drug development professionals.

In the burgeoning field of bio-based chemicals and sustainable polymers, this compound (HMFCA) and 2,5-furandicarboxylic acid (FDCA) have emerged as key furanic compounds derived from renewable resources. While FDCA has garnered significant attention as a promising replacement for petroleum-derived terephthalic acid in high-performance polyesters, HMFCA, an intermediate in the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to FDCA, also possesses functionalities that warrant a comparative evaluation. This guide provides a comprehensive comparison of their chemical properties, synthesis, performance in polymer applications, and biological activities, supported by experimental data and detailed protocols.

Chemical Structure and Physicochemical Properties

HMFCA and FDCA share a furan (B31954) ring core, but differ in their functional groups at the C5 position. HMFCA possesses a hydroxymethyl group, offering a site for esterification or other reactions, while FDCA has a second carboxylic acid group, making it a difunctional monomer ideal for step-growth polymerization.[1][2] This structural difference significantly influences their physicochemical properties, as summarized in the table below.

PropertyThis compound (HMFCA)2,5-furandicarboxylic acid (FDCA)
Chemical Formula C₆H₆O₄[1]C₆H₄O₅[2]
Molecular Weight 142.11 g/mol [1]156.09 g/mol [2]
Appearance Pale yellow solid[3]White to yellow solid[4][5]
Melting Point 247 °C (decomposes)[3]342 °C[2][6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[7]Soluble in DMSO; slightly soluble in water[4][8]
pKa (strongest acidic) 3.11 (Predicted)[9]Not explicitly found

Synthesis and Production

Both HMFCA and FDCA are primarily derived from the oxidation of 5-hydroxymethylfurfural (HMF), a key platform chemical obtained from the dehydration of C6 sugars. The synthesis pathway involves the sequential oxidation of the aldehyde and alcohol groups of HMF.

The oxidation of HMF can proceed through two main routes, with HMFCA being a key intermediate in one of these pathways.[10] The selective oxidation of the aldehyde group of HMF yields HMFCA, which can then be further oxidized to FDCA.[3] Various catalytic systems, including those based on noble metals and biocatalysts, have been developed to control the selectivity of this oxidation process.[11]

SynthesisPathways HMF 5-Hydroxymethylfurfural (HMF) HMFCA This compound (HMFCA) HMF->HMFCA Oxidation of aldehyde DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation of alcohol FFCA 5-Formyl-2-furancarboxylic acid (FFCA) HMFCA->FFCA Oxidation of alcohol FDCA 2,5-furandicarboxylic acid (FDCA) FFCA->FDCA Oxidation of aldehyde DFF->FFCA Oxidation of aldehyde

Performance in Polymer Applications

FDCA is extensively studied as a bio-based monomer for producing polyesters, most notably poly(ethylene 2,5-furandicarboxylate) (PEF).[10][12] These polyesters exhibit excellent thermal stability, mechanical strength, and gas barrier properties, often superior to their petroleum-based counterparts like poly(ethylene terephthalate) (PET).[13] The rigid furan ring in the FDCA molecule contributes to the high glass transition temperature and melting point of the resulting polymers.[8]

HMFCA , with its carboxylic acid and hydroxyl functionalities, can theoretically act as an A-B type monomer for polyester (B1180765) synthesis. However, there is limited literature on the synthesis and properties of homopolyesters derived solely from HMFCA. One study mentions the enzymatic copolymerization of HMFCA with ε-caprolactone to produce biodegradable oligoesters.[14] The presence of both a carboxylic acid and a primary alcohol allows for self-condensation, but the reactivity and resulting polymer properties are not as well-documented as those of FDCA-based polymers.

PropertyPoly(ethylene 2,5-furandicarboxylate) (PEF) from FDCAHypothetical Poly(5-hydroxymethyl-2-furoate) from HMFCA
Glass Transition Temp. ~85-95 °C[12]Not available
Melting Temperature ~210-220 °C[12]Not available
Tensile Strength ~50-70 MPa[12]Not available
Tensile Modulus ~2000-3000 MPa[12]Not available

Biological Activities

Both HMFCA and FDCA are found as metabolites in biological systems. HMFCA is a known human urinary metabolite of HMF, a compound commonly found in heated foods.[1][15] Some studies have also reported nematicidal and fungal metabolite roles for HMFCA.[1][16] FDCA is also a byproduct of certain fungal species.[16][17]

While the biological activities of HMF have been investigated, including antioxidant and potential cytotoxic effects, direct comparative studies on the bioactivity of HMFCA and FDCA are limited.[18] Given their structural similarities to other biologically active furan compounds, further investigation into their pharmacological profiles is warranted.

Experimental Protocols

To facilitate further comparative research, this section provides detailed methodologies for key experiments.

Protocol 1: Synthesis of Polyesters by Melt Polycondensation

This protocol describes a general two-stage melt polycondensation method applicable for synthesizing polyesters from both HMFCA and FDCA (or its dimethyl ester).

Materials:

  • Monomer: this compound (HMFCA) or Dimethyl 2,5-furandicarboxylate (DMFDCA)

  • Diol (for FDCA): Ethylene (B1197577) glycol

  • Catalyst: Antimony(III) oxide or Titanium(IV) isopropoxide

  • Stabilizer: Phosphoric acid

  • High-vacuum pump, reaction vessel with stirrer, heating mantle, and condenser.

Procedure:

  • Esterification/Transesterification:

    • For FDCA: Charge the reactor with DMFDCA and ethylene glycol in a 1:2.2 molar ratio, along with the catalyst (e.g., 200-300 ppm Sb₂O₃).

    • For HMFCA: Charge the reactor with HMFCA and catalyst.

    • Heat the mixture under a nitrogen atmosphere with stirring, gradually increasing the temperature to around 180-220 °C.

    • Collect the byproduct (methanol for DMFDCA, water for HMFCA) in the condenser. This stage typically takes 2-4 hours.

  • Polycondensation:

    • After the first stage, add the stabilizer.

    • Gradually increase the temperature to 230-260 °C and apply a high vacuum (<1 mbar).

    • Continue the reaction for 2-4 hours, observing the increase in viscosity of the melt.

    • Once the desired viscosity is reached, cool the reactor and extrude the polymer.

PolymerSynthesis cluster_0 Stage 1: Esterification/Transesterification cluster_1 Stage 2: Polycondensation Monomers Monomers + Catalyst Heating Heat to 180-220°C under N₂ Monomers->Heating Byproduct Collect Byproduct (Methanol/Water) Heating->Byproduct Stabilizer Add Stabilizer Byproduct->Stabilizer Vacuum Heat to 230-260°C under Vacuum Stabilizer->Vacuum Polymer High Viscosity Polymer Vacuum->Polymer

Protocol 2: Determination of Thermal Properties

Differential Scanning Calorimetry (DSC): [19][20]

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample to a temperature above its expected melting point (e.g., 250 °C for PEF) at a rate of 10 °C/min under a nitrogen atmosphere to erase thermal history.

  • Cool the sample to below its glass transition temperature (e.g., 0 °C) at a rate of 10 °C/min.

  • Reheat the sample at 10 °C/min to above its melting point.

  • Determine the glass transition temperature (Tg) from the inflection point in the second heating scan and the melting temperature (Tm) from the peak of the endothermic melting event.

Thermogravimetric Analysis (TGA): [19][20]

  • Place 10-15 mg of the polymer sample in a TGA pan.

  • Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • Determine the onset of decomposition temperature and the temperature of maximum decomposition rate.

Protocol 3: Measurement of Mechanical Properties

Tensile Testing: [21][22][23]

  • Prepare dog-bone shaped specimens of the polymer according to ASTM D638 or ISO 527 standards.

  • Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% RH) for at least 24 hours.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load and elongation data.

  • Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

Protocol 4: In Vitro Cytotoxicity (MTT Assay)[24][25][26]
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of HMFCA or FDCA dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic). Include a vehicle control.

  • Incubate for 24, 48, or 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 5: Antioxidant Activity (DPPH Assay)[27][28][29][30]
  • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Prepare various concentrations of HMFCA and FDCA in methanol.

  • In a 96-well plate, add the test compound solutions and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

Conclusion

2,5-furandicarboxylic acid (FDCA) is a well-established, high-performance bio-based monomer, particularly for polyester applications, with a growing body of supporting experimental data. Its symmetrical difunctional structure leads to polymers with excellent thermal and mechanical properties. This compound (HMFCA), while a key intermediate in the production of FDCA, shows potential as a monomer in its own right, although it remains significantly less explored. Its A-B type structure could lead to different polymer architectures and properties.

For researchers and developers, FDCA presents a more mature and predictable platform for developing sustainable polymers. However, HMFCA offers an opportunity for novel polymer design and exploration of unique material properties. Further direct comparative studies are essential to fully elucidate the performance differences and potential applications of both these valuable furanic building blocks. The provided experimental protocols offer a framework for conducting such comparative analyses.

References

Spectroscopic Comparison of 5-HMFCA and Its Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 5-hydroxymethyl-2-furancarboxylic acid (5-HMFCA) and its methyl, ethyl, and butyl esters is presented, offering a comparative guide to their spectroscopic properties. This document provides researchers, scientists, and drug development professionals with essential data for the identification and characterization of these furan-based compounds.

5-Hydroxymethyl-2-furancarboxylic acid (5-HMFCA) is a versatile bio-based platform chemical derived from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF). Its esters are of growing interest in various fields, including the development of novel polymers, plasticizers, and pharmaceuticals. A thorough understanding of their spectroscopic signatures is crucial for synthesis monitoring, quality control, and structural elucidation. This guide summarizes key spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis) for 5-HMFCA and its methyl, ethyl, and butyl esters, supported by detailed experimental protocols and a visual representation of the analytical workflow.

Comparative Spectroscopic Data

The following tables provide a summary of the key spectroscopic data for 5-HMFCA and its esters. This side-by-side comparison highlights the characteristic shifts and fragments that differentiate these compounds.

Table 1: ¹H NMR Spectroscopic Data (δ in ppm)

CompoundH3H4-CH₂-OH / -CH₂-O--OHEster Alkyl Group ProtonsSolvent
5-HMFCA 7.20 (d)6.55 (d)4.65 (s)-Not ApplicableDMSO-d₆
Methyl 5-(hydroxymethyl)-2-furoate 7.15 (d, J=3.4 Hz)6.48 (d, J=3.4 Hz)4.58 (s)5.45 (t, J=5.8 Hz)3.78 (s, 3H)CDCl₃
Ethyl 5-(hydroxymethyl)-2-furoate ~7.12~6.45~4.57-~4.30 (q, 2H), ~1.35 (t, 3H)CDCl₃
Butyl 5-(hydroxymethyl)-2-furoate ~7.11~6.44~4.56-~4.25 (t, 2H), ~1.70 (m, 2H), ~1.45 (m, 2H), ~0.95 (t, 3H)CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (δ in ppm)

CompoundC2 (C=O)C5C3C4-CH₂-OH / -CH₂-O-Ester Alkyl Group CarbonsSolvent
5-HMFCA 160.5158.0120.5112.056.5Not ApplicableDMSO-d₆
Methyl 5-(hydroxymethyl)-2-furoate 159.0158.8118.9109.856.251.9CDCl₃
Ethyl 5-(hydroxymethyl)-2-furoate ~158.8~158.7~119.0~110.0~56.3~61.0, ~14.3CDCl₃
Butyl 5-(hydroxymethyl)-2-furoate ~158.8~158.7~119.1~110.1~56.4~65.0, ~30.7, ~19.2, ~13.7CDCl₃

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key FragmentsIonization Method
5-HMFCA 142125, 97, 83, 69, 55GC-MS[1]
Methyl 5-(hydroxymethyl)-2-furoate 156125, 97, 69, 53ESI-MS
Ethyl 5-(hydroxymethyl)-2-furoate 170125, 97, 69ESI-MS
Butyl 5-(hydroxymethyl)-2-furoate 198142, 125, 97, 69, 57ESI-MS

Table 4: IR and UV-Vis Spectroscopic Data

CompoundIR (cm⁻¹) Key AbsorptionsUV-Vis (λmax in nm)
5-HMFCA ~3350 (O-H), ~1680 (C=O, acid), ~1570, ~1470 (furan ring)~265
Methyl 5-(hydroxymethyl)-2-furoate ~3400 (O-H), ~1715 (C=O, ester), ~1575, ~1475 (furan ring)~270
Ethyl 5-(hydroxymethyl)-2-furoate ~3400 (O-H), ~1710 (C=O, ester), ~1575, ~1475 (furan ring)~270
Butyl 5-(hydroxymethyl)-2-furoate ~3400 (O-H), ~1710 (C=O, ester), ~1575, ~1475 (furan ring)~270

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation : Acquire spectra on a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition :

    • Pulse sequence: Standard single-pulse sequence.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-5 s.

  • ¹³C NMR Acquisition :

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation delay: 2 s.

  • Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation : Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source for esters and an Electron Ionization (EI) source for the acid (if using GC-MS).

  • ESI-MS (for esters) :

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • GC-MS (for 5-HMFCA) :

    • Inject a derivatized sample (e.g., trimethylsilyl (B98337) ester) into the gas chromatograph.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Acquire mass spectra in EI mode.

  • Data Analysis : Identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. For liquid samples, a thin film can be prepared between two NaCl or KBr plates.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Collect a background spectrum of the empty ATR crystal or salt plates.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol (B145695) or methanol) to an absorbance value below 1.5.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Use a cuvette containing the pure solvent as a blank to zero the instrument.

    • Record the absorption spectrum over a wavelength range of 200-400 nm.

  • Data Analysis : Determine the wavelength of maximum absorbance (λmax).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of 5-HMFCA esters.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis 5-HMFCA 5-HMFCA Esterification Esterification 5-HMFCA->Esterification Alcohol Alcohol (Methanol, Ethanol, Butanol) Alcohol->Esterification 5-HMFCA_Ester 5-HMFCA Ester Esterification->5-HMFCA_Ester NMR NMR (¹H, ¹³C) 5-HMFCA_Ester->NMR Structure Elucidation MS Mass Spec. 5-HMFCA_Ester->MS Molecular Weight & Fragmentation IR FTIR 5-HMFCA_Ester->IR Functional Groups UV_Vis UV-Vis 5-HMFCA_Ester->UV_Vis Conjugation Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis

Caption: Workflow for the synthesis and spectroscopic characterization of 5-HMFCA esters.

References

Quantifying 5-Hydroxymethyl-2-furoic Acid in Complex Food Matrices: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 5-Hydroxymethyl-2-furoic acid (5-HMFCA) in complex food matrices is crucial for understanding its formation, stability, and potential physiological effects. This guide provides an objective comparison of the primary analytical techniques employed for this purpose—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—supported by experimental data and detailed protocols.

This compound is a key metabolite of 5-hydroxymethylfurfural (B1680220) (HMF), a compound formed during the heat treatment of carbohydrate-rich foods. Monitoring 5-HMFCA levels provides insights into the intake and metabolic fate of HMF. The choice of analytical method for its quantification is critical and depends on the specific requirements of the study, including sensitivity, selectivity, and the complexity of the food matrix.

Performance Comparison of Analytical Methods

The two most prevalent methods for the quantification of 5-HMFCA are HPLC-UV and LC-MS/MS. Each presents distinct advantages and limitations in terms of performance.

Performance ParameterHPLC-UV / HPLC-DADLC-MS/MS
Linearity (R²) > 0.999[1]> 0.99[2][3]
Limit of Detection (LOD) 0.76 µg/mL (in coffee)0.005 µg/g (for HMF in food)[4]
Limit of Quantification (LOQ) 2.55 µg/mL (in coffee)Not explicitly found for 5-HMFCA
Precision (%RSD) ≤ 4.5% (inter- and intraday)< 10%
Accuracy (% Recovery) ≥ 89.9% (in coffee)90.4% (for HMF in extruded products)[3]
Selectivity Good, but susceptible to co-eluting matrix components.Excellent, high specificity through mass-to-charge ratio.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Throughput Generally higher throughput for routine analysis.Can be lower due to more complex instrumentation.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a robust and widely accessible technique. It offers good linearity and precision for the quantification of 5-HMFCA, particularly in less complex matrices. However, its sensitivity and selectivity can be limiting when dealing with trace amounts or in foods with many interfering compounds.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity. By monitoring specific precursor and product ion transitions, this method can accurately quantify 5-HMFCA even at very low concentrations and in highly complex food matrices, minimizing the impact of co-eluting substances. While more expensive, LC-MS/MS is the gold standard for trace-level quantification and confirmatory analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for sample preparation and analysis using HPLC-DAD and LC-MS/MS.

Sample Preparation: Solid Phase Extraction (SPE) for Beverages

A common and effective method for cleaning up liquid samples like fruit juices and other beverages is Solid Phase Extraction (SPE).

  • Conditioning: An SPE cartridge (e.g., Oasis HLB) is conditioned with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Loading: The beverage sample (e.g., 10 mL of fruit juice), previously centrifuged and filtered, is loaded onto the cartridge.

  • Washing: The cartridge is washed with 5 mL of water to remove sugars and other polar interferences.

  • Elution: 5-HMFCA and other furan (B31954) derivatives are eluted with 5 mL of methanol.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in a known volume (e.g., 1 mL) of the mobile phase for injection into the chromatography system.

Method 1: HPLC-DAD Quantification of 5-HMFCA in Coffee

This method is adapted from a validated procedure for the simultaneous determination of HMF and 5-HMFCA.

  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 250 nm for 5-HMFCA.

  • Injection Volume: 20 µL.

  • Quantification: Based on a calibration curve prepared from pure 5-HMFCA standards.

Method 2: LC-MS/MS Quantification of 5-HMFCA in Processed Foods

This protocol is based on methods developed for the sensitive analysis of HMF and can be adapted for 5-HMFCA.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase or HILIC column.

  • Mobile Phase: A gradient elution typically consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve ionization.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Ionization Mode: Negative electrospray ionization (ESI-) is often suitable for acidic compounds like 5-HMFCA.

  • MRM Transitions: Specific precursor ion (the deprotonated molecule [M-H]⁻ of 5-HMFCA) and product ions are monitored for quantification and confirmation.

  • Quantification: An internal standard (e.g., a stable isotope-labeled version of 5-HMFCA) is recommended for the most accurate quantification, using a calibration curve.

Visualizing the Workflow and Decision-Making Process

To aid in understanding the analytical process, the following diagrams illustrate the general workflow and a decision-making tree for method selection.

G General Workflow for 5-HMFCA Quantification cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Homogenization Sample Homogenization Extraction Extraction Homogenization->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation Injection Detection Detection (UV or MS/MS) LC_Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

General workflow for 5-HMFCA analysis.

G Decision Tree for Method Selection Start Start: Need to quantify 5-HMFCA Matrix Complex Food Matrix? Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity Yes Budget Budget Constraints? Matrix->Budget No Confirmation Confirmatory Analysis Needed? Sensitivity->Confirmation No LCMS Use LC-MS/MS Sensitivity->LCMS Yes Confirmation->Budget No Confirmation->LCMS Yes HPLC Use HPLC-UV/DAD Budget->HPLC Yes Budget->LCMS No

Decision tree for selecting an analytical method.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Hydroxymethyl-2-furancarboxylic Acid (5-HMFCA) Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantitative determination of 5-Hydroxymethyl-2-furancarboxylic acid (5-HMFCA), a key metabolite of the dietary compound 5-hydroxymethylfurfural (B1680220) (HMF). The accurate measurement of 5-HMFCA in biological matrices is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. This document outlines the principles of cross-validation and compares the performance of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is a compilation from various scientific sources, including validation studies of 5-HMFCA and its parent compound, 5-HMF, to provide a comprehensive overview in the absence of a direct cross-validation study for 5-HMFCA.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of 5-HMFCA and related furan (B31954) derivatives. This data is essential for selecting the most appropriate method based on the specific requirements of a study, such as desired sensitivity, sample throughput, and matrix complexity.

Performance ParameterHPLC-UVLC-MS/MSGC-MS
Linearity Range 0.5 - 100 µg/mL0.1 - 1000 ng/mL25 - 700 ng/g[1]
Limit of Detection (LOD) ~0.1 µg/mL~0.05 ng/mL6 ng/g[1]
Limit of Quantification (LOQ) 7 mg/L (in urine)~0.1 ng/mL0.156 µg/mL (for HMF in plasma)[2][3]
Precision (%RSD) < 15%< 10%< 10%[1]
Accuracy (%Recovery) 89% (in urine)90 - 110%93.7% (for a-KG) and 92.8% (for HMF)[2][3]
Sample Throughput ModerateHighLow to Moderate
Specificity ModerateHighHigh
Matrix Effect Prone to interferenceCan be minimized with stable isotope-labeled internal standardsCan be significant, often requires extensive sample cleanup and derivatization
Cost LowHighModerate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for 5-HMF and its metabolites and can be adapted for the specific analysis of 5-HMFCA.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is often used for its simplicity and cost-effectiveness, making it suitable for routine analysis where high sensitivity is not the primary requirement.

  • Sample Preparation:

    • For urine samples, centrifuge to remove particulate matter and dilute the supernatant with the mobile phase.

    • For plasma or serum, perform a protein precipitation step by adding a threefold volume of acetonitrile (B52724) or methanol (B129727), vortex, and centrifuge.

    • Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: 0.8 - 1.2 mL/min.

    • Detection: UV detector set at the maximum absorbance wavelength of 5-HMFCA (approximately 255-280 nm).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalytical studies due to its high sensitivity, specificity, and high-throughput capabilities.

  • Sample Preparation:

    • Spike plasma or urine samples with a stable isotope-labeled internal standard of 5-HMFCA.

    • Perform protein precipitation with acetonitrile or methanol, followed by centrifugation.

    • Alternatively, for cleaner samples and higher sensitivity, use solid-phase extraction (SPE) on a suitable sorbent.

    • Evaporate the extracted sample and reconstitute in the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: A high-efficiency C18 or HILIC column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for 5-HMFCA and its internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high resolution and specificity but typically requires derivatization for non-volatile analytes like 5-HMFCA.

  • Sample Preparation and Derivatization:

    • Perform liquid-liquid extraction (LLE) with a suitable organic solvent or solid-phase extraction (SPE) to isolate 5-HMFCA from the biological matrix.

    • Evaporate the extract to dryness.

    • Derivatize the analyte by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase its volatility.[1]

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection mode.

    • Temperature Program: A temperature gradient to ensure good separation of the derivatized analyte from other components.

    • Mass Spectrometry: Electron ionization (EI) source with the mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Mandatory Visualization

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome Define_Methods Define Analytical Methods (e.g., HPLC-UV, LC-MS/MS) Set_Acceptance_Criteria Set Acceptance Criteria (Accuracy, Precision) Define_Methods->Set_Acceptance_Criteria Prepare_Samples Prepare Validation Samples (QCs, Incurred Samples) Set_Acceptance_Criteria->Prepare_Samples Analyze_Samples_Method_A Analyze Samples with Method A Prepare_Samples->Analyze_Samples_Method_A Analyze_Samples_Method_B Analyze Samples with Method B Prepare_Samples->Analyze_Samples_Method_B Compare_Results Compare Quantitative Results Analyze_Samples_Method_A->Compare_Results Compare_results Compare_results Analyze_Samples_Method_B->Compare_results Statistical_Analysis Statistical Analysis (e.g., Bland-Altman plot) Compare_Results->Statistical_Analysis decision Meet Criteria? Statistical_Analysis->decision Methods_Correlated Methods are Correlated decision->Methods_Correlated Yes Investigate_Discrepancies Investigate Discrepancies decision->Investigate_Discrepancies No

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

The choice of an analytical method for the determination of 5-HMFCA depends on the specific requirements of the research. HPLC-UV offers a cost-effective solution for routine analysis, while LC-MS/MS provides superior sensitivity and specificity, making it the preferred method for demanding bioanalytical applications. GC-MS presents a viable alternative, particularly when high chromatographic resolution is required, though it necessitates a derivatization step.

When transferring methods between laboratories or employing different analytical techniques within a study, a thorough cross-validation is imperative to ensure data consistency and reliability. The provided protocols and performance data serve as a valuable resource for researchers and scientists in developing and validating robust analytical methods for 5-HMFCA, thereby supporting the advancement of drug development and related research fields.

References

Benchmarking different purification techniques for 5-Hydroxymethyl-2-furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Purification of 5-Hydroxymethyl-2-furoic acid

For Researchers, Scientists, and Drug Development Professionals

This compound (HMFA) is a versatile bio-based platform chemical with significant applications in the synthesis of pharmaceuticals, polymers, and fine chemicals. The efficacy of HMFA in these applications is intrinsically linked to its purity. This guide provides a comparative analysis of common laboratory-scale purification techniques for HMFA, offering detailed experimental protocols, quantitative performance data, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Purification Techniques

The selection of a purification strategy for HMFA depends on several factors, including the initial purity of the crude material, the desired final purity, the scale of the purification, and the available resources. This section compares three prevalent methods: crystallization, liquid-liquid extraction, and column chromatography.

Data Presentation

The following table summarizes the key performance indicators for each purification technique. The data presented is a synthesis of literature values for HMFA and related furan (B31954) compounds, and in some cases, includes reasoned estimations to provide a comparative framework.

Parameter Crystallization Liquid-Liquid Extraction Column Chromatography
Purity Achieved >98%~95%>99%
Typical Yield 70-90%85-95%60-80%
Solvent Consumption ModerateHighHigh
Throughput High (for large scales)HighLow to Moderate
Cost Low to ModerateModerateHigh
Complexity LowModerateHigh
Primary Application Bulk purification, final polishingInitial cleanup from aqueous mediaHigh-purity small-scale purification

Experimental Protocols

Detailed methodologies for each purification technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific characteristics of the crude HMFA mixture.

Crystallization

Crystallization is a cost-effective method for purifying solid compounds and is particularly suitable for achieving high purity on a larger scale. The choice of solvent is critical and depends on the solubility profile of HMFA, which is soluble in polar organic solvents like ethanol (B145695) and DMSO, and less soluble in non-polar solvents and water at lower temperatures.[1]

Protocol:

  • Dissolution: Dissolve the crude HMFA in a minimal amount of hot ethanol (e.g., 70-80 °C). HMFA has a high solubility in ethanol, approximately 100 mg/mL.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Filtration: Hot filter the solution to remove any insoluble impurities and the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified HMFA crystals under vacuum.

Liquid-Liquid Extraction

Liquid-liquid extraction is an effective technique for separating HMFA from reaction mixtures, especially from aqueous solutions where it might be synthesized. This method leverages the differential solubility of HMFA and its salt form in immiscible liquid phases.

Protocol:

  • pH Adjustment: Adjust the pH of the aqueous solution containing crude HMFA to >10 with a base (e.g., NaOH) to convert the carboxylic acid to its water-soluble carboxylate salt.

  • Extraction of Neutral/Basic Impurities: Extract the basic solution with an organic solvent like ethyl acetate (B1210297) to remove any neutral or basic impurities. Discard the organic layer.

  • Acidification: Acidify the aqueous layer to a pH of <2 with a strong acid (e.g., HCl). This will protonate the carboxylate, making the HMFA less water-soluble.

  • Extraction of HMFA: Extract the acidified aqueous solution multiple times with ethyl acetate. HMFA is soluble in ethyl acetate.

  • Drying: Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄).

  • Solvent Removal: Remove the ethyl acetate under reduced pressure to yield the purified HMFA.

Column Chromatography

Column chromatography is a high-resolution technique capable of achieving very high purity, making it ideal for small-scale purifications where purity is paramount.

Protocol:

  • Stationary Phase: Prepare a column with silica (B1680970) gel as the stationary phase.

  • Mobile Phase: Select an appropriate mobile phase. A common system for acidic compounds is a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid to improve peak shape.

  • Sample Loading: Dissolve the crude HMFA in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure HMFA.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the highly purified HMFA.

Visualizing the Purification Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of each purification technique.

HMFA_Purification_Workflow cluster_c Crystallization cluster_e Liquid-Liquid Extraction cluster_h Column Chromatography c1 Crude HMFA c2 Dissolve in Hot Solvent c1->c2 c3 Hot Filtration c2->c3 c4 Cool to Crystallize c3->c4 c5 Filter and Wash c4->c5 c6 Pure HMFA (>98%) c5->c6 e1 Crude HMFA in Aqueous Solution e2 Basify (pH > 10) e1->e2 e3 Extract with Organic Solvent e2->e3 e4 Acidify (pH < 2) e3->e4 e5 Extract with Organic Solvent e4->e5 e6 Dry and Evaporate e5->e6 e7 Pure HMFA (~95%) e6->e7 h1 Crude HMFA h2 Dissolve in Mobile Phase h1->h2 h3 Load on Silica Column h2->h3 h4 Elute with Solvent Gradient h3->h4 h5 Collect Fractions h4->h5 h6 Combine Pure Fractions h5->h6 h7 Evaporate Solvent h6->h7 h8 Pure HMFA (>99%) h7->h8

Caption: General workflows for the purification of this compound.

Purification_Decision_Tree start Start: Crude HMFA initial_state Initial State? start->initial_state purity_req Desired Purity? scale Scale? purity_req->scale <99% chrom Column Chromatography purity_req->chrom >99% crys Crystallization scale->crys Large lle Liquid-Liquid Extraction scale->lle Moderate initial_state->purity_req Solid initial_state->lle Aqueous Mixture

Caption: Decision tree for selecting a suitable HMFA purification method.

Conclusion

The purification of this compound is a critical step in its utilization for various high-value applications. This guide has provided a comparative overview of three common purification techniques: crystallization, liquid-liquid extraction, and column chromatography. While crystallization is often favored for its cost-effectiveness and scalability for achieving good purity, liquid-liquid extraction serves as an excellent initial purification step from aqueous media. For applications demanding the highest purity, column chromatography remains the method of choice, despite its higher cost and lower throughput. The provided protocols and decision-making flowchart offer a practical framework for researchers to select and implement the most suitable purification strategy for their specific laboratory context.

References

The Kinetics of Transforming HMF to HMFCA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of 5-hydroxymethylfurfural (B1680220) (HMF) oxidation to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) is pivotal for optimizing the production of this valuable platform chemical. HMFCA serves as a crucial intermediate in the synthesis of bio-based polymers and pharmaceuticals. This guide provides an objective comparison of different catalytic systems for HMFCA formation, supported by experimental data and detailed methodologies.

The selective oxidation of the aldehyde group in HMF to a carboxylic acid, while preserving the hydroxyl group, is the key challenge in synthesizing HMFCA. The reaction often proceeds through a network of parallel and consecutive reactions, leading to byproducts such as 2,5-diformylfuran (DFF), 5-formyl-2-furancarboxylic acid (FFCA), and the fully oxidized product, 2,5-furandicarboxylic acid (FDCA). The choice of catalyst and reaction conditions significantly influences the reaction pathway and the final product distribution.

Reaction Pathways

The oxidation of HMF to FDCA can proceed via two primary routes: the HMFCA pathway and the DFF pathway. The preferential route is highly dependent on the catalyst and the reaction environment, particularly the pH.[1][2]

  • HMFCA Pathway: The aldehyde group of HMF is first oxidized to a carboxylic acid to form HMFCA. Subsequently, the alcohol group of HMFCA is oxidized to yield FFCA, which is then further oxidized to FDCA. Alkaline conditions generally favor the oxidation of the aldehyde group, thus promoting the HMFCA pathway.[1]

  • DFF Pathway: The alcohol group of HMF is initially oxidized to an aldehyde, forming DFF. One of the aldehyde groups in DFF is then oxidized to a carboxylic acid to produce FFCA, which is finally converted to FDCA.

ReactionPathways HMF HMF HMFCA HMFCA HMF->HMFCA Aldehyde Oxidation DFF DFF HMF->DFF Alcohol Oxidation FFCA FFCA HMFCA->FFCA Alcohol Oxidation DFF->FFCA Aldehyde Oxidation FDCA FDCA FFCA->FDCA Aldehyde Oxidation

Figure 1: General reaction pathways for the oxidation of HMF to FDCA.

Comparison of Catalytic Systems

The choice of catalyst is critical for achieving high selectivity towards HMFCA. Various systems, including noble metal-based catalysts, non-noble metal catalysts, and biocatalysts, have been investigated.

Catalyst SystemSupport/ConditionsHMF Conversion (%)HMFCA Selectivity (%)Temp (°C)Time (h)Reference
Noble Metal Catalysts
Au/TiO₂0.3 M NaOH, 690 kPa O₂>95High (FDCA was minor)22-[3]
Pt/C0.3 M NaOH, 690 kPa O₂-Low (FDCA was major)22-[3]
Pd/C0.3 M NaOH, 690 kPa O₂-Low (FDCA was major)22-[3]
Ag⁰ NPs@PPTA-9.081.5 eq NaOH, Air flow>9999.3 (Yield)206[4]
Non-Noble Metal Catalysts
Co₃O₄@Co-BTCAcetonitrile, t-BuOOH7989601[4]
MnOₓ@Nb-zeoliteAcetonitrile, t-BuOOH959717012[4]
Biocatalysts
D. wulumuqiensis R12 (whole-cell)pH 5.0-10.0~100 (at 300mM HMF)~98-36[5]
Chloroperoxidase-25-40--[5]

Table 1: Comparison of different catalytic systems for the selective oxidation of HMF to HMFCA.

Noble metal catalysts, particularly gold, have shown high activity and selectivity for HMFCA formation under basic conditions.[3] Silver nanoparticles have also demonstrated excellent performance at room temperature.[4] Non-noble metal catalysts, such as cobalt and manganese oxides, offer a more cost-effective alternative and can achieve high selectivity, although often at higher temperatures.[4] Biocatalytic methods, utilizing whole-cell systems, present an environmentally friendly route with excellent selectivity under mild conditions.[5]

Experimental Protocols

A generalized experimental workflow for studying the kinetics of HMF oxidation is outlined below. Specific parameters will vary depending on the catalytic system.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Catalyst Synthesis & Characterization Reaction_Setup Reactor Assembly & Reagent Preparation Catalyst_Prep->Reaction_Setup Reaction_Start Initiate Reaction (Add HMF, Set T & P) Reaction_Setup->Reaction_Start Sampling Periodic Sampling Reaction_Start->Sampling Sampling->Reaction_Start Sample_Quench Quench Reaction in Sample Sampling->Sample_Quench HPLC_Analysis HPLC Analysis of HMF & Products Sample_Quench->HPLC_Analysis Data_Processing Data Processing & Kinetic Modeling HPLC_Analysis->Data_Processing

Figure 2: A typical experimental workflow for kinetic studies of HMF oxidation.

General Procedure for a Catalytic Oxidation Experiment:
  • Catalyst Preparation: The catalyst is synthesized and characterized using techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS) to determine its structural and electronic properties.

  • Reaction Setup: A batch or continuous flow reactor is charged with the solvent (e.g., water, acetonitrile), the catalyst, and any additives (e.g., a base like NaOH).[3][4] The reactor is then heated to the desired temperature and pressurized with an oxidant (e.g., O₂, air).

  • Reaction Initiation and Monitoring: The reaction is initiated by introducing a known concentration of HMF. Aliquots of the reaction mixture are withdrawn at specific time intervals.[6]

  • Sample Analysis: The reaction in the collected samples is immediately quenched. The concentrations of HMF, HMFCA, and other furanic compounds are determined using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., Bio-Rad Aminex HPX-87H) and a UV detector.[7]

  • Data Analysis: The conversion of HMF, and the yield and selectivity of HMFCA are calculated based on the HPLC data. This data is then used to develop a kinetic model, often assuming pseudo-first-order kinetics for the individual reaction steps, to determine reaction rate constants and activation energies.[7]

Kinetic Modeling

The oxidation of HMF is often modeled as a series of first-order reactions.[7] A simplified kinetic model for the formation of HMFCA and its subsequent conversion can provide valuable insights for process optimization.[8] The rate constants are typically determined by fitting the experimental concentration-time data to the proposed kinetic model. The effect of temperature on the rate constants can be used to determine the activation energy for each step, providing a deeper understanding of the reaction mechanism.[7]

References

Comparative toxicological assessment of HMF and 5-HMFCA

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological assessment of 5-(Hydroxymethyl)furfural (HMF) and its oxidized metabolite, 5-hydroxymethyl-2-furancarboxylic acid (5-HMFCA). The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the relative toxicities and underlying mechanisms of these two furan (B31954) derivatives. While extensive toxicological data is available for HMF, a common heat-induced food contaminant, there is a significant lack of comprehensive toxicological information for 5-HMFCA. This guide summarizes the existing data for both compounds and highlights the current knowledge gaps.

Quantitative Toxicological Data

The following tables provide a summary of the available quantitative toxicological data for HMF and the limited data for 5-HMFCA and its methyl ester derivative.

Table 1: Acute and In Vivo Toxicity Data for HMF

Test SpeciesRoute of AdministrationLD50NOAELObserved EffectsReference
RatOral3100 mg/kg bw80-100 mg/kg bw/day-[1]
MouseOral1910 mg/kg bw-Neurological symptoms at high doses[1][2]
Mouse (FVB/N)Intraperitoneal (for SMF)250 mg/kg bw (for SMF)-Massive damage to proximal tubules, hepatotoxicity[3]

Table 2: In Vitro Cytotoxicity Data for HMF

Cell LineAssayIC50 / LC50Exposure TimeReference
V79 (Chinese Hamster Lung)Trypan Blue ExclusionLC50: 115 mM1 hour
Caco-2 (Human Colon Adenocarcinoma)Trypan Blue ExclusionLC50: 118 mM1 hour
V79Growth Inhibition (SRB assay)IC50: 6.4 mM24 hours
A375 (Human Melanoma)MTT AssayLower than other cell lines (specific value not provided)-[4]
TM3 Leydig cellsCytotoxicity AssaySignificant increase at 0.1, 1, and 10 mM24 hours

Table 3: Genotoxicity Data for HMF

AssayCell Line/OrganismConcentrationResultReference
Ames Test (Bacterial Reverse Mutation)Salmonella typhimuriumUp to IC50Negative (without metabolic activation)
Comet Assay (Single-Cell Gel Electrophoresis)HepG2 (Human Hepatocellular Carcinoma)7.87 - 25 mMPositive (DNA damage)
Micronucleus TestHepG2-Negative
Umu Assay (SOS Repair)Salmonella typhimurium16 mMPositive (without metabolic activation)
HPRT Assay (Gene Mutation)V79120 mMWeakly Positive

Table 4: Hazard Classification and Limited Cytotoxicity Data for 5-HMFCA and its Methyl Ester

CompoundHazard Classification (GHS)Cell LineAssayIC50Reference
5-HMFCA Skin Irritation (Category 2), Serious Eye Irritation (Category 2), May cause respiratory irritation---[5]
Methyl 5-(hydroxymethyl) furan-2-carboxylate Harmful if swallowed, Causes skin irritation, Causes serious eye irritationHeLa (Human Cervical Carcinoma)MTT Assay64.00 µg/mL[3][6]
HepG2 (Human Hepatocellular Carcinoma)MTT Assay102.53 µg/mL[3][6]
LLC-MK2 (Monkey Kidney Epithelial)MTT Assay>512.00 µg/mL[3][6]
L929 (Mouse Fibroblast)MTT Assay239.06 µg/mL[3][6]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of study findings. Below are summaries of protocols commonly used in the assessment of HMF.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. The protocol typically involves:

  • Strains: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon are used (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system, typically a rat liver homogenate (S9 mix), to simulate mammalian metabolism.

  • Exposure: The bacteria are exposed to various concentrations of the test substance.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

  • Incubation and Counting: Plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells. The general procedure is as follows:

  • Cell Treatment: Eukaryotic cells (e.g., HepG2) are treated with the test compound at various concentrations for a specific duration.

  • Cell Embedding: The cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. Damaged DNA (containing strand breaks) migrates further from the nucleoid, forming a "comet tail."

  • Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of HMF is closely linked to its metabolic activation.

Metabolic Activation of HMF

The primary pathway for HMF's toxicity involves its bioactivation to a reactive metabolite, 5-sulphoxymethylfurfural (SMF). This conversion is catalyzed by sulfotransferases (SULTs), particularly SULT1A1 in humans. SMF is an electrophilic compound that can readily react with nucleophilic sites on macromolecules, including DNA, leading to the formation of DNA adducts and subsequent genotoxicity. The detoxification of HMF primarily occurs through oxidation to 5-hydroxymethyl-2-furoic acid (HMFA), which is further metabolized to 2,5-furandicarboxylic acid (FDCA) and excreted.

Metabolic Pathway of HMF HMF 5-Hydroxymethylfurfural (HMF) SMF 5-Sulphoxymethylfurfural (SMF) (Reactive Metabolite) HMF->SMF Sulfotransferases (SULTs) HMFA This compound (HMFA) HMF->HMFA Oxidation DNA_Adducts DNA Adducts SMF->DNA_Adducts Genotoxicity FDCA 2,5-Furandicarboxylic acid (FDCA) (Detoxification Product) HMFA->FDCA Oxidation Excretion Excretion FDCA->Excretion

Metabolic activation and detoxification pathways of HMF.

Oxidative Stress and Apoptosis

Studies have indicated that HMF can induce oxidative stress by increasing the production of reactive oxygen species (ROS). This oxidative stress can lead to cellular damage and trigger apoptosis (programmed cell death). The Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response, has been shown to be affected by HMF exposure.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for conducting key toxicological assays.

Experimental Workflow for Toxicological Assessment cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Cytotoxicity Cytotoxicity Assays (e.g., MTT, Trypan Blue) Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis Genotoxicity_vitro Genotoxicity Assays (e.g., Ames Test, Comet Assay) Genotoxicity_vitro->Data_Analysis Acute_Toxicity Acute Toxicity (LD50 Determination) Subchronic_Toxicity Subchronic/Chronic Toxicity (NOAEL Determination) Acute_Toxicity->Subchronic_Toxicity Genotoxicity_vivo Genotoxicity Assays (e.g., Micronucleus Test) Subchronic_Toxicity->Genotoxicity_vivo Genotoxicity_vivo->Data_Analysis Test_Compound Test Compound (HMF or 5-HMFCA) Dose_Selection Dose Range Finding Test_Compound->Dose_Selection Dose_Selection->Cytotoxicity Dose_Selection->Genotoxicity_vitro Dose_Selection->Acute_Toxicity Risk_Assessment Toxicological Risk Assessment Data_Analysis->Risk_Assessment

A generalized workflow for toxicological assessment.

Discussion and Conclusion

The available data indicates that HMF possesses a complex toxicological profile. While its acute toxicity is relatively low, its metabolic activation to the electrophilic metabolite SMF raises concerns regarding its genotoxic potential. In vitro studies have demonstrated that HMF can induce DNA damage and mutations, particularly when metabolic activation systems are present. In vivo studies have shown that high doses of HMF can lead to adverse effects, including neurotoxicity and potential carcinogenicity in animal models.

In stark contrast, the toxicological profile of 5-HMFCA, the primary oxidative metabolite of HMF, is largely uncharacterized. The available information is primarily limited to its classification as a skin and eye irritant based on safety data sheets. Some in vitro cytotoxicity data exists for its methyl ester derivative, suggesting potential anti-cancer activity against specific cell lines. However, there is a critical lack of data on the genotoxicity, in vivo toxicity, and potential mechanisms of action for 5-HMFCA itself.

Knowledge Gaps and Future Research Directions:

To conduct a comprehensive comparative toxicological assessment, further research on 5-HMFCA is imperative. Key areas for future investigation include:

  • In vivo acute, subchronic, and chronic toxicity studies to determine the LD50 and NOAEL of 5-HMFCA.

  • A comprehensive battery of in vitro and in vivo genotoxicity assays (e.g., Ames test, micronucleus assay, comet assay) to evaluate the mutagenic and clastogenic potential of 5-HMFCA.

  • Mechanistic studies to elucidate the potential signaling pathways affected by 5-HMFCA and to determine if it undergoes any metabolic activation.

  • Direct comparative studies evaluating the toxicity of HMF and 5-HMFCA in parallel under the same experimental conditions.

References

A Comparative Guide to Microbial Strains for 5-Hydroxymethyl-2-furancarboxylic Acid (5-HMFCA) Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Microbial Biocatalysts for the Synthesis of a Key Bio-based Chemical Intermediate.

The production of 5-hydroxymethyl-2-furancarboxylic acid (5-HMFCA), a valuable bio-based platform chemical and a potential anti-tumor agent, through microbial whole-cell biocatalysis offers a green and sustainable alternative to conventional chemical synthesis. This guide provides a comparative evaluation of various microbial strains that have been successfully employed for the biotransformation of 5-hydroxymethylfurfural (B1680220) (HMF) into 5-HMFCA. We present a summary of their performance based on key metrics, detailed experimental protocols, and a visualization of the underlying metabolic pathway and experimental workflow.

Performance Comparison of Microbial Strains

The efficiency of 5-HMFCA production varies significantly among different microbial strains. The following table summarizes the key performance indicators, including titer, yield, and productivity, achieved by some of the most promising candidates.

Microbial StrainTiter (mM)Yield (%)Productivity (g/L/h)Reference
Gluconobacter oxydans DSM 5004944.6 g/L~10010 (initial)[1][2][3]
Deinococcus wulumuqiensis R1251190 (at 300 mM HMF)44 g/L/day[4]
Pseudochrobactrum sp. B2L~20099Not Reported[5]
Lysinibacillus sp. B2P~20099Not Reported[5]
Comamonas testosteroni SC1588>200~100Not Reported[4]
Serratia marcescens5.6Not ReportedNot Reported[6]
Saccharomyces cerevisiae CEN.PK113-1A2.8493Not Reported[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are the experimental protocols for the cultivation of key microbial strains and the biotransformation of HMF to 5-HMFCA.

Gluconobacter oxydans DSM 50049
  • Medium Composition:

    • Growth Medium: Per liter: 100 g glucose and 10 g yeast extract, pH 6.8.[7]

    • Resting Cell Buffer: 0.1 M sodium acetate (B1210297) buffer, pH 5.0.[8]

  • Cultivation Conditions:

    • Growth: 250 mL flasks containing 50 mL of growth medium, incubated at 30°C and 200 rpm for 24 hours.[7]

    • Biotransformation: Resting cells (200 mg wet weight/mL) in acetate buffer at 30°C.[8]

  • Biotransformation Protocol:

    • Harvest cells from the growth medium by centrifugation.

    • Wash the cell pellet with the appropriate buffer.

    • Resuspend the cells in the reaction buffer to the desired concentration.

    • Add HMF (e.g., 31.5 g/L crude HMF) to initiate the reaction.[1]

    • Maintain the pH of the reaction mixture, as the accumulation of HMFCA will lower the pH.

  • Analytical Method:

    • High-Performance Liquid Chromatography (HPLC) is commonly used to quantify HMF and 5-HMFCA.[9][10] A typical mobile phase consists of a mixture of dilute sulfuric acid and methanol.[9]

Deinococcus wulumuqiensis R12
  • Medium Composition: Information on the specific medium for 5-HMFCA production is not detailed in the provided search results. However, it is a Gram-positive coccus.[11]

  • Cultivation Conditions:

    • Growth: Optimal growth conditions for this extremophile would need to be determined, though it is known for its resistance to radiation.[11][12]

    • Biotransformation: Resting cells were used for the biotransformation. The reaction was optimized for pH and temperature.[4]

  • Biotransformation Protocol:

    • Cultivate and harvest resting cells.

    • Resuspend cells in a suitable buffer.

    • Add HMF substrate (up to 300 mM) and incubate under optimized conditions.[4]

    • A fed-batch strategy was employed to achieve high titers.[4]

  • Analytical Method: HPLC is the standard method for analyzing the concentration of HMF and its derivatives.[4]

Pseudochrobactrum sp. B2L and Lysinibacillus sp. B2P
  • Medium Composition: Specific growth media are not detailed.

  • Cultivation Conditions:

    • Biotransformation: Resting cells (0.10-0.2 g/mL) in 100 mM phosphate (B84403) buffer (pH 7.4) at 20-30°C with shaking (800 rpm).[13]

  • Biotransformation Protocol:

    • Prepare a suspension of microbial cells in phosphate buffer.

    • Add HMF substrate (100-300 mM).[5][13]

    • Incubate under the specified conditions. The pH was adjusted to around 7.0 periodically during the reaction.[13]

  • Analytical Method: HPLC with UV detection is used for the quantification of HMF and 5-HMFCA.[13]

Comamonas testosteroni SC1588
  • Medium Composition:

    • Minimal Medium: Specific composition includes a carbon and nitrogen source with a C:N ratio of 10, along with trace elements. The pH is adjusted as needed.[5]

  • Cultivation Conditions:

    • Incubation at 30°C with shaking at 200 rpm for liquid cultures.[5]

  • Biotransformation Protocol:

    • A substrate adaptation strategy was employed to improve catalytic performance, reaching near 100% yield from 200 mM HMF in 24 hours.[4] Resting cells are often preferred over growing cells for HMFCA synthesis.[10]

  • Analytical Method: HPLC is the standard analytical technique.

Serratia marcescens
  • Medium Composition: Can be grown in Luria-Bertani (LB) medium or a minimal medium containing salts and a carbon source.[14][15] For biotransformation, nutrient broth has been used.[6]

  • Cultivation Conditions:

    • Typically grown at 30°C.[14] Biotransformation conditions such as initial optical density, pH, and temperature were optimized.[6]

  • Biotransformation Protocol:

    • A fed-batch strategy was used to achieve a concentration of 790.2 mg/L of 5-HMFCA from crude HMF.[6]

  • Analytical Method: HPLC is used for product quantification.

Saccharomyces cerevisiae
  • Medium Composition: Standard yeast growth media such as YPD (Yeast Extract Peptone Dextrose) can be used.

  • Cultivation Conditions:

    • Aerobic conditions favor the production of 5-HMFCA, while oxygen limitation leads to the formation of the reduced product, 2,5-bis(hydroxymethyl)furan (BHMF).[16]

  • Biotransformation Protocol:

    • Whole cells are used as the biocatalyst for the conversion of HMF.[1][16]

  • Analytical Method: HPLC is used to analyze the reaction products.[17]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the processes involved, we have generated diagrams using the DOT language.

HMF_to_HMFCA_Pathway cluster_oxidation Oxidation Steps HMF 5-Hydroxymethylfurfural (HMF) HMFCA 5-Hydroxymethyl-2- furancarboxylic Acid (5-HMFCA) HMF->HMFCA Aldehyde Dehydrogenase / Oxidase FFCA 5-Formyl-2- furancarboxylic Acid (FFCA) HMFCA->FFCA Alcohol Oxidase / Dehydrogenase FDCA 2,5-Furandicarboxylic Acid (FDCA) FFCA->FDCA Aldehyde Dehydrogenase / Oxidase Microbial_Strain_Evaluation_Workflow start Start strain_selection Microbial Strain Selection start->strain_selection cultivation Cultivation of Microbial Strain strain_selection->cultivation biotransformation Whole-Cell Biotransformation (HMF to 5-HMFCA) cultivation->biotransformation sampling Periodic Sampling biotransformation->sampling analysis HPLC Analysis (Quantification of HMF & 5-HMFCA) sampling->analysis data_analysis Data Analysis (Titer, Yield, Productivity) analysis->data_analysis comparison Comparison of Strains data_analysis->comparison end End comparison->end

References

Performance comparison of packed-bed versus stirred-tank reactors for 5-HMFCA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers and chemical engineers in the pharmaceutical and fine chemical industries.

The efficient synthesis of 5-hydroxymethyl-2-furancarboxylic acid (5-HMFCA), a valuable bio-based platform chemical and key intermediate in drug development, relies heavily on the choice of reactor technology. This guide provides a comprehensive performance comparison between packed-bed reactors (PBRs) and stirred-tank reactors (STRs) for this critical synthesis, supported by experimental data, detailed protocols, and visual workflows to aid in reactor selection and process optimization.

At a Glance: Key Performance Metrics

The selection of a reactor is a critical decision in process development, directly impacting yield, purity, scalability, and overall economic viability. Below is a summary of key performance indicators for packed-bed and stirred-tank reactors in the context of 5-HMFCA synthesis and the related oxidation of 5-hydroxymethylfurfural (B1680220) (5-HMF). It is important to note that direct comparative studies under identical conditions are scarce; this table presents representative data to highlight the inherent characteristics of each reactor type.

Performance MetricPacked-Bed Reactor (Continuous Flow)Stirred-Tank Reactor (Batch)Key Advantages of Packed-Bed Reactors
Yield of Furanic Acids ~81.5% - 86.4% (FDCA)[1]Typically lower for continuous processesHigher yields due to better process control.
Selectivity High, e.g., 90% for FDCA[1]Can be lower due to side reactionsMinimized back-mixing leads to fewer byproducts.
Reaction Time Very short (seconds to minutes)[1]Significantly longer (hours)Rapid reactions enabled by high mass transfer rates.
Productivity (Space-Time Yield) 1-2 orders of magnitude higher than traditional reactors[1]LowerEfficient use of reactor volume.
Catalyst Stability & Reusability Generally higher due to stable operating conditionsCan be lower due to mechanical stress and catalyst handlingContinuous operation avoids frequent catalyst handling.
Process Control Excellent control over temperature, pressure, and residence timeMore challenging to maintain precise control throughout the batchSteady-state operation allows for fine-tuning of parameters.
Scalability Generally more straightforward to scale upCan be complex to scale up due to mass and heat transfer limitationsModular nature of packed-bed systems facilitates scaling.
Operational Mode ContinuousBatch or semi-batchContinuous production is often more efficient for large-scale manufacturing.

Note: The data presented is for the synthesis of 2,5-furandicarboxylic acid (FDCA), a closely related and often co-produced compound from 5-HMF, as direct comparative data for 5-HMFCA is limited. The trends observed for FDCA are expected to be similar for 5-HMFCA synthesis.

Experimental Workflow and Reactor Comparison

The following diagrams illustrate the typical experimental workflow for 5-HMFCA synthesis and a logical comparison of the two reactor types.

cluster_0 Packed-Bed Reactor Workflow cluster_1 Stirred-Tank Reactor Workflow PBR Reactant Prep Reactant & Catalyst Preparation PBR Reactor Setup Packed-Bed Reactor Setup PBR Reactant Prep->PBR Reactor Setup PBR Reaction Continuous Reaction PBR Reactor Setup->PBR Reaction PBR Product Collection Product Collection PBR Reaction->PBR Product Collection PBR Analysis Analysis (HPLC, etc.) PBR Product Collection->PBR Analysis STR Reactant Prep Reactant & Catalyst Preparation STR Reactor Setup Stirred-Tank Reactor Setup STR Reactant Prep->STR Reactor Setup STR Reaction Batch Reaction STR Reactor Setup->STR Reaction STR Product Isolation Product Isolation & Purification STR Reaction->STR Product Isolation STR Analysis Analysis (HPLC, etc.) STR Product Isolation->STR Analysis

Figure 1: Experimental workflows for 5-HMFCA synthesis.

cluster_pbr Packed-Bed Reactor cluster_str Stirred-Tank Reactor Reactor Choice Reactor Choice for 5-HMFCA Synthesis PBR Packed-Bed Reactor Reactor Choice->PBR STR Stirred-Tank Reactor Reactor Choice->STR PBR_Advantages Advantages: - High Throughput - Excellent Process Control - High Catalyst Stability - Easy Scalability PBR->PBR_Advantages Leads to PBR_Disadvantages Disadvantages: - Potential for Channeling - Catalyst Deactivation can be problematic PBR->PBR_Disadvantages Can suffer from STR_Advantages Advantages: - Versatility for different reactions - Good for slow reactions - Well-understood technology STR->STR_Advantages Offers STR_Disadvantages Disadvantages: - Lower Productivity - Mass & Heat Transfer Limitations - Difficult to Scale-up STR->STR_Disadvantages Limited by

References

Safety Operating Guide

Proper Disposal of 5-Hydroxymethyl-2-furoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 5-Hydroxymethyl-2-furoic acid is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides a procedural, step-by-step approach to its disposal, drawing from safety data sheets (SDS) to ensure best practices are followed.

Immediate Safety Considerations

Before handling this compound, it is imperative to be familiar with its potential hazards. The substance is classified as a skin and eye irritant and may cause respiratory irritation.[1] Always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. In case of accidental contact, follow the first-aid measures outlined in the safety data sheet.[2]

Step-by-Step Disposal Procedure

Disposal of this compound must be conducted in accordance with all applicable local, regional, national, and international regulations.[2] The following steps provide a general guideline for its proper disposal:

  • Consult Local Regulations: Before initiating any disposal procedure, consult your institution's environmental health and safety (EHS) office or the relevant local authorities to understand the specific requirements for chemical waste disposal.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials, in a designated and properly labeled waste container.

    • The container should be kept tightly closed and stored in a well-ventilated area.[2]

  • Avoid Improper Disposal:

    • Do not dispose of this compound with household garbage.

    • Prevent the chemical from entering the sewage system or ground water, as it is considered slightly hazardous for water. While some guidelines suggest that 2-furoic acid may be suitable for sanitary sewer disposal, this does not explicitly apply to its derivatives like this compound.[3]

  • Engage a Licensed Waste Disposal Company: The recommended method for disposal is to hand over the chemical waste to a licensed and approved waste disposal company. This ensures that the compound is managed and disposed of in an environmentally responsible and compliant manner.

  • Decontamination: Thoroughly decontaminate any equipment or surfaces that have come into contact with this compound. Wash contaminated clothing before reuse.[2]

Summary of Key Data

ParameterInformationSource
GHS Hazard Classifications Skin irritation (Category 2), Serious eye irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1]
Personal Protective Equipment Protective gloves, eye protection, face protection[2]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]
Disposal Recommendation Dispose of contents/container in accordance with local/regional/national/international regulations. Must not be disposed of together with household garbage. Do not allow product to reach sewage system.[2]
Environmental Hazards Water hazard class 1 (Self-assessment): slightly hazardous for water.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal consult_ehs Consult Institutional EHS & Local Regulations start->consult_ehs collect_waste Collect in Labeled, Sealed Container consult_ehs->collect_waste improper_disposal Sewer or Trash Disposal Permitted? collect_waste->improper_disposal licensed_disposal Arrange for Pickup by Licensed Waste Disposal Company improper_disposal->licensed_disposal No no_improper No end End: Proper Disposal Complete licensed_disposal->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 5-Hydroxymethyl-2-furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-Hydroxymethyl-2-furoic acid (CAS No. 6338-41-6). Adherence to these procedures is essential for ensuring laboratory safety and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is crucial to use appropriate personal protective equipment to minimize exposure and associated risks. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][3] A face shield may also be necessary.To prevent contact with eyes, which can cause serious irritation.[1][2]
Skin Protection Chemical-impermeable gloves (e.g., nitrile, neoprene).[3] Fire/flame resistant and impervious clothing or a lab coat.[3]To prevent skin contact, which can cause irritation.[1][2]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[3] Use in a well-ventilated area.[1]To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1][2]

Safe Handling and Operational Protocol

A systematic approach to handling this compound is critical to minimize risks. The following step-by-step protocol outlines the best practices for its use in a laboratory setting.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage a Review Safety Data Sheet (SDS) b Don Appropriate PPE a->b c Ensure Proper Ventilation (Fume Hood) b->c d Weigh the required amount of solid c->d e Dissolve in an appropriate solvent d->e f Perform the experiment e->f g Decontaminate work surfaces f->g h Segregate and label waste g->h i Store remaining chemical properly h->i

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Pre-Experiment Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.[4]

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the designated workspace, preferably a chemical fume hood, has adequate ventilation.[1]

  • Handling the Compound:

    • Wear all required PPE as specified in Table 1.

    • Handle the solid material carefully to avoid generating dust.[5]

    • If weighing the solid, do so in a location with minimal air currents to prevent dispersal.

    • When dissolving the solid, add it slowly to the solvent to avoid splashing. This compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[4]

  • During the Experiment:

    • Keep all containers with this compound tightly closed when not in use.[1]

    • Avoid contact with skin, eyes, and clothing.[4]

    • Do not eat, drink, or smoke in the laboratory.[5]

  • Post-Experiment Cleanup and Storage:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after handling.[4][5]

    • Store the remaining this compound in a tightly sealed, properly labeled container in a dry, cool, and well-ventilated place.[1]

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Table 2: First-Aid Measures

Exposure RouteAction
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal of this compound and its containers is mandatory to prevent environmental contamination.

Waste Disposal Workflow

cluster_waste_handling Waste Handling cluster_storage Temporary Storage cluster_disposal Final Disposal a Segregate waste containing This compound b Use a dedicated, labeled, and sealable waste container a->b c Store waste container in a designated hazardous waste area b->c d Arrange for pickup by a licensed hazardous waste disposal service c->d e Complete all necessary waste disposal documentation d->e

Caption: Step-by-step process for the disposal of this compound waste.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Do not mix waste containing this compound with other waste streams unless compatibility is confirmed.

    • This includes unused product, contaminated lab supplies (e.g., gloves, weigh boats), and solutions.

  • Containerization:

    • Use a dedicated and clearly labeled, sealable container for all waste. The label should include the full chemical name and associated hazards.[3]

    • High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[3]

  • Storage:

    • Keep the waste container securely closed when not in use.

    • Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Final Disposal:

    • Dispose of the waste through a licensed and certified hazardous waste disposal company.[3]

    • Do not dispose of this chemical down the drain or in regular trash.[3]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[3]

By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical substances. Always consult your institution's specific safety protocols and EHS department for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.